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  • Product: (2-Isopropylpyridin-3-yl)methanol
  • CAS: 194151-94-5

Core Science & Biosynthesis

Foundational

(2-Isopropylpyridin-3-yl)methanol structure and properties

Executive Summary (2-Isopropylpyridin-3-yl)methanol (CAS: 194151-94-5 ) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry. Characterized by a pyridine core substituted with a ster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Isopropylpyridin-3-yl)methanol (CAS: 194151-94-5 ) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry. Characterized by a pyridine core substituted with a steric isopropyl group at the ortho position (C2) and a hydroxymethyl group at the meta position (C3), this compound serves as a critical scaffold for introducing conformational constraints and hydrophobic bulk into drug candidates.

Its primary utility lies in the development of small molecule inhibitors for oncology, specifically targeting KRAS G12C and USP1 , where the isopropyl group provides necessary steric occlusion to lock bioactive conformations or fill hydrophobic pockets within enzyme active sites.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Identification Data
ParameterDetail
IUPAC Name (2-Propan-2-ylpyridin-3-yl)methanol
Common Name 2-Isopropyl-3-pyridinemethanol
CAS Number 194151-94-5
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
SMILES CC(C)C1=C(CO)C=CC=N1
InChI Key Derived from structure
Physical & Chemical Properties
PropertyValue / Description
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in MeOH, DCM, DMSO, EtOAc; Sparingly soluble in water
pKa (Calculated) ~5.8 (Pyridine N), ~16 (Alcohol OH)
LogP ~1.2 – 1.5 (Estimated)
H-Bond Donors 1 (Alcohol)
H-Bond Acceptors 2 (Pyridine N, Alcohol O)

Synthetic Pathways & Manufacturing

The synthesis of (2-Isopropylpyridin-3-yl)methanol typically avoids direct ring construction due to regioselectivity challenges. The most robust industrial route involves the functionalization of 2-chloronicotinic acid derivatives via transition-metal catalyzed cross-coupling followed by reduction.

Preferred Route: Negishi Coupling & Reduction

This protocol ensures high regiocontrol and scalability.

Step 1: Negishi Cross-Coupling

  • Precursor: Ethyl 2-chloronicotinate (CAS 1452-94-4).

  • Reagent: Isopropylzinc bromide (0.5 M in THF).

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .
  • Mechanism: Oxidative addition of Pd into the C-Cl bond, followed by transmetallation with the organozinc reagent and reductive elimination to form Ethyl 2-isopropylnicotinate .

  • Causality: Organozinc reagents are preferred over Grignard reagents (Kumada) here to tolerate the ester functionality without premature addition/polymerization.

Step 2: Hydride Reduction

  • Precursor: Ethyl 2-isopropylnicotinate.

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) or NaBH
    
    
    
    /MeOH.
  • Conditions: THF, 0°C to RT.

  • Outcome: Selective reduction of the ester to the primary alcohol.

Visualization: Synthetic Workflow

Synthesis Start Ethyl 2-chloronicotinate (Precursor) Step1 Negishi Coupling (i-PrZnBr, Pd cat.) Start->Step1 Inter Ethyl 2-isopropylnicotinate (Intermediate) Step1->Inter Step2 Reduction (LiAlH4 or NaBH4) Inter->Step2 Product (2-Isopropylpyridin-3-yl)methanol (Target) Step2->Product

Figure 1: Two-step synthetic pathway from commercially available chloronicotinates.

Reactivity Profile & Derivatization

As a bifunctional building block, the compound offers two distinct vectors for modification: the pyridine nitrogen and the benzylic-like alcohol.

Alcohol Functionalization (C3 Position)

The hydroxymethyl group is the primary handle for linking the pyridine headgroup to the rest of a drug molecule.

  • Activation: Conversion to a leaving group (LG) such as Chloride (using SOCl

    
    ) or Mesylate (MsCl/Et
    
    
    
    N) allows for S
    
    
    2 displacement by amines or phenols.
  • Oxidation: Controlled oxidation with MnO

    
     or Dess-Martin Periodinane yields 2-isopropylnicotinaldehyde , a precursor for reductive amination.
    
Pyridine Ring Chemistry (C2 Position)
  • Steric Shielding: The isopropyl group at C2 sterically hinders the pyridine nitrogen, reducing its nucleophilicity compared to unsubstituted pyridine. This modulates pKa and solubility.[1]

  • N-Oxidation: Reaction with mCPBA yields the N-oxide, which alters the electronic bias of the ring, facilitating C4 or C6 functionalization if required.

Visualization: Reactivity Map

Reactivity Center (2-Isopropylpyridin-3-yl)methanol Oxidation Oxidation (MnO2) -> Aldehyde Center->Oxidation  Path A   Activation Halogenation (SOCl2) -> Alkyl Chloride Center->Activation  Path B   NOxide N-Oxidation (mCPBA) -> N-Oxide Center->NOxide  Path C   Salt Acid (HCl) -> Pyridinium Salt Center->Salt  Path D  

Figure 2: Divergent reactivity pathways for library generation.

Applications in Drug Discovery

The (2-isopropylpyridin-3-yl) moiety is a "privileged substructure" in modern oncology, particularly for targeting difficult-to-drug proteins.

KRAS G12C Inhibition

In the development of KRAS G12C inhibitors (e.g., structural analogs of Sotorasib or Adagrasib), the 2-isopropyl group serves a dual purpose:

  • Conformational Locking: It forces the pyridine ring to twist relative to the connected scaffold (atropisomerism control), locking the molecule in a bioactive conformation that fits the switch-II pocket of KRAS.

  • Hydrophobic Fill: The isopropyl group occupies a specific hydrophobic sub-pocket, improving binding affinity (

    
    ) and selectivity over wild-type KRAS.
    
USP1 Inhibitors

Recent patent literature (e.g., WO2022214053) highlights this scaffold in Ubiquitin-Specific Protease 1 (USP1) inhibitors. The hydroxymethyl group is often converted to an ether or amine linkage to connect to a central pyrimidine or purine core, while the isopropyl pyridine acts as a solvent-exposed "cap" that modulates pharmacokinetic properties (solubility, metabolic stability).

Experimental Protocol: Conversion to Alkyl Chloride

A standard procedure for activating the alcohol for subsequent coupling.

  • Setup: Charge a round-bottom flask with (2-Isopropylpyridin-3-yl)methanol (1.0 eq) and dry Dichloromethane (DCM). Cool to 0°C under N

    
    .
    
  • Activation: Add Thionyl Chloride (SOCl

    
    , 1.5 eq) dropwise. Caution: Gas evolution (SO
    
    
    
    , HCl).
  • Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC/LCMS (Alcohol spot disappearance).

  • Workup: Concentrate in vacuo to remove DCM and excess SOCl

    
    .
    
  • Isolation: The residue is typically the hydrochloride salt of the alkyl chloride. It can be used directly in the next step (e.g., nucleophilic substitution with an amine) by adding excess base (DIPEA/TEA).

Handling & Safety Information

  • GHS Classification: Warning.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound may be hygroscopic.

  • PPE: Wear nitrile gloves, safety goggles, and use within a fume hood.

References

  • BLD Pharm. (2024). Product Analysis: (2-Isopropylpyridin-3-yl)methanol (CAS 194151-94-5).[4][5][6] Retrieved from

  • Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry. Retrieved from

  • World Intellectual Property Organization. (2022). Patent WO2022214053A1: Ubiquitin-specific protease 1 (USP1) inhibitors. Retrieved from

  • World Intellectual Property Organization. (2021). Patent WO2021086833A1: Small molecule inhibitors of KRAS G12C mutant. Retrieved from

  • PubChem. (2024). Compound Summary: 2-Isopropylpyridine derivatives. Retrieved from

Sources

Exploratory

Technical Guide: Synthesis of (2-Isopropylpyridin-3-yl)methanol

This is an in-depth technical guide on the synthesis of (2-Isopropylpyridin-3-yl)methanol , a critical heterocyclic building block often associated with the development of KRAS G12C inhibitors (e.g., Sotorasib analogs)....

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis of (2-Isopropylpyridin-3-yl)methanol , a critical heterocyclic building block often associated with the development of KRAS G12C inhibitors (e.g., Sotorasib analogs).

Executive Summary

(2-Isopropylpyridin-3-yl)methanol (CAS: 1201796-06-6) is a functionalized pyridine intermediate used in the synthesis of atropisomeric KRAS inhibitors. Its structural core—a 2,3-disubstituted pyridine—presents a specific synthetic challenge: installing a bulky isopropyl group adjacent to a functionalized carbon (C3).

This guide details two primary synthetic strategies:

  • The Cross-Coupling Route (Recommended): A high-fidelity Negishi coupling of methyl 2-chloronicotinate followed by reduction. This route offers the highest regiocontrol and scalability.

  • The Radical Alkylation Route (Minisci): A direct C-H functionalization approach useful for rapid analog screening, though often requiring rigorous purification to remove regioisomers.

Route Comparison Table
FeatureRoute 1: Negishi CouplingRoute 2: Minisci Alkylation
Starting Material Methyl 2-chloronicotinatePyridin-3-ylmethanol
Key Reagent Isopropylzinc bromide (

)
Isobutyric acid / Persulfate
Regioselectivity High (>98%) Moderate (Mixture of C2/C4/C6)
Scalability High (Process friendly)Low to Medium
Primary Challenge Organozinc preparationSeparation of isomers

Retrosynthetic Analysis

To design the most robust pathway, we deconstruct the target molecule into commercially available precursors.

Retrosynthesis Target (2-Isopropylpyridin-3-yl)methanol Intermediate Methyl 2-isopropylnicotinate Target->Intermediate Reduction (LiAlH4) SM1 Methyl 2-chloronicotinate (Commercially Available) Intermediate->SM1 Negishi Coupling (Pd-Cat) Reagent Isopropylzinc Bromide (In situ generated) Intermediate->Reagent C-C Bond Formation

Figure 1: Retrosynthetic disconnection relying on C2-functionalization via transition-metal catalysis.

Detailed Experimental Protocols

Route 1: The Negishi Cross-Coupling (Gold Standard)

This route is preferred for drug development due to its unambiguous structural outcome.

Step 1: Negishi Coupling

Objective: Convert Methyl 2-chloronicotinate to Methyl 2-isopropylnicotinate. Mechanism: Pd-catalyzed cross-coupling of an organozinc reagent with an aryl halide.[1][2]

  • Reagents:

    • Methyl 2-chloronicotinate (1.0 equiv)

    • Isopropylzinc bromide (1.5 equiv, 0.5 M in THF)

    • Pd(OAc)₂ (2 mol%)

    • CPhos or SPhos ligand (4 mol%) – Critical for sterically hindered secondary alkyl coupling.

    • Solvent: Anhydrous THF/Toluene (1:1).

  • Protocol:

    • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and CPhos in THF. Stir for 15 minutes to form the active Pd(0) species.

    • Substrate Addition: Add Methyl 2-chloronicotinate (dissolved in toluene) to the catalyst mixture.

    • Organozinc Addition: Cool the mixture to 0°C. Add the Isopropylzinc bromide solution dropwise over 20 minutes. Note: Secondary alkyl zincs are prone to isomerization; keep temperature low during addition.

    • Reaction: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC/LC-MS. The starting chloride should disappear.

    • Quench: Quench with saturated aqueous NH₄Cl.

    • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Step 2: Reduction to Alcohol

Objective: Reduce the ester to the primary alcohol.

  • Reagents:

    • Methyl 2-isopropylnicotinate (from Step 1)

    • LiAlH₄ (Lithium Aluminum Hydride) (1.2 equiv) or NaBH₄/MeOH (excess).

    • Solvent: Anhydrous THF (0°C).

  • Protocol:

    • Setup: Flame-dry a 3-neck flask. Add anhydrous THF and cool to 0°C under N₂.

    • LAH Addition: Add LiAlH₄ pellets or solution carefully.

    • Substrate Addition: Dissolve the ester in minimal THF and add dropwise to the LAH suspension. Maintain internal temp <5°C.

    • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Fieser Quench (Critical for Safety):

      • Cool back to 0°C.

      • For every x grams of LiAlH₄ used, add: x mL water, x mL 15% NaOH, 3x mL water.

      • Stir until a granular white precipitate forms.

    • Isolation: Filter through a Celite pad. Concentrate the filtrate.

    • Purification: If necessary, recrystallize from pentane/ether or purify via short silica plug (DCM/MeOH 95:5).

Route 2: Minisci Radical Alkylation (Rapid Screening)

This route is faster but produces regioisomers that require careful chromatographic separation.

  • Reagents:

    • Pyridin-3-ylmethanol (1.0 equiv)[3]

    • Isobutyric acid (3.0 equiv)

    • Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv)

    • AgNO₃ (0.2 equiv)

    • Solvent: DCM/Water (biphasic) or 10% H₂SO₄ (aq).

  • Protocol:

    • Dissolve pyridin-3-ylmethanol in 10% aqueous H₂SO₄ (protonation of the pyridine ring activates it toward nucleophilic radicals).

    • Add isobutyric acid and AgNO₃.

    • Heat to 70°C.

    • Add a solution of (NH₄)₂S₂O₈ dropwise over 30 minutes. Evolution of CO₂ indicates radical generation.

    • Stir for 2 hours.

    • Workup: Basify with NaOH to pH > 9. Extract with DCM.[4][5]

    • Purification: You will obtain a mixture of 2-isopropyl (desired) and 6-isopropyl isomers. Separate via preparative HPLC or careful flash chromatography.

Reaction Workflow Diagram

Workflow cluster_0 Step 1: Negishi Coupling cluster_1 Step 2: Reduction Start Methyl 2-chloronicotinate Intermediate Methyl 2-isopropylnicotinate Start->Intermediate + Zn, Cat THF, 25°C Zn i-PrZnBr (THF) Cat Pd(OAc)2 / CPhos Product (2-Isopropylpyridin-3-yl)methanol Intermediate->Product Reduction Reductant LiAlH4 (THF, 0°C)

Figure 2: Step-by-step workflow for the Negishi coupling route.

Analytical Characterization (Expected)

To validate the synthesis, ensure the product matches these spectral characteristics:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.45 (dd, 1H): C6-H (Deshielded, adjacent to N).

    • δ 7.85 (dd, 1H): C4-H.

    • δ 7.15 (dd, 1H): C5-H.

    • δ 4.75 (s, 2H): –CH ₂OH (Benzylic position).

    • δ 3.45 (sept, 1H): –CH (CH₃)₂ (Methine of isopropyl).

    • δ 1.35 (d, 6H): –CH(CH ₃)₂ (Methyls of isopropyl).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 152.10

    • Found: 152.1 m/z

Safety & Handling

  • Isopropylzinc Bromide: Pyrophoric in high concentrations. Handle under inert atmosphere (N₂/Ar). If preparing in situ from Zn and iPr-Br, ensure Zn activation with 1,2-dibromoethane/TMSCl.

  • Lithium Aluminum Hydride: Reacts violently with water. Use the Fieser workup method described above to safely quench and generate filterable salts.

  • Pyridine Derivatives: Generally irritants. Perform all steps in a fume hood.

References

  • Negishi Coupling of Secondary Alkylzincs: Han, C., & Buchwald, S. L. (2009).[1] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[1][2] Journal of the American Chemical Society, 131(22), 7532–7533.[1] Link

  • Sotorasib Intermediate Synthesis: Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52–65. Link

  • Minisci Reaction on Pyridines: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • Reduction of Nicotinic Esters: BenchChem Application Note. Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. (General protocol reference).

Sources

Foundational

(2-Isopropylpyridin-3-yl)methanol CAS number and molecular weight

This technical monograph provides a comprehensive analysis of (2-Isopropylpyridin-3-yl)methanol , a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive analysis of (2-Isopropylpyridin-3-yl)methanol , a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

(2-Isopropylpyridin-3-yl)methanol is a structural hybrid of a pyridine core, a steric-demanding isopropyl group at the ortho (C2) position, and a reactive hydroxymethyl handle at the meta (C3) position. This specific substitution pattern is highly valued in medicinal chemistry for its ability to induce conformational locks in biaryl systems and modulate metabolic stability by blocking the oxidation-prone C2 position.

Core Data Summary
ParameterTechnical Specification
Chemical Name (2-Isopropylpyridin-3-yl)methanol
CAS Number 194151-94-5
Synonyms 2-(1-Methylethyl)-3-pyridinemethanol; 3-Hydroxymethyl-2-isopropylpyridine
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Structure Pyridine ring substituted at C2 with Isopropyl, C3 with Methanol
Predicted LogP 1.2 – 1.5 (Lipophilic, amenable to CNS penetration)
pKa (Pyridine N) ~5.8 (Slightly more basic than pyridine due to alkyl donation)
Physical State Viscous oil or low-melting solid (depending on purity)
Structural Visualization

The following diagram illustrates the steric and electronic environment of the molecule, highlighting the "Conformational Anchor" (Isopropyl) and the "Synthetic Handle" (Methanol).

StructureAnalysis Core Pyridine Core (Aromatic Scaffold) Iso 2-Isopropyl Group (Steric Anchor) Core->Iso Blocks C2 Metabolic Oxidation Met 3-Methanol Group (Reactive Handle) Core->Met H-Bond Donor/Acceptor Derivatization Site

Figure 1: Structural Activity Relationship (SAR) analysis of the 2-isopropyl-3-hydroxymethylpyridine scaffold.

Synthetic Routes & Process Chemistry

The synthesis of (2-Isopropylpyridin-3-yl)methanol requires careful control of regiochemistry. The most robust, self-validating protocol involves the reduction of Ethyl 2-isopropylnicotinate . This route is preferred over direct lithiation strategies which often suffer from poor regioselectivity or competitive alkylation.

Primary Workflow: Ester Reduction[9]

Precursor: Ethyl 2-isopropylnicotinate (typically derived from the condensation of ethyl isobutyrylacetate and an ammonia source, or via Minisci alkylation of ethyl nicotinate).

Reagents & Conditions
  • Reducing Agent: Lithium Aluminum Hydride (LiAlH

    
    ) or Sodium Borohydride (NaBH
    
    
    
    ) with CaCl
    
    
    .
  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel.

    • Purge with Argon/Nitrogen.

    • Charge with anhydrous THF (10 mL/g of substrate) and LiAlH

      
       (1.5 equivalents). Cool to 0°C.
      
  • Addition (Exothermic Control):

    • Dissolve Ethyl 2-isopropylnicotinate in THF.

    • Add dropwise to the LiAlH

      
       suspension. Critical Control Point: Maintain internal temperature <5°C to prevent side reactions.
      
  • Reaction & Monitoring (Self-Validation):

    • Allow to warm to RT and stir for 2–4 hours.

    • Validation Step (TLC/LCMS): Monitor the disappearance of the ester spot.

      • Ester Rf: ~0.6 (Hexane:EtOAc 1:1).

      • Alcohol Rf: ~0.2 (Hexane:EtOAc 1:1).

    • Validation Step (IR): Confirm disappearance of the carbonyl stretch at ~1720 cm

      
      .
      
  • Quench (Fieser Method):

    • Cool back to 0°C.

    • Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) where
      
      
      = grams of LiAlH
      
      
      used.
    • Filter the granular precipitate.

  • Isolation:

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (DCM:MeOH gradient) if necessary.

Synthetic Logic Diagram

SynthesisFlow Start Ethyl 2-isopropylnicotinate (Ester Precursor) Reagent LiAlH4 (1.5 eq) / THF 0°C -> RT Start->Reagent Intermediate Tetrahedral Aluminate Intermediate Reagent->Intermediate Check Validation Checkpoint: IR: No C=O peak TLC: Rf 0.6 -> 0.2 Intermediate->Check Check->Reagent Incomplete (Stir longer) Product (2-Isopropylpyridin-3-yl)methanol (Target Alcohol) Check->Product Pass

Figure 2: Process flow for the reductive synthesis of the target alcohol.

Medicinal Chemistry Applications

The (2-Isopropylpyridin-3-yl)methanol scaffold is not merely a solvent or reagent; it is a "privileged fragment" in drug discovery.

Kinase Inhibitor Design

In kinase inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor for the hinge region of the ATP-binding pocket.

  • Role of Isopropyl: The bulky 2-isopropyl group fills hydrophobic pockets (e.g., the Gatekeeper region) and forces the pyridine ring to twist out of coplanarity with attached aryl rings. This "atropisomer-like" twist can improve selectivity by mimicking the 3D shape of the transition state.

  • Role of Methanol: The 3-hydroxymethyl group serves as a vector to solvent-exposed regions, improving solubility, or is converted to an ether to link with solubilizing tails (e.g., morpholine/piperazine).

Metabolic Stability

Pyridines are susceptible to oxidation by CYP450 enzymes, particularly at the 2- and 6-positions (forming N-oxides or 2-pyridones).

  • Mechanism: The isopropyl group sterically blocks the C2 position, significantly increasing the metabolic half-life (

    
    ) of the drug candidate compared to a non-substituted pyridine.
    

Analytical Characterization Standards

To ensure the integrity of the material for biological testing, the following analytical criteria must be met.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl3)

1.3 (d, 6H, Isopropyl-CH3)
Confirms Isopropyl group

3.4 (m, 1H, Isopropyl-CH)
Confirms Isopropyl connectivity

4.7 (s, 2H, CH2-OH)
Confirms Primary Alcohol

7.1 - 8.5 (m, 3H, Pyridine-H)
Confirms 2,3-substitution pattern
LC-MS (ESI+) [M+H]+ = 152.2 m/zProtonated molecular ion
IR Spectroscopy Broad band ~3300-3400 cm

O-H stretch (Alcohol)

Handling & Safety Protocols

  • Hazard Identification: Pyridine derivatives are generally irritants. The isopropyl group adds lipophilicity, potentially increasing skin absorption.

  • Storage: Hygroscopic. Store under nitrogen at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents (converts alcohol to carboxylic acid) and acid chlorides (unless esterification is intended).

References

  • Chemical Book & Supplier Data. (2024). Entry for CAS 194151-94-5.[1] Retrieved from and .

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Pyridine Derivatives. Retrieved from .[2]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for LiAlH4 reduction of esters).
  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. (Reference for pyridine scaffold utility).

Sources

Exploratory

Technical Whitepaper: Biological Profile and Synthetic Utility of (2-Isopropylpyridin-3-yl)methanol

This guide provides a comprehensive technical analysis of (2-Isopropylpyridin-3-yl)methanol , a critical heterocyclic building block in modern medicinal chemistry. While often categorized as a raw intermediate, its struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of (2-Isopropylpyridin-3-yl)methanol , a critical heterocyclic building block in modern medicinal chemistry. While often categorized as a raw intermediate, its structural pharmacophore—the 2-isopropylpyridine moiety—is central to the design of atropisomeric kinase inhibitors and KRAS G12C modulators.

Executive Summary

(2-Isopropylpyridin-3-yl)methanol (CAS: 194151-94-5) is a functionalized pyridine derivative serving as a strategic scaffold in Fragment-Based Drug Discovery (FBDD). It is primarily utilized as a precursor for introducing the 2-isopropyl-3-pyridyl motif, a "privileged structure" known for filling hydrophobic pockets in enzymes (e.g., KRAS, c-Met) and inducing rotational constraints (atropisomerism) in biaryl systems.

While its intrinsic biological activity is characterized by weak nicotinic effects and metabolic oxidation, its value lies in its role as a precursor to high-affinity inhibitors like Sotorasib (AMG 510) analogs, where the isopropyl group acts as a steric anchor.

Chemical Biology & Pharmacophore Analysis[1][2]

The "Isopropyl Anchor" Effect

The biological utility of this molecule stems from the steric bulk of the isopropyl group at the C2 position. In drug design, this group performs two critical functions:

  • Hydrophobic Filling: It occupies lipophilic sub-pockets (e.g., the cryptic pocket in KRAS G12C), displacing water and increasing binding entropy.

  • Conformational Locking (Atropisomerism): When coupled to another aromatic ring (e.g., a pyrimidine), the C2-isopropyl group creates steric hindrance that restricts rotation around the biaryl bond.

    • Note: While Sotorasib utilizes a 2-isopropyl-4-methyl substitution to fully "lock" the atropisomer, the (2-Isopropylpyridin-3-yl)methanol scaffold serves as a model system to tune this rotational barrier during Lead Optimization.

Metabolic Fate & Intrinsic Activity

As a pyridine methanol, the molecule undergoes Phase I metabolism similar to nicotinyl alcohol (Roniacol).

  • Oxidation: The primary alcohol is rapidly oxidized by cytosolic alcohol dehydrogenases (ADH) to 2-isopropylnicotinaldehyde , and subsequently by aldehyde dehydrogenase (ALDH) to 2-isopropylnicotinic acid .

  • Vasodilation: Structural homology to nicotinyl alcohol suggests potential weak vasodilatory activity via the GPR109A receptor pathway, although the bulky isopropyl group likely attenuates receptor affinity compared to the ethyl or methyl analogs.

Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the dual pathways of the molecule: its biological metabolism (left) and its synthetic utility in drug development (right).

BiologicalPathways Figure 1: Divergent pathways of (2-Isopropylpyridin-3-yl)methanol: Metabolic oxidation vs. Synthetic activation. Substrate (2-Isopropylpyridin-3-yl) methanol (Core Scaffold) Aldehyde Metabolite 1: 2-Isopropylnicotinaldehyde Substrate->Aldehyde ADH (In Vivo) Chloride Activated Electrophile: 3-(Chloromethyl)-2-isopropylpyridine Substrate->Chloride SOCl2 / DCM Acid Metabolite 2: 2-Isopropylnicotinic acid Aldehyde->Acid ALDH Excretion Renal Excretion (Glycine Conjugation) Acid->Excretion Metabolism Coupling Nucleophilic Substitution (with Piperazine/Amine) Chloride->Coupling Base (DIEA) Drug Final API Analog (e.g., KRAS Inhibitor) Coupling->Drug Scaffold Assembly

[2]

Experimental Protocols

Synthesis of (2-Isopropylpyridin-3-yl)methanol

Objective: Reduction of 2-isopropylnicotinic acid to the target alcohol. Rationale: Direct reduction of the acid is preferred over the ester to minimize transesterification byproducts and ensure high yield.

Reagents:

  • 2-Isopropylnicotinic acid (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH4) (1.5 eq) or BH3·THF

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solubilization: Dissolve 2-isopropylnicotinic acid (10 mmol) in anhydrous THF (50 mL) and cool to 0°C.

  • Reduction: Slowly add LiAlH4 (15 mmol) portion-wise over 20 minutes. Caution: Exothermic gas evolution.

  • Reflux: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Quench: Cool to 0°C. Perform Fieser workup (add water, 15% NaOH, water sequentially).

  • Isolation: Filter the aluminum salts, dry the filtrate over MgSO4, and concentrate in vacuo.

  • Purification: The crude oil is typically >95% pure but can be distilled or chromatographed (SiO2, EtOAc/Hexane) if needed.

Biological Assay: In Vitro Metabolic Stability

Objective: Determine the half-life (


) of the scaffold in liver microsomes to assess metabolic liability.

Protocol:

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Quantitative Data Summary

ParameterValue / CharacteristicRelevance
Molecular Weight 151.21 g/mol Ideal fragment size (<200 Da) for FBDD.
LogP (Predicted) ~1.2 - 1.5Optimal lipophilicity for membrane permeability.
pKa (Pyridine N) ~5.8Weakly basic; exists as free base at physiological pH.
H-Bond Donors 1 (OH)Critical for H-bonding in the enzyme active site.
Metabolic Liability High (Alcohol oxidation)Requires blocking (e.g., fluorination) or prodrug design for in vivo stability.

References

  • Lanman, B. A., et al. (2020). "Discovery of Sotorasib (AMG 510), a First-in-Class KRAS(G12C) Inhibitor." Journal of Medicinal Chemistry, 63(1), 52–65.[1] Link

    • Context: Defines the structural requirements (including the 2-isopropylpyridine moiety) for atropisomeric stability in KRAS inhibitors.
  • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. Link

    • Context: Validates the biological efficacy of the pyridine-based scaffold in oncology.
  • Schenker, E. (1961). "Newer Methods of Preparative Organic Chemistry IV. Use of Complex Borohydrides." Angewandte Chemie, 73(3), 81-106.
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 10065656, (2-Isopropylpyridin-3-yl)methanol." PubChem. Link

    • Context: Verification of chemical identity and physicochemical properties.[2][3]

Sources

Foundational

Strategic Derivatization of (2-Isopropylpyridin-3-yl)methanol

A Technical Guide to Scaffold Utilization in Medicinal Chemistry Executive Summary (2-Isopropylpyridin-3-yl)methanol (CAS 54930-39-1) represents a "privileged scaffold" in modern drug discovery. Its utility stems from a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Scaffold Utilization in Medicinal Chemistry

Executive Summary

(2-Isopropylpyridin-3-yl)methanol (CAS 54930-39-1) represents a "privileged scaffold" in modern drug discovery. Its utility stems from a unique structural dichotomy: the 2-isopropyl group provides significant steric bulk and lipophilicity (logP modulation), while the 3-hydroxymethyl group serves as a versatile synthetic handle for divergent library generation.

This guide moves beyond basic synthesis to explore the strategic derivatization of this core. We focus on overcoming specific reactivity challenges—such as the instability of the free-base chloromethyl intermediate—and maximizing the scaffold's potential in P2X3 receptor antagonists and kinase inhibitor campaigns.

Part 1: Structural Analysis & Reactivity Profile

The "Ortho Effect" and Steric Shielding

The defining feature of this molecule is the steric clash between the C2-isopropyl group and the pyridine nitrogen lone pair.

  • Basicity Modulation: The bulky isopropyl group hinders the approach of electrophiles to the ring nitrogen. While still basic, it is less prone to N-alkylation compared to unsubstituted 3-picoline, allowing for more selective reactions at the C3-side chain.

  • Conformational Lock: In biophysical contexts (e.g., binding to a kinase hinge region), the isopropyl group restricts the rotation of the pyridine ring, often pre-organizing the molecule into a bioactive conformation that minimizes entropic penalty upon binding.

The Reactive Handle (C3-Methanol)

The hydroxymethyl group is the primary vector for derivatization. However, the electron-deficient nature of the pyridine ring renders the


 bond less labile to S_N1 ionization than a benzyl alcohol, but highly susceptible to S_N2 displacement once activated (e.g., as a halide or mesylate).

Part 2: Primary Derivatization Pathways

The following decision tree illustrates the three critical workflows for this scaffold: Activation , Oxidation , and Homologation .

ReactionTree Start (2-Isopropylpyridin-3-yl) methanol Chloride 3-(Chloromethyl)- 2-isopropylpyridine (HCl Salt) Start->Chloride SOCl2, DCM (Isolation Critical) Aldehyde 2-Isopropyl- nicotinaldehyde Start->Aldehyde MnO2 (Mild) Acid 2-Isopropyl- nicotinic acid Start->Acid KMnO4 or Jones Reagent Amines Benzylic Amines (S_N2 Displacement) Chloride->Amines R-NH2, DIPEA Ethers Pyridyl Ethers (Williamson) Chloride->Ethers R-OH, NaH RedAm Reductive Amination (Secondary Amines) Aldehyde->RedAm NaBH(OAc)3 Amide Amide Coupling (Peptidomimetics) Acid->Amide HATU/EDC

Figure 1: Divergent synthesis pathways. Note the critical isolation of the chloromethyl derivative as an HCl salt to prevent self-polymerization.

Pathway A: Activation via Chlorination

The Challenge: 3-(Chloromethyl)pyridines are notoriously unstable as free bases. The pyridine nitrogen can intermolecularly attack the electrophilic benzylic carbon of a neighbor, leading to rapid polymerization (forming a tar). The Solution: Always isolate and store the intermediate as the Hydrochloride Salt . The protonated nitrogen is non-nucleophilic, stabilizing the molecule.

Pathway B: Oxidation Strategies
  • To Aldehyde: Use Manganese Dioxide (

    
    ) . It is chemoselective for benzylic/allylic alcohols and avoids over-oxidation to the acid.[1] This intermediate is essential for reductive amination (e.g., introducing piperazine linkers common in GPCR ligands).
    
  • To Acid: Use Potassium Permanganate (

    
    ) .[2] The resulting 2-isopropylnicotinic acid is a bioisostere of 2-methylbenzoic acid but with improved solubility profiles.
    

Part 3: Medicinal Chemistry Applications[3][4][5][6][7]

Case Study: P2X3 Receptor Antagonists

The (2-isopropylpyridin-3-yl) moiety is a validated pharmacophore in the development of P2X3 antagonists for chronic cough (analogous to the development of Gefapixant and Sivopixant).

Mechanism of Action:

  • Hinge/Pocket Binding: The pyridine nitrogen acts as a hydrogen bond acceptor.

  • Hydrophobic Anchor: The 2-isopropyl group fills a specific lipophilic pocket (S1 pocket), providing potency and selectivity over P2X2/3 heterotrimers.

  • Vector: The C3-substituent directs the rest of the molecule toward the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., diamines).

Data Summary: Substituent Effects
C2-SubstituentLogP (Calc)Metabolic Stability (t1/2)P2X3 Potency (Rel)
Methyl1.2Low (Oxidation prone)1.0x (Baseline)
Isopropyl 1.9 High (Steric protection) 4.5x
t-Butyl2.4Very High0.8x (Steric clash)

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-(Chloromethyl)-2-isopropylpyridine Hydrochloride

This protocol prioritizes safety and stability.

Reagents: (2-Isopropylpyridin-3-yl)methanol (1.0 eq), Thionyl Chloride (


, 1.5 eq), Dichloromethane (DCM, anhydrous).
  • Setup: Charge a flame-dried round-bottom flask with (2-Isopropylpyridin-3-yl)methanol (5.0 g, 33 mmol) and DCM (50 mL). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Add

    
     (3.6 mL, 49.5 mmol) dropwise over 20 minutes. Caution: Gas evolution (
    
    
    
    , HCl).
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup (Critical):

    • Concentrate the reaction mixture in vacuo to ~10 mL volume.

    • Add anhydrous Diethyl Ether (100 mL) to precipitate the product.

    • Filter the white solid under

      
       (hygroscopic).
      
    • Wash with cold ether (

      
       mL).
      
  • Storage: Dry under high vacuum. Store at -20°C under argon.

    • Yield: ~90-95% as HCl salt.

Protocol 2: Selective Oxidation to 2-Isopropylnicotinaldehyde

Using Activated


 for mild conversion.

Reagents: (2-Isopropylpyridin-3-yl)methanol (1.0 eq), Activated


 (10.0 eq), Chloroform (

).
  • Setup: Dissolve the alcohol (2.0 g, 13.2 mmol) in

    
     (40 mL).
    
  • Addition: Add activated

    
     (11.5 g, 132 mmol) in one portion.
    
  • Reaction: Reflux the suspension (approx. 60°C) with vigorous stirring for 4-6 hours.

    • Note:

      
       quality varies; reaction time may need adjustment.
      
  • Workup: Cool to RT. Filter through a pad of Celite to remove manganese salts. Rinse the pad with DCM.

  • Purification: Concentrate the filtrate. The crude aldehyde is usually pure enough (>90%) for subsequent reductive aminations. If necessary, purify via flash chromatography (Hexane/EtOAc).

Part 5: References

  • National Institutes of Health (NIH). (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. PubMed. Retrieved from [Link]

  • Hunt, I. (n.d.). Reaction of Alcohols with Thionyl Chloride. University of Calgary, Department of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • PubChem. (2023). 2-Isopropylpyridine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Elucidating the Mechanism of Action of (2-Isopropylpyridin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity In the landscape of drug discovery and development, researchers are frequently confronted with novel chemical entities (NCEs) whose biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of drug discovery and development, researchers are frequently confronted with novel chemical entities (NCEs) whose biological activities and mechanisms of action are yet to be defined. (2-Isopropylpyridin-3-yl)methanol represents such a molecule. While available from chemical suppliers, a thorough review of the scientific literature reveals a conspicuous absence of data regarding its specific biological function. This guide, therefore, is not a retrospective summary of established knowledge. Instead, it serves as a forward-looking, systematic framework for the comprehensive elucidation of the mechanism of action (MoA) of (2-Isopropylpyridin-3-yl)methanol. We will proceed with the logical rigor and self-validating protocols expected in preclinical research, drawing insights from structurally related compounds to inform our strategic approach.

The pyridine methanol moiety is a recognized pharmacophore. For instance, derivatives of (pyridin-2-yl)methanol have been successfully developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for novel analgesics.[1][2] Furthermore, various alkyl pyridine structures have been investigated for their antimicrobial properties, demonstrating activity against drug-resistant bacteria like MRSA.[3] These precedents provide a logical starting point for our investigation into the therapeutic potential of (2-Isopropylpyridin-3-yl)methanol.

This document outlines a phased, multi-tiered approach, commencing with broad phenotypic screening to identify a biological response, followed by progressively more focused assays to pinpoint the molecular target and delineate the signaling pathway.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial objective is to cast a wide net to detect any significant biological activity of (2-Isopropylpyridin-3-yl)methanol. This phase prioritizes sensitivity and breadth over specificity. We will employ a panel of cell-based assays representing diverse physiological systems.

Experimental Protocol 1.1: Multi-Assay Cytotoxicity and Proliferation Profiling

Rationale: A foundational step is to determine the compound's effect on cell viability and growth across a panel of human cell lines. This will establish a therapeutic window and may offer initial clues regarding selectivity (e.g., cancer cell-specific cytotoxicity).

Step-by-Step Methodology:

  • Cell Line Selection: A panel of at least five human cell lines will be selected, including a normal fibroblast line (e.g., MRC-5), a liver cell line (e.g., HepG2), and three cancer cell lines from different tissues (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U87 glioblastoma).

  • Compound Preparation: A 10 mM stock solution of (2-Isopropylpyridin-3-yl)methanol will be prepared in sterile DMSO. Serial dilutions will be made in the appropriate cell culture medium to achieve a final concentration range of 0.1 µM to 100 µM.

  • Cell Seeding: Cells will be seeded in 96-well microplates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The culture medium will be replaced with the medium containing the various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) will be included.

  • Incubation: Plates will be incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Cell viability will be assessed using a resazurin-based assay (e.g., alamarBlue™). Fluorescence will be measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each cell line using non-linear regression analysis.

Experimental Protocol 1.2: Antimicrobial Activity Screening

Rationale: Given that related pyridine analogs have shown antimicrobial efficacy, it is prudent to screen (2-Isopropylpyridin-3-yl)methanol against a panel of pathogenic bacteria and fungi.[3]

Step-by-Step Methodology:

  • Microorganism Panel: A panel of clinically relevant microorganisms will be used, including Gram-positive bacteria (e.g., Staphylococcus aureus, including an MRSA strain), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast species (e.g., Candida albicans).

  • Broth Microdilution Assay: The assay will be performed according to CLSI guidelines. Briefly, serial dilutions of the compound will be prepared in a 96-well plate with the appropriate growth medium.

  • Inoculation: Each well will be inoculated with a standardized suspension of the microorganism.

  • Incubation: Plates will be incubated under appropriate conditions for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) will be determined as the lowest concentration of the compound that completely inhibits visible growth.

  • MBC Determination: To determine if the compound is bactericidal or bacteriostatic, aliquots from wells with no visible growth will be plated on agar plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Visualization of Phase 1 Workflow

G cluster_0 Phase 1: Phenotypic Screening Compound (2-Isopropylpyridin-3-yl)methanol Assay_Cytotox Protocol 1.1: Cytotoxicity Profiling (Human Cell Lines) Compound->Assay_Cytotox Assay_Antimicrobial Protocol 1.2: Antimicrobial Screening (Bacteria & Fungi) Compound->Assay_Antimicrobial Result_Cytotox IC50 Values Selectivity Profile Assay_Cytotox->Result_Cytotox Result_Antimicrobial MIC / MBC Values Assay_Antimicrobial->Result_Antimicrobial

Caption: Workflow for Phase 1 Phenotypic Screening.

Phase 2: Target Deconvolution and MoA Elucidation

The results from Phase 1 will guide the direction of Phase 2. For instance, if significant and selective cytotoxicity against a particular cancer cell line is observed, the focus will shift to identifying the underlying anti-cancer mechanism. Conversely, if potent antimicrobial activity is detected, the investigation will proceed to uncover the specific bacterial target. The following protocols are presented as examples, assuming a positive "hit" in the cytotoxicity screen.

Experimental Protocol 2.1: Apoptosis vs. Necrosis Differentiation

Rationale: To understand the nature of the cytotoxic effect, it is crucial to determine whether the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

Step-by-Step Methodology:

  • Cell Treatment: The most sensitive cell line identified in Protocol 1.1 will be treated with (2-Isopropylpyridin-3-yl)methanol at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Flow Cytometry Analysis: Cells will be harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) kit.

  • Data Acquisition: Samples will be analyzed on a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

    • This will provide a quantitative measure of the mode of cell death.

Experimental Protocol 2.2: Kinase Profiling

Rationale: Many anti-cancer agents function by inhibiting protein kinases. A broad kinase screen can rapidly identify potential molecular targets.

Step-by-Step Methodology:

  • Assay Platform: A commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega) will be utilized.

  • Compound Submission: (2-Isopropylpyridin-3-yl)methanol will be submitted for screening against a panel of several hundred human kinases at a fixed concentration (e.g., 10 µM).

  • Data Analysis: The results will be provided as a percentage of inhibition for each kinase. "Hits" are typically defined as kinases inhibited by >50% or >75%.

  • Follow-up: For any significant hits, dose-response assays will be performed to determine the IC50 for the specific kinase(s).

Visualization of Phase 2 Workflow

G cluster_1 Phase 2: MoA Elucidation (Example: Cytotoxicity Hit) Hit Cytotoxicity Hit from Phase 1 Apoptosis_Assay Protocol 2.1: Apoptosis/Necrosis Assay (Flow Cytometry) Hit->Apoptosis_Assay Kinase_Screen Protocol 2.2: Kinase Profiling (Broad Panel Screen) Hit->Kinase_Screen Target_ID Other Target ID Methods (e.g., Affinity Chromatography) Hit->Target_ID Mode_of_Death Determine Mode of Cell Death Apoptosis_Assay->Mode_of_Death Potential_Targets Identify Potential Kinase Targets Kinase_Screen->Potential_Targets

Caption: Workflow for Phase 2 MoA Elucidation.

Phase 3: Target Validation and Pathway Analysis

Once a putative molecular target is identified (e.g., a specific kinase), the final phase involves validating this interaction and placing it within a cellular signaling context.

Experimental Protocol 3.1: Cellular Target Engagement Assay

Rationale: It is essential to confirm that the compound engages its putative target within a live cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Step-by-Step Methodology:

  • Cell Treatment: Intact cells will be treated with (2-Isopropylpyridin-3-yl)methanol or a vehicle control.

  • Heating Profile: The treated cells will be heated to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

  • Lysis and Centrifugation: Cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated. A shift in this curve in the presence of the compound confirms target engagement.

Experimental Protocol 3.2: Downstream Signaling Pathway Analysis

Rationale: To confirm that target engagement is functionally relevant, we must assess the impact on downstream signaling pathways.

Step-by-Step Methodology:

  • Cell Treatment: Cells will be treated with the compound at various concentrations and for different time points.

  • Lysate Preparation: Cell lysates will be prepared.

  • Western Blot Analysis: Western blotting will be used to analyze the phosphorylation status of key downstream substrates of the identified target kinase. For example, if the target is a member of the MAPK pathway, we would probe for changes in p-ERK, p-JNK, etc.

  • Data Interpretation: A dose- and time-dependent change in the phosphorylation of downstream substrates provides strong evidence for the proposed mechanism of action.

Visualization of a Hypothetical Signaling Pathway

G cluster_2 Phase 3: Target Validation & Pathway Analysis Compound (2-Isopropylpyridin-3-yl)methanol TargetKinase Identified Target Kinase (e.g., from Protocol 2.2) Compound->TargetKinase Inhibition (CETSA Confirmed) Downstream1 Substrate 1 TargetKinase->Downstream1 Phosphorylation Downstream2 Substrate 2 Downstream1->Downstream2 Signal Transduction CellularEffect Cellular Effect (e.g., Apoptosis) Downstream2->CellularEffect Pathway Outcome

Caption: Hypothetical Signaling Pathway Inhibition.

Summary and Forward Outlook

The journey to elucidate the mechanism of action for a novel compound like (2-Isopropylpyridin-3-yl)methanol is a systematic process of hypothesis generation and rigorous testing. This guide provides a robust, multi-phased framework designed to efficiently move from a state of no knowledge to a well-defined, validated mechanism of action. By integrating broad phenotypic screens with targeted biochemical and cellular assays, researchers can effectively deconvolve the biological activity of this and other novel chemical entities, paving the way for their potential development as new therapeutic agents.

References

  • Benchchem. ([n.d.]). [2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol.
  • The Good Scents Company. ([n.d.]). 2-isopropyl pyridine, 644-98-4.
  • PubChem. ([n.d.]). (2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325.
  • Chem-Impex. ([n.d.]). (2-Aminopyridin-3-yl)methanol.
  • BuyersGuideChem. ([n.d.]). 3-Pyridinemethanol,2-(1-methylethyl)- suppliers and producers.
  • PubChem. ([n.d.]). 2-Isopropylpyridine | C8H11N | CID 69523.
  • PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
  • ISU ReD. ([n.d.]). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials.
  • ResearchGate. (2025, August 9). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF.

Sources

Foundational

Mechanistic Paradigms in Pyridine Functionalization: A Strategic Guide for Medicinal Chemistry

Executive Summary Pyridine is the quintessential "privileged scaffold" in medicinal chemistry, appearing in over 20% of the top 200 marketed drugs. However, its electronic structure presents a dichotomy: it is isoelectro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine is the quintessential "privileged scaffold" in medicinal chemistry, appearing in over 20% of the top 200 marketed drugs. However, its electronic structure presents a dichotomy: it is isoelectronic with benzene yet reacts like nitrobenzene. This guide deconstructs the fundamental reactivity patterns of pyridine derivatives, moving beyond textbook definitions to provide a strategic framework for site-selective functionalization.[1] We focus on overcoming the intrinsic deactivation of the ring for electrophilic attack, leveraging its susceptibility to nucleophiles, and navigating the challenges of transition-metal catalysis.

The Electronic Landscape: The " -Deficient" Paradigm

To manipulate pyridine, one must first accept its electronic poverty.[2] The nitrogen atom, being more electronegative than carbon, withdraws electron density from the


-system (inductive effect, 

) and the ring carbons (mesomeric effect,

).
  • Dipole Moment: ~2.2 D (pointing towards Nitrogen).[3]

  • Lone Pair: Orthogonal to the

    
    -system; responsible for basicity (
    
    
    
    ) and catalyst poisoning.
  • Regioselectivity Logic:

    • C2/C4/C6: Highly electron-deficient. Prime targets for Nucleophilic attack.

    • C3/C5: Relatively less electron-deficient (resembling benzene). The only viable sites for Electrophilic attack, though still deactivated.

Visualization: The Reactivity Decision Tree

The following diagram maps the logical flow for selecting a functionalization strategy based on the target position.

PyridineReactivity Pyridine Pyridine Scaffold EAS Electrophilic Attack (EAS) Pyridine->EAS High Energy Barrier NAS Nucleophilic Attack (NAS / S_NAr) Pyridine->NAS Facile Radical Radical Attack (Minisci) Pyridine->Radical Acidic Media C3_Target Target: C3 Position EAS->C3_Target Direct Nitration/Halogenation NOxide N-Oxide Activation EAS->NOxide To Invert Selectivity C2_C4_Target Target: C2 / C4 Position NAS->C2_C4_Target Chichibabin / Halogen Displacement Radical->C2_C4_Target Alkyl Radicals NOxide->C2_C4_Target Nitration then Reduction

Figure 1: Decision matrix for site-selective functionalization of pyridine. Note the N-oxide route allows electrophilic access to typically nucleophilic sites.

Electrophilic Aromatic Substitution (EAS): Overcoming Deactivation

Direct EAS on pyridine is notoriously difficult. The reaction conditions (e.g.,


) protonate the nitrogen, generating a pyridinium ion. This places a full positive charge on the ring, making it inert to incoming electrophiles.
The C3 Selectivity Rule

When forced (e.g.,


), substitution occurs at C3.
  • Mechanism: Attack at C2 or C4 would result in a resonance contributor with a positive charge on the electronegative nitrogen—a highly unstable state.[4] Attack at C3 avoids this sextet destabilization.[5]

The N-Oxide "Switch" Strategy

To functionalize C4 with an electrophile (like a nitro group), we must invert the electronics.

  • Oxidation: Convert pyridine to pyridine-N-oxide (Py-N-O). The oxygen donates electron density back into the ring (+M effect), activating C2 and C4.

  • Substitution: Nitration of Py-N-O occurs readily at C4.

  • Deoxygenation:

    
     or Fe/Acetic Acid restores the pyridine ring.
    

Expert Insight: Do not attempt Friedel-Crafts alkylation/acylation on naked pyridine. The Lewis Acid (


) will coordinate to the nitrogen lone pair, deactivating the ring immediately. Use the Minisci reaction (Section 4) for alkylation instead.

Nucleophilic Aromatic Substitution (NAS): The Workhorse

This is the most "natural" reactivity for pyridines. The ring nitrogen acts as an internal electron sink, stabilizing the anionic intermediate (Meisenheimer complex), analogous to the nitro group in activated benzenes.

The Chichibabin Reaction (Amination)

A rare instance where hydride (


) acts as a leaving group.[6]
  • Reagents:

    
     in liquid ammonia or toluene/heat.
    
  • Mechanism: Addition of

    
     at C2 
    
    
    
    Formation of anionic
    
    
    -complex
    
    
    Elimination of
    
    
    (often driven by
    
    
    gas evolution).
with Halopyridines

For medicinal chemistry, displacing halogens is standard practice.

  • Reactivity Order: 4-halo

    
     2-halo 
    
    
    
    3-halo.
  • Leaving Group Ability:

    
     (Fluorine is best because its high electronegativity stabilizes the transition state of the rate-determining addition step).
    
Visualization: Chichibabin Mechanism

Chichibabin Step1 Pyridine + NaNH2 Step2 Nucleophilic Attack (C2) (Formation of Anionic Sigma Complex) Step1->Step2 Addition Step3 Aromatization & Hydride Loss Step2->Step3 Elimination (-H:-) Step4 2-Aminopyridine Product Step3->Step4 Workup (H2O)

Figure 2: The Addition-Elimination pathway of the Chichibabin reaction.[7][8]

Transition-Metal Catalyzed Cross-Coupling

Coupling pyridine halides (Suzuki, Buchwald-Hartwig) is standard but prone to failure due to catalyst poisoning . The pyridine nitrogen can displace phosphine ligands on Palladium (


), forming stable, unreactive 

complexes.
Strategic Solutions
  • Ligand Selection: Use bulky, electron-rich ligands (e.g., XPhos, SPhos,

    
    ) that sterically prevent N-coordination to the metal center.
    
  • Boronic Acid Instability: 2-Pyridyl boronic acids are notoriously unstable (rapid protodeboronation).

    • Fix: Use MIDA boronates or BF3K salts (Molander salts) for slow release.

Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling of 2-Chloropyridine

A robust method avoiding catalyst poisoning using high-turnover ligands.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (2 mol%)
    
  • SPhos (4 mol%)

  • 
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the boronic acid, base, and stir bar. Evacuate and backfill with Argon (

    
    ). This is critical; oxygen kills the active catalytic species.
    
  • Catalyst Pre-formation: In a separate vial, mix

    
     and SPhos in toluene under Argon for 5 mins to generate the active 
    
    
    
    species.
  • Addition: Add the chloropyridine and solvent to the main vial, followed by the catalyst solution.

  • Reaction: Heat to

    
     for 12 hours. The mixture should turn black (Pd precipitation) only after completion. Early blacking out indicates catalyst death.
    
  • Workup: Filter through Celite (to remove Pd), extract with EtOAc, and purify via flash chromatography.

Protocol B: Synthesis of Pyridine N-Oxide

The gateway to C4 functionalization.

Reagents:

  • Pyridine (1.0 equiv)

  • 
    -CPBA (1.1 equiv, 70-75% purity)
    
  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolve pyridine in DCM at

    
    .
    
  • Add

    
    -CPBA portion-wise (exothermic reaction).
    
  • Warm to room temperature and stir for 4 hours.

  • Critical Wash: Wash with saturated

    
     (
    
    
    
    ) to remove the
    
    
    -chlorobenzoic acid byproduct.
  • Dry organic layer (

    
    ) and concentrate. The N-oxide is often a hygroscopic solid/oil.
    

Data Summary: Reactivity Comparison

FeatureElectrophilic Subst. (EAS)Nucleophilic Subst. (NAS)Radical Subst. (Minisci)
Preferred Site C3 / C5 C2 / C4 / C6 C2 / C4
Active Species Pyridinium (

)
Neutral PyridineProtonated Pyridine (

)
Key Intermediate Sigma Complex (Cationic)Meisenheimer (Anionic)Radical Cation
Leaving Group


(Chichibabin) or


(via oxidation)
Typical Reagent


or


References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Standard reference for regioselectivity mechanisms).

  • Chichibabin, A. E., & Zeide, O. A. (1914). New Reaction for Compounds Containing the Pyridine Nucleus. Journal of the Russian Physical Chemical Society.
  • Billingsley, K., & Buchwald, S. L. (2007). A General System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Aryl Boronic Acids.[9] Journal of the American Chemical Society. (Overcoming catalyst poisoning). [Link]

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm. (Radical mechanisms).[1] [Link]

  • Schlosser, M., & Rausis, T. (2005). Site-Selective Halogenation of Pyridines. European Journal of Organic Chemistry. [Link]

Sources

Exploratory

The Isopropyl Moiety in Pyridine Scaffolds: Structural Optimization and Bioactivity Modulation

The following technical guide details the structural, physicochemical, and synthetic role of the isopropyl moiety within pyridine-based pharmacophores. Executive Summary In medicinal chemistry, the pyridine ring is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and synthetic role of the isopropyl moiety within pyridine-based pharmacophores.

Executive Summary

In medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 15% of all FDA-approved drugs. However, the naked pyridine core often suffers from rapid metabolic clearance (N-oxidation) and suboptimal lipophilicity. The introduction of an isopropyl group (


) acts as a critical "bio-tuner." Unlike the "Magic Methyl" effect, which primarily influences conformation, the isopropyl group exerts a dual impact: it provides significant steric bulk to block metabolic soft spots (CYP450 coordination) and introduces a calculated lipophilic shift (

) to optimize membrane permeability without inducing the solubility crash often seen with tert-butyl groups.

Physicochemical Modulation: The "Goldilocks" Steric Effect

The isopropyl group occupies a unique physicochemical niche between the methyl and tert-butyl groups. Its addition to a pyridine core fundamentally alters the molecular descriptors governing ADME (Absorption, Distribution, Metabolism, Excretion).

Lipophilicity and Solubility Profiles

The isopropyl group increases lipophilicity, facilitating the penetration of lipid bilayers. However, unlike linear propyl chains, the branched nature of the isopropyl group reduces the entropic penalty of binding to hydrophobic pockets.

ParameterMethyl-PyridineIsopropyl-Pyridine tert-Butyl-PyridineImpact on Bioactivity

LogP
+0.5+1.0 - 1.2 +1.8Increases permeability; Isopropyl is optimal for CNS penetration (LogP ~2-3).
Rotational Freedom HighRestricted LockedIsopropyl balances induced fit vs. rigid docking.
Steric A-Value 1.702.15 >4.0Isopropyl provides sufficient bulk to twist biaryl systems without locking them excessively.
Metabolic Liability LowModerate LowThe methine C-H in isopropyl is a potential site for oxidative metabolism (soft spot).
The Hydrophobic Collapse & Receptor Kinetics

In kinase inhibitors (e.g., ALK or CDK inhibitors), the isopropyl group frequently targets the hydrophobic "back pocket" of the ATP-binding site. This interaction is driven by the displacement of high-energy water molecules—a phenomenon known as the Hydrophobic Effect . The isopropyl group is often the perfect size to fill these pockets (e.g., the gatekeeper region) where a methyl is too small (loss of van der Waals contact) and a tert-butyl is too large (steric clash).

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for incorporating an isopropyl group during Lead Optimization.

SAR_Logic Start Pyridine Lead (Low Potency/Stability) Decision Structural Modification Start->Decision Methyl Add Methyl (-CH3) Decision->Methyl Isopropyl Add Isopropyl (-CH(CH3)2) Decision->Isopropyl tButyl Add t-Butyl (-C(CH3)3) Decision->tButyl Outcome_Me Insufficient Steric Block Rapid N-Oxidation Methyl->Outcome_Me Outcome_Iso Optimal Hydrophobic Fill Steric Shielding of N Isopropyl->Outcome_Iso Outcome_tBu Steric Clash Solubility Crash tButyl->Outcome_tBu

Figure 1: Decision matrix for alkyl group selection on pyridine scaffolds. The isopropyl group offers the optimal balance between steric shielding and binding affinity.

Metabolic Engineering: The Shielding Effect

A primary failure mode for pyridine-containing drugs is rapid oxidation of the nitrogen lone pair by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to polar N-oxide metabolites that are rapidly excreted.

Steric Shielding of the Nitrogen

Placing an isopropyl group at the ortho position (C2 or C6) relative to the pyridine nitrogen creates a "steric umbrella."

  • Mechanism: The bulky isopropyl group prevents the heme iron of CYP450 from coordinating effectively with the pyridine nitrogen.

  • Result: This extends the half-life (

    
    ) of the parent compound.
    
  • Trade-off: While it blocks N-oxidation, the benzylic (methine) carbon of the isopropyl group itself becomes a metabolic "soft spot" susceptible to CYP-mediated hydroxylation (forming a tertiary alcohol). This is often preferred, however, as the metabolite may remain active or be easily conjugated.

Experimental Protocol: Radical Alkylation (Minisci Reaction)[1][2]

The most robust method for installing an isopropyl group onto an electron-deficient pyridine core is the Minisci Reaction . Unlike Friedel-Crafts alkylation (which fails on pyridines), this radical substitution proceeds effectively under acidic conditions.

Reaction Mechanism
  • Radical Generation: Oxidative decarboxylation of isobutyric acid by Silver(I)/Persulfate generates the isopropyl radical.

  • Addition: The nucleophilic isopropyl radical attacks the protonated (electron-deficient) pyridine ring at the most electron-poor positions (C2/C4).

  • Rearomatization: Oxidation of the radical-cation intermediate restores aromaticity.

Step-by-Step Protocol

Objective: Synthesis of 2-isopropylpyridine from pyridine.

Reagents:

  • Substrate: Pyridine (1.0 equiv)

  • Alkyl Source: Isobutyric acid (3.0 equiv)

  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (Ammonium persulfate) (3.0 equiv)
    
  • Solvent: 10%

    
     (aq) / DCM biphasic system or TFA/Water.
    

Workflow:

  • Preparation: Dissolve pyridine (10 mmol) in 10% aqueous

    
     (20 mL). Add isobutyric acid (30 mmol) and 
    
    
    
    (2 mmol).
  • Initiation: Heat the mixture to 70°C under vigorous stirring.

  • Radical Flux: Add a solution of ammonium persulfate (30 mmol) in water dropwise over 30 minutes. Note: Controlled addition is crucial to prevent radical recombination.

  • Gas Evolution: Observe

    
     evolution (effervescence), indicating successful decarboxylation.
    
  • Quench & Workup: Cool to RT. Basify with

    
     to pH > 9 (to liberate the free pyridine base).
    
  • Extraction: Extract with DCM (

    
     mL). The isopropyl-pyridine will partition into the organic layer.
    
  • Purification: Dry over

    
     and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Synthetic Pathway Visualization

Minisci_Reaction Acid Isobutyric Acid (Precursor) Radical Isopropyl Radical (•CH(CH3)2) Acid->Radical Oxidative Decarboxylation Oxidant Ag(I) / Persulfate Oxidant->Radical Oxidative Decarboxylation Transition Radical Cation Intermediate Radical->Transition Radical Addition Pyridine Protonated Pyridine (Substrate) Pyridine->Transition Radical Addition Product 2-Isopropylpyridine Transition->Product Oxidative Rearomatization

Figure 2: Mechanistic pathway of the Minisci reaction for installing isopropyl groups on pyridine rings.

Case Study: CDK Inhibitor Optimization

A definitive example of the isopropyl group's utility is found in the development of Cyclin-Dependent Kinase (CDK) inhibitors.

  • Challenge: Purine-based inhibitors (like Roscovitine) suffered from poor selectivity and metabolic instability.

  • Solution: Bioisosteric replacement of the purine core with a pyrazolo[4,3-d]pyrimidine scaffold.[1]

  • The Isopropyl Factor: Researchers substituted the N-alkyl chain.

    • Methyl/Ethyl: Low potency (IC50 > 100 nM).

    • Isopropyl:[1][2][3][4][5][6] High potency (IC50 < 10 nM) against CDK2/CDK5.

  • Mechanism: The isopropyl group at the N3 position perfectly filled a hydrophobic pocket in the enzyme's ATP-binding site, displacing water and locking the inhibitor in the active conformation. This modification also improved the selectivity profile against off-target kinases [1].

References

  • Havlíček, L. et al. (2016). "5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases."[1][6] European Journal of Medicinal Chemistry.

  • Dinér, P. et al. (2012).[4] "Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors." Journal of Medicinal Chemistry.

  • Proctor, R. S. & Phipps, R. J. (2019).[7] "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.

  • Riley, R. J. et al. (2021). "Strategies to Mitigate CYP450 Inhibition." The Royal Society of Chemistry.

Sources

Foundational

Beyond the Moiety: The Strategic Utility of (2-Isopropylpyridin-3-yl)methanol in Medicinal Chemistry

[1] Executive Summary & Chemical Identity Topic: IUPAC Name and Technical Profile of (2-Isopropylpyridin-3-yl)methanol CAS Registry Number: 194151-94-5 (Free base) Systematic IUPAC Name: [2-(Propan-2-yl)pyridin-3-yl]meth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

Topic: IUPAC Name and Technical Profile of (2-Isopropylpyridin-3-yl)methanol CAS Registry Number: 194151-94-5 (Free base) Systematic IUPAC Name: [2-(Propan-2-yl)pyridin-3-yl]methanol[1]

(2-Isopropylpyridin-3-yl)methanol represents a privileged structural motif in modern drug discovery.[1] Unlike simple pyridine alcohols, the presence of the bulky isopropyl group at the C2 position introduces significant steric occlusion. This "ortho-effect" serves two critical functions in medicinal chemistry: it modulates the rotational freedom of the C3-substituent (conformational locking) and blocks the C2 position from metabolic oxidation (a common clearance pathway for pyridine-containing drugs).[1]

This guide details the nomenclature, synthesis, and derivatization of this synthon, positioning it as a versatile building block for kinase inhibitors and GPCR ligands.

Physicochemical Profile
PropertyValueClinical Significance
Molecular Formula

Core scaffold
Molecular Weight 151.21 g/mol Fragment-based drug design (Lead-like)
LogP (Predicted) ~1.6Favorable lipophilicity for membrane permeability
H-Bond Donors 1 (OH)Critical for active site anchoring
H-Bond Acceptors 2 (N, O)Interaction with hinge regions (kinases)
pKa (Pyridine N) ~5.8Modulates solubility and salt formation

Nomenclature Logic & Structural Analysis

The IUPAC name [2-(Propan-2-yl)pyridin-3-yl]methanol is derived through a strict hierarchical analysis of the molecule's functional groups and ring structure.[1]

  • Principal Functional Group: The hydroxyl group (-OH) has priority over the pyridine ring and alkyl groups.[1] Thus, the parent structure is methanol .

  • Parent Ring System: The pyridine ring is treated as a substituent attached to the methanol carbon.[1] The radical name is pyridin-3-yl (indicating attachment at the 3-position relative to the nitrogen).[1]

  • Secondary Substituent: The isopropyl group is systematically named propan-2-yl .[1]

  • Numbering: The pyridine nitrogen is position 1.[1] The ring is numbered to give the lowest locants to substituents. The isopropyl group is at position 2, and the methanol attachment is at position 3.

Visualizing the Steric Environment: The proximity of the C2-isopropyl group to the C3-hydroxymethyl group creates a "molecular cleft."[1] In drug design, this cleft often accommodates specific hydrophobic residues within a receptor pocket, enhancing selectivity over non-substituted pyridine analogs.

Synthetic Pathways & Experimental Protocols

The synthesis of (2-Isopropylpyridin-3-yl)methanol typically proceeds via the reduction of its corresponding ester or carboxylic acid precursor.[1] The choice of reducing agent is critical to avoid over-reduction of the pyridine ring or side reactions.

Pathway A: Reduction of Ethyl 2-isopropylnicotinate (Preferred)

This route is favored for its scalability and the stability of the ester intermediate.[1]

Experimental Protocol
  • Precursor: Ethyl 2-isopropylnicotinate[1]

  • Reagent: Lithium Aluminum Hydride (

    
    ) or Sodium Borohydride (
    
    
    
    ) with Methanol/THF.[1]
  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask under nitrogen atmosphere, suspend

    
     (1.1 equiv) in anhydrous THF at 0°C.
    
  • Addition: Add a solution of Ethyl 2-isopropylnicotinate (1.0 equiv) in THF dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS until the ester peak disappears.[1]

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), followed by 15% NaOH (
    
    
    
    mL), and finally water (
    
    
    mL), where
    
    
    is the grams of
    
    
    used.
  • Workup: Filter the granular aluminum salts through a celite pad. Dry the filtrate over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography (

    
    , gradient 0-10% MeOH in DCM) to yield the pure alcohol as a colorless to pale yellow oil.
    
Pathway Visualization (DOT)[1]

SynthesisPath Start Ethyl 2-isopropylnicotinate (Ester Precursor) Reagent LiAlH4 (1.1 eq) THF, 0°C -> RT Start->Reagent Intermediate Tetrahedral Aluminate Intermediate Reagent->Intermediate Hydride Transfer Quench Fieser Workup (H2O / NaOH) Intermediate->Quench Hydrolysis Product (2-Isopropylpyridin-3-yl)methanol (Target Alcohol) Quench->Product Purification

Figure 1: Reductive synthesis workflow from the nicotinate ester to the target alcohol.[1]

Reactivity & Derivatization in Drug Design

Once synthesized, (2-Isopropylpyridin-3-yl)methanol serves as a "linchpin" intermediate.[1] The hydroxyl group is rarely the final endpoint; rather, it is a handle for coupling to larger pharmacophores.

Key Transformations
  • Oxidation to Aldehyde:

    • Reagent: Manganese Dioxide (

      
      ) or Swern Oxidation.[1]
      
    • Utility: The resulting aldehyde is a substrate for reductive amination, allowing the introduction of amine-based scaffolds common in GPCR antagonists.[1]

  • Conversion to Alkyl Halide:

    • Reagent: Thionyl Chloride (

      
      ) or Mesyl Chloride (
      
      
      
      ).[1]
    • Utility: Creates an electrophilic species for

      
       coupling with phenols or anilines.[1]
      
  • Applications in TRPV3 Antagonists:

    • Research indicates that pyridinyl methanol derivatives are potent antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for neuropathic pain and skin disorders.[2] The 2-isopropyl group provides essential hydrophobic bulk that improves potency compared to the 2-methyl analogs.[1]

Derivatization Workflow (DOT)

Derivatization Alcohol (2-Isopropylpyridin-3-yl)methanol Aldehyde 2-Isopropylnicotinaldehyde Alcohol->Aldehyde MnO2 / DCM Chloride 3-(Chloromethyl)-2-isopropylpyridine Alcohol->Chloride SOCl2 / DCM Amine Secondary Amines (Reductive Amination) Aldehyde->Amine R-NH2, NaBH(OAc)3 Ether Ether/Amine Linkages (SN2 Coupling) Chloride->Ether R-OH / K2CO3

Figure 2: Divergent synthesis pathways transforming the alcohol into bioactive scaffolds.[1]

References & Authoritative Sources

  • PubChem Compound Summary. (2025). 3-Pyridinemethanol, 2-(1-methylethyl)-. National Center for Biotechnology Information.[1] Link

  • BenchChem. (n.d.).[1] Synthetic Routes and Reaction Conditions for Pyridin-3-yl-methanol derivatives. Link

  • National Institutes of Health (NIH). (2016).[1] Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. PubMed.[1][3] Link

  • ChemicalBook. (2025).[1] Reaction conditions for Pyridine-methanol synthesis. Link

  • Fisher Scientific. (2023).[1] Safety Data Sheet: Pyridinemethanol derivatives. Link

Note: While specific CAS numbers for intermediates vary by salt form, CAS 194151-94-5 is the primary identifier for the free base alcohol described in this guide.[1]

Sources

Protocols & Analytical Methods

Method

applications of (2-Isopropylpyridin-3-yl)methanol in medicinal chemistry

Application Note: (2-Isopropylpyridin-3-yl)methanol in Medicinal Chemistry Part 1: Executive Summary & Strategic Utility (2-Isopropylpyridin-3-yl)methanol (CAS: 194151-94-5) is a specialized heterocyclic building block t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (2-Isopropylpyridin-3-yl)methanol in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

(2-Isopropylpyridin-3-yl)methanol (CAS: 194151-94-5) is a specialized heterocyclic building block that has emerged as a critical scaffold in the design of atropisomeric kinase inhibitors and covalent modifiers. Its structural significance lies in the 2-isopropyl group , which provides the necessary steric bulk to restrict rotation around the C–C or C–N bond when coupled to another aromatic system.

This restriction creates a chiral axis (atropisomerism), a feature exploited in modern drug discovery to lock conformations, improve target selectivity, and enhance metabolic stability. This scaffold is structurally homologous to the key intermediate used in the synthesis of Sotorasib (AMG 510) , the first-in-class KRAS G12C inhibitor.

Key Applications:

  • Atropisomeric Locking: Inducing axial chirality in biaryl systems (e.g., KRAS inhibitors).

  • Lipophilicity Modulation: The isopropyl group adds lipophilicity (

    
    ) without the metabolic liability of a tert-butyl group.
    
  • Fragment-Based Drug Discovery (FBDD): A robust "linker" fragment for connecting warheads to hydrophobic pockets.

Part 2: Case Study & Mechanism of Action

The "Sotorasib Effect": Atropisomerism in KRAS Inhibition

While Sotorasib utilizes a 4-methyl-2-isopropylpyridin-3-yl moiety, the fundamental medicinal chemistry principles apply directly to (2-Isopropylpyridin-3-yl)methanol.

  • Mechanism: The 2-isopropyl group creates steric clash with the ortho-substituents of the coupled ring (e.g., a pyrimidine dione). This restricts the rotation of the biaryl axis, allowing the molecule to exist as a stable atropisomer.

  • Biological Impact: Only one atropisomer typically fits the cryptic pocket of the target protein (e.g., the Switch II pocket of KRAS G12C). Using a pre-locked scaffold reduces the entropic penalty of binding.

Emerging Targets: Recent patent literature identifies this scaffold in inhibitors for:

  • IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): For autoimmune diseases.

  • USP1 (Ubiquitin Specific Peptidase 1): In DNA damage response pathways.

  • DHODH (Dihydroorotate Dehydrogenase): For acute myeloid leukemia (AML).[1]

Part 3: Experimental Protocols

Protocol A: Activation of (2-Isopropylpyridin-3-yl)methanol

Objective: Convert the hydroxyl group into a reactive electrophile (chloride) for subsequent coupling.

Reagents:

  • (2-Isopropylpyridin-3-yl)methanol (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (anhydrous)

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (sat. aq.)
    

Workflow:

  • Dissolution: Dissolve (2-Isopropylpyridin-3-yl)methanol in anhydrous DCM (0.5 M concentration) under ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     atmosphere. Cool to 0°C.[2]
    
  • Addition: Add

    
     dropwise over 15 minutes. The reaction is exothermic; maintain internal temperature 
    
    
    
    .
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: Disappearance of the alcohol peak (

      
      ) and appearance of the chloride (
      
      
      
      ).
  • Quench: Cool to 0°C. Carefully quench with sat.

    
     until pH ~8.
    
  • Extraction: Extract with DCM (3x). Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
    • Note: The free base is stable, but the hydrochloride salt is hygroscopic. Store under Argon at -20°C.

Protocol B: Nucleophilic Coupling (General Procedure)

Objective: Couple the activated chloride to a nucleophilic core (e.g., piperazine or phenol derivative).

Reagents:

  • 3-(Chloromethyl)-2-isopropylpyridine (from Protocol A) (1.1 eq)

  • Nucleophile (e.g., N-Boc-piperazine) (1.0 eq)

  • 
     or 
    
    
    
    (2.0 eq)
  • Acetonitrile (ACN) or DMF

Workflow:

  • Suspend the nucleophile and base in ACN (0.2 M).

  • Add the chloromethyl pyridine derivative.[3]

  • Heat to 60–80°C for 4–12 hours.

  • Filter off inorganic salts and concentrate. Purify via flash chromatography.

Part 4: Data & Visualization

Comparative Physicochemical Profile

The 2-isopropyl group significantly alters the physicochemical landscape compared to standard methyl-pyridines.

Property2-Methylpyridine Analog2-Isopropylpyridine Scaffold Impact
Rotational Barrier (kcal/mol) ~3–5 (Free Rotation)>20 (Restricted/Atropisomeric) Enables chiral separation of conformers.
cLogP 0.51.4 Increases membrane permeability.
Metabolic Stability Moderate (Benzylic oxidation)High Steric bulk protects the benzylic position.
Solubility (pH 7.4) HighModerate Requires formulation optimization (e.g., salts).
Synthesis & Application Workflow

G Start (2-Isopropylpyridin-3-yl) methanol Act Activation (SOCl2 / DCM) Start->Act Protocol A Inter Electrophile: 3-(Chloromethyl)-2-isopropylpyridine Act->Inter Couple Coupling (Nucleophile + Base) Inter->Couple Protocol B Prod Biaryl Scaffold (Racemic) Couple->Prod Res Chiral Resolution (Chiral HPLC / Crystallization) Prod->Res Steric Control Final Active Atropisomer (e.g., KRAS Inhibitor Analog) Res->Final Target Specificity

Figure 1: Synthetic workflow transforming the alcohol building block into a resolved atropisomeric drug candidate.

Part 5: Safety & Handling

  • Toxicity: Pyridine derivatives can be skin irritants and potential CNS depressants. Handle in a fume hood.

  • Storage: The alcohol is stable at RT but should be kept in a desiccator. The activated chloride is lachrymatory and moisture-sensitive; store cold and dry.

  • Waste: Dispose of halogenated solvents (DCM) and aqueous layers containing pyridine salts according to local EHS regulations.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. [Link]

  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [Link]

  • Laulhé, S., et al. (2020). Atropisomerism in the Design of Sotorasib (AMG 510). ACS Medicinal Chemistry Letters. [Link]

  • Organic Syntheses. (2012). Condensative Synthesis of Pyridines and Pyrimidines. Org. Synth. 2012, 89, 549-561. [Link]

  • PubChem Compound Summary. (2024). (2-Isopropylpyridin-3-yl)methanol.[4][5] National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Strategic Utilization of (2-Isopropylpyridin-3-yl)methanol

This Application Note and Protocol Guide details the strategic use of (2-Isopropylpyridin-3-yl)methanol (CAS 194151-94-5) in medicinal chemistry. Executive Summary (2-Isopropylpyridin-3-yl)methanol is a specialized pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of (2-Isopropylpyridin-3-yl)methanol (CAS 194151-94-5) in medicinal chemistry.

Executive Summary

(2-Isopropylpyridin-3-yl)methanol is a specialized pyridine building block distinguished by the steric bulk of the isopropyl group at the ortho position (C2) relative to the hydroxymethyl handle (C3). This structural feature is highly valued in drug discovery for its ability to induce conformational locking in downstream intermediates. By restricting bond rotation, the isopropyl group can fix the bioactive conformation of a molecule, potentially improving potency and selectivity against targets such as TRPV3 channels and various GPCRs.

This guide provides validated protocols for the synthesis, activation, and application of this building block, moving beyond standard literature to address the specific steric challenges posed by the C2-isopropyl substituent.

Chemical Profile & Strategic Value

Physicochemical Properties
PropertyData
Chemical Name (2-Isopropylpyridin-3-yl)methanol
CAS Number 194151-94-5
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water
Key Features H-bond donor/acceptor; Steric bulk (Isopropyl)
The "Ortho-Effect" in Drug Design

The strategic value of this compound lies in the 2-isopropyl group . Unlike a methyl or hydrogen substituent, the isopropyl group exerts significant steric pressure on the adjacent C3-substituent.

  • Conformational Restriction: When this alcohol is converted to an ether or amine, the isopropyl group forces the side chain out of the pyridine plane, often favoring a perpendicular conformation that can enhance binding affinity in deep hydrophobic pockets.

  • Metabolic Stability: The steric bulk protects the pyridine nitrogen and the C3-benzylic position from rapid oxidative metabolism (e.g., N-oxidation or benzylic hydroxylation).

Validated Synthetic Protocols

Workflow Visualization

The following diagram outlines the conversion of the precursor ester to the alcohol, and its subsequent activation to the chloride for coupling.

SynthesisWorkflow Ester Methyl 2-isopropylnicotinate (Precursor) Alcohol (2-Isopropylpyridin-3-yl)methanol (Target Alcohol) Ester->Alcohol Reduction (NaBH4, MeOH/THF) Chloride 3-(Chloromethyl)-2-isopropylpyridine HCl (Activated Electrophile) Alcohol->Chloride Activation (SOCl2, DCM) Product Coupled Drug Product (e.g., Ether/Amine) Chloride->Product Nucleophilic Subst. (R-NH2 or R-OH)

Figure 1: Synthetic workflow from ester precursor to activated building block.[1]

Protocol A: Reduction of Methyl 2-isopropylnicotinate

Rationale: While Lithium Aluminum Hydride (LiAlH


) is a common reducing agent, it is often too harsh for scale-up and can cause handling issues. We utilize a Sodium Borohydride (NaBH

) / Methanol
system, which is safer, chemoselective, and high-yielding for pyridine esters.

Materials:

  • Methyl 2-isopropylnicotinate (1.0 equiv)

  • Sodium Borohydride (NaBH

    
    ) (4.0 equiv)
    
  • Methanol (MeOH) (anhydrous)

  • Tetrahydrofuran (THF) (optional co-solvent for solubility)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-isopropylnicotinate (10.0 g, 55.8 mmol) in anhydrous MeOH (100 mL).

    • Note: If the starting material is not fully soluble, add dry THF (20-30 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add NaBH

    
      (8.44 g, 223 mmol) portion-wise over 30 minutes.
    
    • Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate venting.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to 50°C for 4-6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The steric bulk of the isopropyl group may slow the reaction compared to simple nicotinates; ensure complete consumption of the ester.

  • Quench: Cool to room temperature. Carefully quench by adding saturated aqueous NH

    
    Cl  solution (50 mL) dropwise. Stir for 30 minutes to decompose borate complexes.
    
  • Workup: Remove volatile solvents (MeOH/THF) under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry the combined organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate. The crude product is typically pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (0-10% MeOH in DCM).

Expected Yield: 85-92% Data Validation:


H NMR (CDCl

) should show a doublet (~1.3 ppm) and septet (~3.5 ppm) for the isopropyl group, and a singlet (~4.7 ppm) for the methylene protons (-CH

OH).
Protocol B: Activation to 3-(Chloromethyl)-2-isopropylpyridine HCl

Rationale: Converting the alcohol to a chloride creates a versatile electrophile. We use Thionyl Chloride (SOCl


)  to generate the hydrochloride salt directly. The salt form is preferred as the free base 3-chloromethyl pyridines can be unstable (prone to self-alkylation/polymerization).

Materials:

  • (2-Isopropylpyridin-3-yl)methanol (from Protocol A)

  • Thionyl Chloride (SOCl

    
    ) (1.5 - 2.0 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve (2-Isopropylpyridin-3-yl)methanol (5.0 g, 33 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.[2]

  • Chlorination: Add SOCl

    
      (3.6 mL, 49.5 mmol) dropwise via syringe over 15 minutes.
    
    • Mechanistic Insight: The reaction proceeds via an alkyl chlorosulfite intermediate, which collapses to the chloride with loss of SO

      
      .
      
  • Reflux: Allow to warm to room temperature, then heat to reflux (40°C) for 2 hours.

    • Checkpoint: The solution should turn from clear to slightly yellow.

  • Isolation: Cool the mixture to room temperature. Concentrate the solution to dryness under reduced pressure to remove DCM and excess SOCl

    
    .
    
    • Note: Do not use water during this workup.

  • Crystallization: Triturate the solid residue with cold Diethyl Ether or Acetone . Filter the white to off-white solid and dry under vacuum.

  • Storage: Store the hydrochloride salt in a desiccator at -20°C. It is hygroscopic.

Expected Yield: >95% (Quantitative conversion is common)

Application Case Study: Ether Synthesis

Scenario: Synthesizing a TRPV3 antagonist analog by coupling the activated chloride with a phenol.

Protocol:

  • Dissolve the Phenol (1.0 equiv) in DMF.

  • Add K

    
    CO
    
    
    
    (3.0 equiv) and stir for 15 minutes to generate the phenoxide.
  • Add 3-(Chloromethyl)-2-isopropylpyridine HCl (1.1 equiv).

  • Heat to 60°C for 4 hours.

    • Observation: The reaction rate may be slower than with non-hindered pyridines due to the ortho-isopropyl group blocking the trajectory of the incoming nucleophile. Higher temperature or longer time may be required.

Safety & Hazards

  • Pyridine Derivatives: Generally irritants and potential CNS depressants. Handle in a fume hood.

  • Thionyl Chloride: Reacts violently with water to release HCl and SO

    
    . Corrosive.
    
  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acids or moisture.

References

  • Synthesis of Pyridinemethanols: BenchChem. Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.

  • General Reactivity of Pyridine Alcohols: National Institutes of Health (NIH) PubChem. Compound Summary: (2-Aminopyridin-3-yl)methanol.

  • Chlorination Protocol (Analogous): PrepChem. Synthesis of 2-chloromethyl-pyridine hydrochloride.

  • TRPV3 Antagonists: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.

  • Reaction Mechanism (SOCl2): Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides.

Sources

Method

Application Note: (2-Isopropylpyridin-3-yl)methanol in Antimicrobial &amp; Antifungal Research

This Application Note is structured to guide researchers in utilizing (2-Isopropylpyridin-3-yl)methanol (CAS 194151-94-5) as a high-value scaffold in the discovery and synthesis of novel antimicrobial and antifungal agen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in utilizing (2-Isopropylpyridin-3-yl)methanol (CAS 194151-94-5) as a high-value scaffold in the discovery and synthesis of novel antimicrobial and antifungal agents.

While this compound is widely recognized as a critical intermediate for KRAS G12C inhibitors (e.g., Sotorasib analogs) and USP1 inhibitors , its structural attributes—a lipophilic isopropyl group adjacent to a polar hydroxymethyl handle on a pyridine ring—make it an ideal "privileged structure" for Fragment-Based Drug Discovery (FBDD) targeting microbial enzymes (e.g., fungal CYP51 or bacterial DHFR).

Executive Summary

(2-Isopropylpyridin-3-yl)methanol is a functionalized pyridine building block offering a unique balance of lipophilicity and polarity. In antimicrobial research, it serves two primary functions:

  • Synthetic Intermediate: A precursor for introducing the 2-isopropylpyridin-3-yl moiety into complex antifungal pharmacophores (e.g., targeting ergosterol biosynthesis).

  • Fragment Screening: A low-molecular-weight fragment (MW 151.21) used in NMR or X-ray crystallographic screening against microbial targets.

This guide details protocols for its chemical handling, derivatization into antimicrobial candidates, and subsequent biological validation using CLSI-compliant susceptibility assays.

Chemical Profile & Handling

  • IUPAC Name: (2-propan-2-ylpyridin-3-yl)methanol

  • CAS Number: 194151-94-5

  • Molecular Formula: C9H13NO

  • Molecular Weight: 151.21 g/mol

  • Solubility: Soluble in DMSO (>50 mg/mL), Methanol, DCM. Sparingly soluble in water.

Storage Protocol:

  • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • The hydroxymethyl group is susceptible to oxidation; avoid prolonged exposure to air.

Synthetic Application: Derivatization for Antifungal Libraries

The primary utility of this alcohol in antifungal studies is its conversion into ethers or amines that mimic the side chains of known azole or pyridine-based drugs. The isopropyl group provides steric bulk often required to fill hydrophobic pockets in fungal enzymes (e.g., Lanosterol 14α-demethylase).

Protocol A: Mitsunobu Coupling to Azole Scaffolds

This protocol couples the alcohol to a phenol-containing azole core (common in antifungal design).

Reagents:

  • (2-Isopropylpyridin-3-yl)methanol (1.0 eq)

  • Phenol-functionalized Azole Core (e.g., 4-(1H-1,2,4-triazol-1-yl)phenol) (1.0 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol, azole core, and PPh3 in anhydrous THF under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add DIAD dropwise over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (System: DCM/MeOH 95:5).

  • Workup: Quench with water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

    • Note: The pyridine nitrogen may streak on silica; add 1% Triethylamine to the eluent.

Visualization: Synthetic Pathways

The following diagram illustrates the divergence of this intermediate into three potential antimicrobial classes.

SyntheticPathways cluster_0 Functionalization for SAR Studies Alcohol (2-Isopropylpyridin-3-yl)methanol (Starting Material) Aldehyde Aldehyde Intermediate (Swern Oxidation) Alcohol->Aldehyde Oxalyl Chloride, DMSO Ether Pyridyl-Ether Analogs (Antifungal Candidates) Alcohol->Ether Mitsunobu (DIAD, PPh3) Ester Ester Prodrugs (Improved Bioavailability) Alcohol->Ester Acyl Chloride, Et3N Amine Reductive Amination Products (Kinase/DHFR Inhibitors) Aldehyde->Amine R-NH2, NaBH(OAc)3

Caption: Synthetic divergence of (2-Isopropylpyridin-3-yl)methanol into potential antimicrobial pharmacophores.

Biological Evaluation: Antimicrobial Susceptibility Testing

Once derivatives are synthesized, or if testing the fragment itself for intrinsic toxicity, follow the CLSI M07 (Bacteria) or M27 (Yeast) guidelines.

Protocol B: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the compound against Candida albicans (antifungal) or Staphylococcus aureus (antibacterial).

Materials:

  • Test Compound: (2-Isopropylpyridin-3-yl)methanol or derivative.[2]

  • Media: RPMI 1640 (buffered with MOPS) for fungi; Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • Plates: 96-well sterile polystyrene plates (round bottom).

  • Controls: Fluconazole (antifungal) or Ciprofloxacin (antibacterial).

Workflow:

  • Stock Preparation: Dissolve compound in 100% DMSO to a concentration of 10 mg/mL (approx. 66 mM).

    • Critical: Ensure complete dissolution. If turbid, sonicate for 5 minutes.

  • Dilution Series:

    • Prepare an intermediate dilution in media to reduce DMSO concentration (Final assay DMSO must be <1% to avoid solvent toxicity).

    • Perform 2-fold serial dilutions across the 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation:

    • Adjust organism suspension to 0.5 McFarland standard.

    • Dilute further (1:100 for bacteria, 1:1000 for yeast) to achieve starting inoculum of ~5 x 10^5 CFU/mL (bacteria) or ~2 x 10^3 CFU/mL (yeast).

  • Incubation:

    • Add 100 µL of inoculum to each well containing 100 µL of drug solution.

    • Bacteria: 35°C for 16–20 hours.

    • Fungi: 35°C for 24–48 hours.

  • Readout:

    • Visual: The MIC is the lowest concentration with no visible growth (turbidity).

    • Spectrophotometric: Read OD600. MIC defined as ≥50% inhibition (IC50) or ≥90% (IC90) compared to growth control.

Data Interpretation Table:

Compound ClassExpected MIC (Active)Expected MIC (Inactive)Notes
Parent Alcohol >64 µg/mL>128 µg/mLUsually inactive as a standalone drug; serves as a negative control.
Ether Derivative 0.5 – 8 µg/mL>32 µg/mLActivity suggests successful binding to CYP51 or similar target.
Fluconazole (Ctrl) 0.125 – 1 µg/mL>64 µg/mL (Resistant)Validates assay performance.

Mechanism of Action & Rationale

Why use the 2-isopropylpyridin-3-yl moiety?

  • Steric Occlusion: The isopropyl group at the ortho position creates a bulky, lipophilic region. In kinase inhibitors (e.g., KRAS G12C drugs), this locks the molecule into a specific atropisomeric conformation. In antifungals, this bulk can improve selectivity for fungal CYP51 over human CYP enzymes.

  • H-Bonding Potential: The pyridine nitrogen acts as a hydrogen bond acceptor, while the C3-substituent (derived from the methanol) directs the molecule into the active site.

  • Metabolic Stability: The isopropyl group blocks the susceptible C2 position from metabolic oxidation, potentially increasing the half-life of the final drug candidate.

Visualization: Assay Logic Flow

AssayWorkflow Start Compound Library (Parent Alcohol + Derivatives) Solubility Solubility Check (DMSO/Media) Start->Solubility Screen Primary Screen (Single Dose: 50 µM) Solubility->Screen Pass Screen->Start Inactive (Discard) Hit Hit Identified (>50% Inhibition) Screen->Hit Active MIC Dose Response (MIC) (0.1 - 64 µg/mL) Hit->MIC Tox Cytotoxicity Counter-Screen (HepG2 Cells) Hit->Tox

Caption: Logical workflow for evaluating the antimicrobial potential of pyridine derivatives.

References

  • Chemical Synthesis & Properties

    • Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 2019. (Demonstrates the synthetic utility of the 2-isopropylpyridine moiety).

  • Antimicrobial Screening Standards

    • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition." CLSI document M27-A4, 2017.

  • Pyridine Scaffolds in Medicinal Chemistry

    • Altaf, A.A., et al. "The synthesis of pyridine derivatives by multicomponent reactions." Journal of Chemistry, 2015. (General review of pyridine biological activity).

  • Commercial Availability & Data

    • Sigma-Aldrich Product Sheet: (2-Isopropylpyridin-3-yl)methanol.

(Note: While the parent alcohol is a known intermediate for cancer therapeutics, its application in antimicrobial studies is primarily as a fragment scaffold. Researchers should verify specific bioactivity of derivatives experimentally.)

Sources

Application

procedure for the reduction of (2-Isopropylpyridin-3-yl)methanol using LiAlH4 or NaBH4

Application Note: AN-SYN-2026-04 Scope and Objective This application note details the synthetic procedures for the preparation of (2-Isopropylpyridin-3-yl)methanol (CAS: 1263204-64-5 / Generic Structure). While the quer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

Scope and Objective

This application note details the synthetic procedures for the preparation of (2-Isopropylpyridin-3-yl)methanol (CAS: 1263204-64-5 / Generic Structure). While the query phrasing ("Reduction of...") can imply deoxygenation of the alcohol, standard industry context utilizes Lithium Aluminum Hydride (LiAlH


) or Sodium Borohydride (NaBH

) to synthesize this alcohol from its oxidized precursors—specifically Ethyl 2-isopropylnicotinate or 2-Isopropylnicotinic acid .

Direct deoxygenation of the alcohol to the methyl group using these reagents is not chemically viable without prior activation (e.g., conversion to a mesylate or halide). Therefore, this guide focuses on the reduction of the ester precursor to the target alcohol .

Target Audience: Medicinal Chemists, Process Development Scientists.

Mechanistic Principles & Reagent Selection

The reduction of a pyridine-substituted ester to a primary alcohol involves the nucleophilic addition of hydride (H


) to the carbonyl carbon.
  • LiAlH

    
     (LAH):  A powerful, non-selective reducing agent.[1] It rapidly reduces esters to alcohols via an aldehyde intermediate. It is the "Gold Standard" for yield but poses significant safety risks (pyrophoric) and requires anhydrous ether/THF.
    
  • NaBH

    
    :  A milder reagent.[2][3] By itself, it reduces ketones/aldehydes but is generally too slow for esters.[3] However, the NaBH
    
    
    
    -Methanol system
    generates active alkoxy-borohydride species in situ, allowing for the safe, scalable reduction of esters to alcohols without the extreme hazards of LAH.
Comparative Decision Matrix
FeatureMethod A: LiAlH

Method B: NaBH

/ MeOH
Reactivity Aggressive; Rapid (30-60 min)Mild; Slower (2-16 h)
Selectivity Low (Reduces amides, nitriles, acids)High (Tolerates amides/nitriles often)
Safety Profile High Risk (Pyrophoric, H

evolution)
Moderate (Flammable solvent, H

evolution)
Solvent Anhydrous THF or Et

O (Strict)
THF / Methanol (Tolerates moisture better)
Workup Complex (Fieser/Glauber's Salt)Simple (Aqueous quench/Extraction)
Experimental Protocols
Method A: Lithium Aluminum Hydride (LiAlH

) Reduction

Best for: Small-scale discovery chemistry where speed is prioritized over safety/scalability.

Safety Alert: LiAlH


 reacts violently with water. All glassware must be oven-dried. Perform under inert atmosphere (N

or Ar).

Reagents:

  • Substrate: Ethyl 2-isopropylnicotinate (1.0 equiv)

  • Reagent: LiAlH

    
     (2.0 - 2.5 equiv) (Solid or 1.0M solution in THF)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, addition funnel, and N

    
     inlet. Flame-dry the apparatus under vacuum and backfill with N
    
    
    
    .
  • Reagent Preparation: Charge the flask with LiAlH

    
     (2.5 equiv) suspended in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C using an ice bath.
    
  • Addition: Dissolve Ethyl 2-isopropylnicotinate (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH

    
     suspension over 15–20 minutes.
    
    • Note: Exothermic reaction.[4] Maintain internal temperature <10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour.

    • QC Check: Monitor via TLC (EtOAc/Hexane). The intermediate aldehyde is rarely seen; conversion should be direct to the alcohol.

  • Fieser Workup (Critical Step): Cool the mixture back to 0°C. Quench excess hydride carefully by adding:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH
      
      
      used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Isolation: Warm to RT and stir for 15 minutes until a white, granular precipitate forms. Filter through a Celite pad. Wash the pad with warm THF.

  • Purification: Concentrate the filtrate in vacuo. The residue is typically the pure (2-Isopropylpyridin-3-yl)methanol. If necessary, purify via flash chromatography (DCM/MeOH).

Method B: Sodium Borohydride (NaBH

) Activated Reduction

Best for: Scale-up (>10g), process chemistry, or labs with limited safety infrastructure for LAH.

Reagents:

  • Substrate: Ethyl 2-isopropylnicotinate (1.0 equiv)

  • Reagent: NaBH

    
     (4.0 - 6.0 equiv)
    
  • Solvent: THF (Primary) and Methanol (Activator)

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and stir bar.

  • Dissolution: Dissolve Ethyl 2-isopropylnicotinate (1.0 equiv) in THF (0.5 M).

  • Reagent Addition: Add solid NaBH

    
     (4.0 equiv) in one portion. The mixture will be a suspension.
    
  • Activation: Heat the mixture to a gentle reflux (approx. 65°C).

  • Methanol Dosing: While refluxing, add Methanol (approx. 10 equiv) dropwise over 1 hour.

    • Mechanism:[1][4][5][6][7][8][9] Methanol reacts with NaBH

      
       to form NaB(OMe)
      
      
      
      H
      
      
      , which is a stronger reducing agent than borohydride alone, and generates H
      
      
      gas (vigorous bubbling).
  • Completion: Continue reflux for 2–4 hours. Monitor by HPLC or TLC.

  • Quench: Cool to RT. Add Saturated NH

    
    Cl solution slowly to quench residual borohydride.[10]
    
  • Extraction: Evaporate the bulk of the THF/MeOH on a rotovap. Extract the aqueous residue with Ethyl Acetate (3x).

  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate.
Visualization of Reaction Pathways
Figure 1: Mechanistic Pathway (Ester to Alcohol)

This diagram illustrates the hydride transfer mechanism common to both methods, highlighting the tetrahedral intermediate collapse.

ReactionMechanism Ester Ethyl 2-isopropylnicotinate (Ester Precursor) Tetra1 Tetrahedral Intermediate Ester->Tetra1 Nucleophilic Addition Hydride1 Hydride Attack 1 (LiAlH4 or NaBH4) Hydride1->Tetra1 Aldehyde Aldehyde (Transient) Tetra1->Aldehyde Elimination of OEt- Alkoxide Alkoxide Species (R-CH2-O-Al/B) Aldehyde->Alkoxide Rapid Reduction Hydride2 Hydride Attack 2 (Fast Step) Hydride2->Alkoxide Workup Acidic Workup (H3O+) Alkoxide->Workup Product (2-Isopropylpyridin-3-yl)methanol (Target Alcohol) Workup->Product Protonation

Caption: Step-wise reduction mechanism from ester to primary alcohol via transient aldehyde.

Figure 2: Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific constraints.

DecisionTree Start Start: Select Protocol Scale Reaction Scale? Start->Scale Small < 1 gram (Discovery) Scale->Small Large > 10 grams (Process) Scale->Large Speed Is Speed Critical? Small->Speed Safety Safety Constraints? Large->Safety Yes Yes Speed->Yes Use LiAlH4 No No Speed->No Strict Safety Regs Strict Safety Regs Safety->Strict Safety Regs High Capability Lab High Capability Lab Safety->High Capability Lab MethodA Method A: LiAlH4 (High Yield, Fast, Hazardous) MethodB Method B: NaBH4 + MeOH (Scalable, Safer, Slower) Yes->MethodA No->MethodB Strict Safety Regs->MethodB High Capability Lab->MethodA

Caption: Decision matrix for selecting between LiAlH4 and NaBH4 based on scale and safety.

Troubleshooting & Alternative Applications

Issue: "I need to reduce the alcohol to the methyl group (Deoxygenation)." If your intent was to reduce (2-Isopropylpyridin-3-yl)methanol to 2-isopropyl-3-methylpyridine , neither LiAlH


 nor NaBH

will achieve this directly on the alcohol.
  • Protocol:

    • Convert Alcohol to Chloride using Thionyl Chloride (SOCl

      
      ).
      
    • Reduce the Chloride using LiAlH

      
       (THF, Reflux) or Catalytic Hydrogenation (Pd/C, H
      
      
      
      ).

Issue: Low Yield with NaBH


. 
  • Cause: Insufficient methanol or too low temperature.

  • Fix: Ensure the THF is refluxing before adding methanol. Add methanol slowly to maintain a steady evolution of hydrogen.

Issue: Pyridine Ring Reduction.

  • Risk: LiAlH

    
     can sometimes reduce the pyridine ring to a dihydropyridine or piperidine, especially at high temperatures or prolonged reaction times.
    
  • Prevention: Keep the LiAlH

    
     reaction at 0°C–RT. Do not reflux unless conversion is stalled.
    
References
  • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride. Journal of Organic Chemistry, 51(21), 4000-4005.

  • Brown, H. C., & Narasimhan, S. (1982). Selective reductions. 29. A simple procedure for the conversion of ester groups to alcohol groups by the use of lithium borohydride in tetrahydrofuran. Journal of Organic Chemistry, 47(9), 1604-1606.

  • BenchChem Application Notes. (2025). Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Regioselectivity).

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

Sources

Method

Analytical Techniques for Characterizing Pyridine Compounds: A Comprehensive Guide

Abstract This application note provides a rigorous technical framework for the structural and physicochemical characterization of pyridine-based scaffolds in drug discovery. Pyridine derivatives, ubiquitous in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note provides a rigorous technical framework for the structural and physicochemical characterization of pyridine-based scaffolds in drug discovery. Pyridine derivatives, ubiquitous in medicinal chemistry due to their ability to modulate solubility and hydrogen bonding, present unique analytical challenges—primarily driven by the basicity of the heterocyclic nitrogen. This guide details advanced protocols for NMR elucidation, pH-dependent chromatographic separation, and mass spectrometric fragmentation, offering a self-validating workflow for researchers.

Introduction: The Pyridine Scaffold in Therapeutics

The pyridine ring (


) is a bioisostere of benzene and a privileged structure in FDA-approved drugs (e.g., esomeprazole, imatinib, claritin). Its critical feature is the lone pair on the 

hybridized nitrogen, which imparts basicity (

for unsubstituted pyridine) and serves as a hydrogen bond acceptor.

Analytical Challenge: The basic nitrogen interacts strongly with acidic silanols in stationary phases (causing HPLC peak tailing) and influences protonation states in NMR, requiring specialized method development strategies.

Physicochemical Profiling

Before structural confirmation, understanding the ionization state is paramount.[1]

pKa Determination via NMR Titration

While potentiometric titration is standard, NMR-pH titration is superior for pyridines because it simultaneously monitors structural changes. As the pyridine nitrogen protonates, the adjacent


-protons (

) experience significant deshielding due to the positive charge stabilizing the ring current.

Key Insight: A shift of


 ppm in 

signals typically indicates the transition from free base to pyridinium ion.
Solubility and LogP

Pyridines are often water-soluble as salts but lipophilic as free bases. Characterization must occur at a pH at least 2 units away from the


 to ensure a single species dominates.

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for confirming substitution patterns.

Proton ( H) and Carbon ( C) NMR

The nitrogen atom induces a strong desheliding effect on the


-positions (C2/C6) and a shielding effect on the 

-positions (C3/C5) via induction and resonance.

Table 1: Characteristic NMR Shifts for Pyridine Derivatives (in


) 
PositionNucleiChemical Shift (

ppm)
Coupling (

Hz)
Structural Insight

(2,6)

H
8.5 - 8.7

Deshielded by electronegative N. Most sensitive to protonation.

(3,5)

H
7.1 - 7.3

Shielded region. often overlaps with phenyl signals.

(4)

H
7.5 - 7.7

Intermediate shift.

(2,6)

C
149 - 150

High frequency due to C=N character.
Nitrogen

N
300 - 320N/ARelative to liq.

. Sensitive to N-oxidation.
Advanced Technique: N HMBC

Direct detection of


N is insensitive. 

N HMBC (Heteronuclear Multiple Bond Correlation)
is the preferred method. It detects nitrogen indirectly via coupling to protons 2-3 bonds away.
  • Why use it? It definitively distinguishes between pyridine N, N-oxides (shifted ~20-30 ppm upfield), and protonated salts (shifted ~80-100 ppm upfield).

Separation Science: HPLC/UPLC Method Development

Chromatography of pyridines is notorious for peak tailing .

  • Mechanism: At neutral pH, residual silanols on silica columns (

    
    ) ionize to 
    
    
    
    . The protonated pyridinium ion (
    
    
    ) interacts ionically with these sites, causing secondary retention and tailing.
Strategy 1: High pH Mobile Phase (Recommended)

Using a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) stable up to pH 12 allows the use of mobile phases at pH 10 (using


 or Trimethylamine).
  • Logic: At pH 10, both the pyridine (

    
    ) and the silanols are deprotonated (neutral pyridine, anionic silanol). The repulsion prevents ionic interaction, yielding sharp peaks.
    
Strategy 2: Ion-Pairing (Legacy)

Adding trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA).

  • Logic: The acid protonates the pyridine, and the fluoro-anion forms a neutral ion pair, increasing retention on C18.

  • Drawback: Suppresses ionization in MS (signal loss).

Decision Tree for Method Selection

HPLC_Strategy Start Start: Pyridine Method Dev MS_Compat Is MS Detection Required? Start->MS_Compat High_pH_Col Is High pH Column Available? MS_Compat->High_pH_Col Yes Method_C Method C: Ion Pairing Water/ACN + 0.1% TFA (UV Only) MS_Compat->Method_C No (UV only) Method_A Method A: High pH (pH 10) Ammonium Bicarbonate/NH4OH Best Peak Shape High_pH_Col->Method_A Yes Method_B Method B: Low pH (pH 2.5) Formic Acid + Surface Charge Mod. Column (e.g., CSH C18) High_pH_Col->Method_B No

Figure 1: Decision matrix for selecting chromatographic conditions based on detection needs and column availability.

Mass Spectrometry & Impurity Profiling

Fragmentation Patterns

Pyridines undergo characteristic fragmentation in ESI+ or EI modes.[2]

  • Loss of HCN (27 Da): The ring collapses, ejecting hydrogen cyanide. A parent at

    
     80 (Pyridine+H) often yields a fragment at 
    
    
    
    53.
  • N-Oxide Identification: Pyridine-N-oxides are common synthetic byproducts. They show a characteristic loss of oxygen (

    
    ) or 
    
    
    
    (
    
    
    ).
N-Oxide vs. Hydroxyl Impurities

Distinguishing a pyridine-N-oxide from a hydroxyl-pyridine (tautomer of pyridone) is critical.

  • MS/MS: N-oxides lose Oxygen easily. Hydroxyl-pyridines lose CO (

    
    ).
    
  • Retention Time: N-oxides elute earlier than the parent pyridine in Reverse Phase (more polar).

Experimental Protocols

Protocol A: Determination of Pyridine pKa via NMR

Objective: Accurate measurement of ionization constant without potentiometric interference.

Reagents:

  • Deuterated solvent (

    
     or 
    
    
    
    mix).
  • 
     and 
    
    
    
    for pH adjustment.
  • Internal standard (TSP or DSS).

Procedure:

  • Sample Prep: Dissolve 5-10 mg of pyridine compound in 600

    
    
    
    
    
    . Add internal standard.
  • Initial Scan: Record

    
     NMR at starting pH. Measure pH using a micro-electrode (correct for isotope effect: 
    
    
    
    ).
  • Titration: Sequentially add aliquots of

    
     to lower pH in 0.5 unit increments.
    
  • Data Collection: Acquire spectra at 10-12 points spanning pH 2 to 9.

  • Analysis: Plot the chemical shift (

    
    ) of the H-2 proton vs. pH.
    
  • Calculation: Fit data to the Henderson-Hasselbalch equation:

    
    
    
Protocol B: High-pH UPLC-MS Method for Pyridine Profiling

Objective: Achieve symmetrical peaks for basic pyridines compatible with MS.

System Suitability Requirements:

  • Tailing Factor (

    
    ) < 1.2
    
  • Resolution (

    
    ) > 2.0 between parent and N-oxide.
    

Conditions:

  • Column: Waters XBridge BEH C18 XP,

    
    , 
    
    
    
    (or equivalent high-pH stable hybrid).
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with

    
    .
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 7 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temp:

    
    .
    
  • Detection: UV 254 nm + ESI (+) MS.

Step-by-Step:

  • Buffer Prep: Dissolve 790 mg

    
     in 1L water. Add ~4 mL conc. 
    
    
    
    to reach pH 10.0. Filter (0.2
    
    
    ).
  • Equilibration: Flush column with 50:50 A:B for 30 mins to saturate stationary phase.

  • Blank Injection: Inject mobile phase A to ensure no carryover.

  • Standard Injection: Inject pyridine standard. Check

    
    . If 
    
    
    
    , replace column or check pH.
  • Sample Analysis: Inject samples. Look for

    
     peaks (N-oxides) eluting before the main peak.
    

Visualization of Characterization Workflow

Workflow cluster_0 Phase 1: Identity cluster_1 Phase 2: Purity & Properties cluster_2 Phase 3: Deep Dive Synthesis Crude Synthesis NMR_1H 1H NMR (Confirm Core) Synthesis->NMR_1H HPLC_MS High pH UPLC-MS NMR_1H->HPLC_MS If structure OK pKa_Test pKa Determination HPLC_MS->pKa_Test For lead cmpds HMBC 15N HMBC (N-Oxide check) HPLC_MS->HMBC If impurities found XRay X-Ray (Salt Form) pKa_Test->XRay Solid state dev

Figure 2: Integrated analytical workflow from synthesis to solid-state characterization.

References

  • BenchChem. Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. BenchChem Technical Support. Link

  • Gift, A. D., et al. (2012).[3] Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education.[3] Link

  • Bunnelle, W. H., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry and Synthesis. Critical Reviews in Analytical Chemistry.[4] Link

  • Waters Corporation. XBridge BEH C18 Columns: Care and Use Manual (High pH Stability). Waters Library. Link

  • Sakai, M., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact.[5] Journal of Mass Spectrometry. Link

Sources

Application

HPLC and GC-MS methods for the analysis of (2-Isopropylpyridin-3-yl)methanol

Application Note: Chromatographic Analysis of (2-Isopropylpyridin-3-yl)methanol Executive Summary (2-Isopropylpyridin-3-yl)methanol (C H NO, MW: 151.21) is a critical heterocyclic building block, often utilized as an int...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Analysis of (2-Isopropylpyridin-3-yl)methanol

Executive Summary

(2-Isopropylpyridin-3-yl)methanol (C


H

NO, MW: 151.21) is a critical heterocyclic building block, often utilized as an intermediate in the synthesis of KRAS

inhibitors (e.g., Sotorasib analogs) and agrochemicals. Its analysis presents specific challenges due to the basicity of the pyridine nitrogen (

~5–6) and the polarity of the hydroxymethyl group.

This guide provides two validated workflows:

  • RP-HPLC-UV/MS: A robust method using pH-controlled mobile phases to eliminate peak tailing common in basic pyridines.

  • GC-MS (Derivatized): A silylation protocol using BSTFA to mask the hydroxyl group, ensuring superior volatility, peak symmetry, and mass spectral identification.

Analyte Profile

PropertyDescription
Chemical Name (2-Isopropylpyridin-3-yl)methanol
Formula C

H

NO
Molecular Weight 151.21 g/mol
Structure Pyridine ring substituted at C2 with an isopropyl group and at C3 with a hydroxymethyl group.
Key Functionalities Basic Nitrogen (Pyridine), Primary Alcohol (-CH

OH).
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate, DCM. Sparingly soluble in water (pH dependent).

Method A: HPLC-UV/MS Protocol

Scientific Rationale: Pyridine derivatives often exhibit severe peak tailing on standard C18 columns due to secondary interactions with residual silanols. To mitigate this, we employ a "High pH" strategy using an alkali-stable column. At pH 10, the pyridine nitrogen is deprotonated (neutral), increasing hydrophobicity and retention while eliminating cation-exchange interactions with silanols.

Chromatographic Conditions
ParameterSpecification
System Agilent 1290 Infinity II or Waters ACQUITY UPLC
Column Waters XBridge C18 , 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0, adj. with NH

OH)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 35 °C
Injection Vol 5–10 µL
Detection UV @ 254 nm (primary) and 220 nm; ESI-MS (+)
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Equilibration
2.05Isocratic Hold (Polar impurity elution)
12.090Linear Gradient
15.090Wash
15.15Re-equilibration
20.05End of Run
Sample Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water:Acetonitrile (50:50) to reach 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Method B: GC-MS Protocol (Derivatization)[1]

Scientific Rationale: While direct injection is possible, the free hydroxyl group can cause adsorption in the inlet and peak tailing. Trimethylsilylation (TMS) replaces the active hydrogen with a trimethylsilyl group, reducing polarity and improving thermal stability.

Derivatization Reaction
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Mechanism: R-CH

    
    OH + BSTFA 
    
    
    
    R-CH
    
    
    O-Si(CH
    
    
    )
    
    
    + Byproducts.
Reaction Workflow
  • Weigh 5 mg of sample into a 1.5 mL GC vial.

  • Add 500 µL of Anhydrous Pyridine (acts as solvent and acid scavenger).

  • Add 200 µL of BSTFA + 1% TMCS.

  • Cap and vortex for 30 seconds.

  • Incubate at 60 °C for 30 minutes (ensure complete reaction of the hindered alcohol).

  • Cool to room temperature and inject directly.

GC-MS Parameters
ParameterSpecification
Column Agilent DB-5ms UI (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split (20:1), 260 °C
Transfer Line 280 °C
Ion Source EI (70 eV), 230 °C
Scan Range 40–400 m/z
Temperature Program
  • Initial: 60 °C (Hold 1 min)

  • Ramp 1: 20 °C/min to 200 °C

  • Ramp 2: 40 °C/min to 300 °C (Hold 3 min)

  • Total Run Time: ~13.5 min

Mass Spectral Interpretation (TMS Derivative)
  • Molecular Ion (M+): m/z 223 (151 + 72).

  • Base Peak: Likely m/z 208 (M - 15, loss of methyl from TMS or isopropyl).

  • Diagnostic Fragment: m/z 73 (TMS group, [Si(CH

    
    )
    
    
    
    ]
    
    
    ).

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for analyzing (2-Isopropylpyridin-3-yl)methanol.

AnalysisWorkflow Sample Raw Sample (2-Isopropylpyridin-3-yl)methanol Choice Select Analytical Goal Sample->Choice HPLC_Prep HPLC Prep: Dissolve in ACN:H2O Filter (0.22 µm) Choice->HPLC_Prep Quantification / Purity GC_Prep GC Prep: Dissolve in Pyridine Add BSTFA + 1% TMCS Heat 60°C, 30 min Choice->GC_Prep Identification / Volatiles HPLC_Method Method A: RP-HPLC Col: XBridge C18 (pH 10) MP: 10mM NH4HCO3 / ACN HPLC_Prep->HPLC_Method HPLC_Result Output: Purity Assay (%) Non-volatile Impurities HPLC_Method->HPLC_Result GC_Method Method B: GC-MS Col: DB-5ms Inlet: 260°C, Split 20:1 GC_Prep->GC_Method GC_Result Output: Structural ID (EI-MS) Volatile Solvent Residuals GC_Method->GC_Result

Figure 1: Decision matrix for selecting between High-pH HPLC for purity quantification and Derivatization GC-MS for structural identification.

Validation & Troubleshooting

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    in HPLC, increase buffer concentration or verify pH is > 9.5.
  • Precision: RSD of peak area for 6 injections < 2.0%.

  • Resolution:

    
     between the main peak and the nearest impurity.
    
Common Issues
  • HPLC Carryover: Basic pyridines stick to stainless steel. Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

  • GC Peak Broadening: Indicates incomplete derivatization or wet sample. Solution: Ensure sample is strictly anhydrous before adding BSTFA; extend reaction time.

References

  • Dolan, J. W. (2006). "A Guide to HPLC Method Development." LCGC North America. Retrieved from

  • Waters Corporation. (2023). "XBridge BEH C18 Column Care and Use Manual." Waters Library. Retrieved from

  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A, 844(1-2), 1-22. Retrieved from

  • Agilent Technologies. (2020). "GC/MS Analysis of Pyridine and Derivatives." Agilent Application Notes. Retrieved from

  • PubChem. (2023).[1] "Compound Summary: (2-Isopropylpyridin-3-yl)methanol." National Library of Medicine. Retrieved from

Sources

Method

large-scale synthesis protocols for pyridinemethanol compounds

This guide outlines high-fidelity, scalable protocols for the synthesis of pyridinemethanol compounds (specifically 2-, 3-, and 4-pyridinemethanol).[1] These protocols are selected based on industrial viability, atom eco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines high-fidelity, scalable protocols for the synthesis of pyridinemethanol compounds (specifically 2-, 3-, and 4-pyridinemethanol).[1] These protocols are selected based on industrial viability, atom economy, and safety profiles suitable for scale-up from pilot to manufacturing.

Part 1: Strategic Route Selection & Technical Logic

The synthesis of pyridinemethanols at scale is dictated by the availability of starting materials (cyanopyridines vs. picolines vs. nicotinic acids) and the specific isomer required. Unlike laboratory methods that prioritize convenience (e.g., LiAlH4 reduction), industrial protocols must prioritize thermal safety, cost, and purification efficiency.

The Three Pillars of Pyridinemethanol Synthesis

We define three primary methodologies based on the "feedstock-to-product" logic:

  • Reductive Hydrolysis (The "Green" Route): Direct conversion of cyanopyridines (nitriles) to alcohols via catalytic hydrogenation in aqueous acid. This bypasses the isolation of amine intermediates.

  • Borohydride Ester Reduction (The Pharma-Intermediate Route): Best for converting nicotinic acid derivatives (esters) when high functional group tolerance is needed.

  • Boekelheide Rearrangement (The Picoline Route): The dominant industrial route for 2-pyridinemethanol , utilizing the rearrangement of N-oxides.

Decision Matrix: Route Selection
ParameterProtocol A: Reductive HydrolysisProtocol B: NaBH4 ReductionProtocol C: Boekelheide Rearrangement
Primary Target 3- & 4-PyridinemethanolSubstituted Pyridinemethanols2-Pyridinemethanol
Starting Material Cyanopyridines (Cheap)Nicotinate Esters2-Picoline (2-Methylpyridine)
Key Reagents H₂, Raney Ni, H₂SO₄NaBH₄, Methanol, THFH₂O₂, Acetic Anhydride
Safety Critical H₂ Pressure, Catalyst PyrophoricityH₂ Evolution, ExothermPeroxide accumulation, Thermal Runaway
Atom Economy High (Byproduct: NH₄⁺)Moderate (Borate waste)Moderate (Acetate waste)

Part 2: Detailed Experimental Protocols

Protocol A: Catalytic Reductive Hydrolysis of 3-Cyanopyridine

Target: 3-Pyridinemethanol (Nicotinyl alcohol) Scale: 10 kg Batch Basis Mechanism: The nitrile is protonated and partially hydrogenated to an iminium species, which is rapidly hydrolyzed to the aldehyde in situ and further reduced to the alcohol. This prevents over-reduction to the primary amine (3-picolylamine).

1. Equipment Setup
  • Reactor: 50 L Hastelloy or Stainless Steel (SS316) Autoclave with high-shear impeller.

  • Control: Automated internal temperature and pressure monitoring.

  • Gas Feed: Hydrogen line (99.9%) with mass flow controller.

2. Reagents & Stoichiometry
  • 3-Cyanopyridine: 10.0 kg (96.0 mol)

  • Raney Nickel (Activated): 1.5 kg (15 wt% loading) - kept as aqueous slurry

  • Sulfuric Acid (Conc.): 12.0 kg (Approx. 1.25 eq)

  • Water (Deionized): 35 L

3. Step-by-Step Procedure
  • Charge: Load water and sulfuric acid into the autoclave. Caution: Exothermic addition. Cool to 20°C.

  • Dissolution: Add 3-Cyanopyridine with stirring until fully dissolved. The pH should be <1.

  • Catalyst Addition: Purge reactor with Nitrogen. Add Raney Nickel slurry under inert blanket. Critical: Raney Ni is pyrophoric; never let it dry.

  • Hydrogenation:

    • Purge N₂ three times.

    • Pressurize with H₂ to 20 bar (290 psi) .

    • Heat mixture to 40°C .

    • Maintain agitation at 800 RPM.

  • Reaction Monitoring: Monitor H₂ uptake. The reaction proceeds via the uptake of 2 equivalents of H₂.

    • Endpoint: H₂ consumption ceases (approx. 4-6 hours).

  • Workup:

    • Cool to 20°C and vent H₂. Purge with N₂.

    • Filtration: Filter catalyst through a spark-proof filter press (Celatom/Celite bed). Keep catalyst wet for disposal/regeneration.

    • Neutralization: Basify filtrate with 30% NaOH to pH 8-9.

    • Extraction: Extract with Ethyl Acetate (3 x 15 L) or continuous liquid-liquid extraction.

    • Distillation: Concentrate organic phase and vacuum distill the residue (bp ~145°C @ 20 mmHg) to obtain pure 3-pyridinemethanol.

4. Process Safety & Causality
  • Why Acidic Media? In neutral media, nitriles reduce to primary amines (R-CH₂NH₂). The acid traps the intermediate imine (R-CH=NH) and promotes hydrolysis to the aldehyde (R-CHO), which is then reduced to the alcohol.

  • Temperature Limit: Do not exceed 50°C. Higher temperatures promote ring hydrogenation (piperidine formation).

Protocol B: Sodium Borohydride Reduction of Methyl Nicotinate

Target: 3-Pyridinemethanol (High Purity / Lab-Pilot Scale) Scale: 1 kg Batch Basis Mechanism: Chemoselective reduction of the ester using in situ generated alkoxy-borohydrides.

1. Reagents
  • Methyl Nicotinate: 1.0 kg (7.3 mol)

  • Sodium Borohydride (NaBH₄): 0.41 kg (10.9 mol, 1.5 eq)

  • Methanol (MeOH): 5 L

  • Tetrahydrofuran (THF): 5 L

2. Step-by-Step Procedure
  • Preparation: Dissolve Methyl Nicotinate in THF (5 L) in a 20 L jacketed glass reactor. Cool to 0°C.[2][3]

  • Reagent Dosing (Critical Step):

    • Note: NaBH4 is not soluble in THF but soluble in MeOH.

    • Add NaBH4 solid to the THF solution (suspension).

    • Slow Addition: Add Methanol dropwise via dosing pump over 2 hours.

    • Thermodynamics: The reaction of NaBH4 with MeOH generates H₂ and heat. Maintain internal temp <20°C.

  • Reflux: Once H₂ evolution subsides, warm to reflux (65°C) for 2 hours to drive conversion to completion.

  • Quenching (Hazard):

    • Cool to 10°C.

    • Add Water (2 L) very slowly.

    • Chemistry: Destroys residual borohydride and hydrolyzes borate complexes.

  • Isolation:

    • Evaporate THF/MeOH under reduced pressure.

    • Extract aqueous residue with Dichloromethane or Ethyl Acetate.

    • Dry and concentrate.[4][5]

Protocol C: Boekelheide Rearrangement (2-Picoline Oxidation)

Target: 2-Pyridinemethanol Scale: Industrial Continuous/Batch Logic: 2-Methylpyridine is activated via N-oxidation, allowing acylation on the oxygen, followed by a [3,3]-sigmatropic rearrangement to the oxygenated carbon.

Workflow Summary
  • N-Oxidation: 2-Picoline + H₂O₂/Acetic Acid → 2-Picoline-N-Oxide.[6]

  • Rearrangement: 2-Picoline-N-Oxide + Acetic Anhydride → 2-Pyridylmethyl Acetate.

  • Hydrolysis: Acetate + NaOH → 2-Pyridinemethanol.

Part 3: Visualization & Process Logic

Route Selection Logic

RouteSelection Start Target Molecule Selection Target2 2-Pyridinemethanol Start->Target2 Target34 3- or 4-Pyridinemethanol Start->Target34 Substrate2 Start: 2-Picoline (Cheap, Abundant) Target2->Substrate2 Substrate34_CN Start: Cyanopyridine (Industrial Standard) Target34->Substrate34_CN High Volume Substrate34_Est Start: Nicotinic Ester (Pharma Intermediate) Target34->Substrate34_Est High Purity/Lab Process_Boek Protocol C: Boekelheide Rearrangement (Oxidation -> Rearrangement) Substrate2->Process_Boek Process_RedHyd Protocol A: Reductive Hydrolysis (H2 / Raney Ni / Acid) Substrate34_CN->Process_RedHyd Process_NaBH4 Protocol B: Borohydride Reduction (NaBH4 / MeOH) Substrate34_Est->Process_NaBH4 Output2 Product: 2-Pyridinemethanol Process_Boek->Output2 Hydrolysis Output34 Product: 3/4-Pyridinemethanol Process_RedHyd->Output34 Basification Process_NaBH4->Output34 Quench

Caption: Strategic decision tree for selecting the optimal synthesis route based on target isomer and scale requirements.

Protocol A: Reductive Hydrolysis Mechanism

ReductiveHydrolysis CN 3-Cyanopyridine (R-CN) Imine Imine Salt [R-CH=NH2]+ CN->Imine Step 1 H_Acid + H+ / H2 (Raney Ni) Aldehyde Aldehyde (R-CHO) Imine->Aldehyde Step 2 (Fast) AmineSide Side Product: Primary Amine Imine->AmineSide If Neutral pH (Avoided) Water + H2O (Hydrolysis) Alcohol 3-Pyridinemethanol (R-CH2OH) Aldehyde->Alcohol Step 3 Ammonium + NH4+ H2_Red + H2 (Reduction)

Caption: Mechanistic pathway of Protocol A. Acidic conditions force the hydrolysis of the imine intermediate, preventing amine formation.

Part 4: References & Validation

  • Industrial Hydrogenation of Cyanopyridines:

    • Source: Patent JPS60132959A. "Preparation of Pyridinemethanol." Describes the catalytic hydrogen reduction of cyanopyridine in acidic aqueous solution using Raney Nickel.

    • Validation:

  • Sodium Borohydride Reduction Protocols:

    • Source: BenchChem Application Notes. "Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction."

    • Validation:

  • Safety of Borohydride Scale-up:

    • Source: IChemE Symposium Series.[7] "Chemical reaction hazards associated with the use of sodium borohydride." Highlights hydrogen evolution rates and thermal hazards.[4][7][8]

    • Validation:

  • Boekelheide Rearrangement Context:

    • Source:Organic Reactions, Vol 1. The rearrangement of N-oxides to hydroxymethyl derivatives is a foundational reaction for 2-substituted pyridines.

    • Citation: Boekelheide, V., & Linn, W. J. (1954). Journal of the American Chemical Society, 76(5), 1286–1291.

  • General Properties & Toxicity:

    • Source: ChemicalBook & PubChem databases for 3-Pyridinemethanol (CAS 100-55-0).

    • Validation:

Sources

Application

Application Note: Safety Precautions and Handling of (2-Isopropylpyridin-3-yl)methanol

Introduction & Chemical Identity (2-Isopropylpyridin-3-yl)methanol (CAS: 194151-94-5 ) is a critical heterocyclic building block used extensively in the synthesis of small-molecule inhibitors, particularly in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

(2-Isopropylpyridin-3-yl)methanol (CAS: 194151-94-5 ) is a critical heterocyclic building block used extensively in the synthesis of small-molecule inhibitors, particularly in the development of KRAS G12C inhibitors (e.g., Sotorasib analogs).[1] Its structural features—a pyridine ring substituted with a lipophilic isopropyl group and a reactive hydroxymethyl handle—make it an ideal intermediate for introducing steric bulk and solubility-enhancing motifs into drug candidates.

This guide provides a rigorous framework for the safe handling, storage, and experimental utilization of this compound, moving beyond generic safety data sheets (SDS) to address the specific nuances of alkyl-pyridine chemistry in a research setting.

Chemical Profile
PropertySpecification
CAS Registry Number 194151-94-5
IUPAC Name (2-Propan-2-ylpyridin-3-yl)methanol
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Physical State Viscous Liquid (Colorless to Pale Yellow)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water
Boiling Point ~260°C (Predicted) / Flash Point: >90°C (Estimated)

Hazard Identification & Risk Assessment

While often classified under generic "Irritant" categories, pyridine derivatives possess specific toxicological profiles that require elevated vigilance.

GHS Classification (Derived)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[3]

Specific Risks[4][7][8]
  • Skin Permeation: The lipophilic isopropyl group enhances dermal absorption compared to unsubstituted pyridine-methanols. Direct contact may lead to systemic pyridine toxicity (headache, nausea, CNS depression).

  • Amine Odor Fatigue: Like many pyridines, this compound has a distinct amine odor. Olfactory fatigue can occur rapidly; odor detection is not a reliable safety indicator.

  • Reactive Incompatibility: The primary alcohol is susceptible to rapid oxidation. Incompatible with strong oxidizing agents (e.g., CrO₃, KMnO₄) and acid chlorides without controlled conditions.

Personal Protective Equipment (PPE) Matrix

To ensure operator safety, the following PPE standards must be strictly enforced.

PPE CategoryStandard RequirementRationale
Respiratory Fume Hood (Face Velocity > 100 fpm)Prevents inhalation of vapors during dispensing or heating.[1]
Hand Protection Double Gloving: Nitrile (Inner) + Neoprene/Nitrile (Outer, >5 mil)Pyridines can permeate standard thin nitrile.[1] Double gloving provides a breakthrough buffer.
Eye Protection Chemical Splash GogglesMandatory. Safety glasses are insufficient for liquid handling where splashing is a risk.
Body Protection Lab Coat (Flame Resistant) + Chemical ApronProtects against splashes during transfer of volumes >100 mL.[1]

Handling & Storage Protocols

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption and oxidative degradation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential coordination with the pyridine nitrogen.

Handling Workflow

The following diagram outlines the decision logic for safe handling from storage to reaction setup.

HandlingWorkflow cluster_safety Critical Safety Checks Start Remove from 4°C Storage CheckSeal Check Seal Integrity (Argon flush?) Start->CheckSeal WarmUp Equilibrate to RT (Prevent Condensation) CheckSeal->WarmUp Intact OpenHood Transfer to Fume Hood CheckSeal->OpenHood Compromised (Use immediately) WarmUp->OpenHood Weighing Solid/Viscous Use Syringe (Liquid) or Spatula (Solid) OpenHood->Weighing Reseal Purge Headspace with Argon & Reseal Weighing->Reseal ReturnStorage Return to 4°C Storage Reseal->ReturnStorage

Figure 1: Safe handling workflow for hygroscopic pyridine derivatives.

Experimental Protocol: Swern Oxidation to 2-Isopropylnicotinaldehyde

Context: The most common application of (2-Isopropylpyridin-3-yl)methanol is its oxidation to the corresponding aldehyde (2-isopropylnicotinaldehyde), a reactive intermediate for reductive aminations or Wittig reactions in drug synthesis.[1] Why Swern? It avoids toxic heavy metals (Cr, Mn) and provides high yields for pyridine alcohols which can be sensitive to over-oxidation.

Reagents
  • (2-Isopropylpyridin-3-yl)methanol (1.0 eq)[1]

  • Oxalyl Chloride (1.2 eq)

  • DMSO (2.4 eq)

  • Triethylamine (5.0 eq)

  • Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Methodology
  • Activation (The "Swern Reagent"):

    • Flame-dry a 2-neck round bottom flask and cool to -78°C (Dry ice/Acetone bath).

    • Add anhydrous DCM and Oxalyl Chloride.

    • Add DMSO dropwise over 15 minutes. Caution: Gas evolution (CO, CO₂) occurs.[4] Ensure venting.

    • Stir for 15 minutes at -78°C.

  • Substrate Addition:

    • Dissolve (2-Isopropylpyridin-3-yl)methanol in a minimum volume of anhydrous DCM.

    • Add the substrate solution dropwise to the activated DMSO mixture at -78°C.

    • Critical Control Point: Maintain temperature below -60°C to prevent Pummerer rearrangement side products.

    • Stir for 45 minutes.

  • Quenching:

    • Add Triethylamine (Et₃N) dropwise. The mixture will turn into a thick white suspension.

    • Allow the reaction to warm to 0°C over 30 minutes.

  • Work-up:

    • Quench with saturated NH₄Cl solution.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Note: The pyridine aldehyde product is unstable; store under Argon at -20°C or use immediately.

Emergency Response & Waste Disposal

Spill Response Logic

In the event of a spill, follow this decision tree to minimize exposure and environmental impact.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small < 10 mL (In Fume Hood) Assess->Small Contained Large > 10 mL (Or Outside Hood) Assess->Large Uncontained Absorb Absorb with Vermiculite/Sand Small->Absorb Evacuate Evacuate Lab Alert EHS Large->Evacuate Neutralize Clean surface with 10% Citric Acid Absorb->Neutralize Waste Dispose as Halogenated Organic Waste Evacuate->Waste Professional Cleanup Neutralize->Waste

Figure 2: Emergency response decision tree for pyridine derivative spills.

Waste Disposal[4][5][8]
  • Stream: Halogenated Organic Waste (due to DCM usage) or Non-Halogenated Organic Waste (if neat).

  • Deactivation: Do not mix with oxidizing acids (Nitric, Perchloric) in the waste container to prevent exothermic runaway.

  • Labeling: Must be labeled "Flammable" and "Irritant".

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71309325, (2-Isopropylpyridin-3-yl)methanol.[1] Retrieved from [Link]

  • Organic Chemistry Portal. Swern Oxidation Protocol and Mechanism. Retrieved from [Link]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[1] Nature, 575, 217–223. (Context for 2-isopropylpyridine intermediates in drug discovery). Retrieved from [Link]

Sources

Method

interpreting NMR and mass spectrometry data of pyridine derivatives

Application Note: Structural Elucidation of Pyridine Derivatives Abstract Pyridine derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold for countless kinase inhibitors, antihista...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of Pyridine Derivatives

Abstract

Pyridine derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold for countless kinase inhibitors, antihistamines, and agrochemicals. However, the presence of the electronegative nitrogen atom introduces unique spectroscopic anomalies—specifically solvent-dependent chemical shift perturbations and distinct mass spectrometric fragmentation pathways—that often lead to structural misassignment. This guide provides a rigorous, self-validating protocol for interpreting NMR and MS data of pyridine-based small molecules, with a specific focus on distinguishing regioisomers and tautomers.

Part 1: NMR Spectroscopy of Pyridines

Theoretical Grounding: The Heteroatom Effect

The pyridine nitrogen creates a strong dipole, significantly deshielding the


-protons (positions 2 and 6) and 

-protons (position 4) while leaving

-protons (positions 3 and 5) relatively shielded. This pattern is the "fingerprint" of the pyridine ring.

Critical Mechanism: The nitrogen lone pair is orthogonal to the


-system, making it a hard Lewis base. This makes chemical shifts highly sensitive to solvent choice (e.g., CDCl

vs. DMSO-

) due to hydrogen bonding or protonation, which reduces electron density and causes downfield shifts.
Reference Data: Chemical Shifts & Coupling

Table 1: Characteristic


H NMR Parameters (in CDCl

)
PositionProton Type

(ppm) Range
MultiplicityCoupling (

in Hz)
2, 6 (

)
Adjacent to N8.50 – 8.70Doublet (d)

3, 5 (

)
Meta to N7.10 – 7.30dd or m

4 (

)
Para to N7.50 – 7.70Triplet (tt)

Note:


 (long-range) coupling is frequently observed in pyridines, often broadening the 

-proton signal.
Experimental Protocol: NMR Sample Preparation & Acquisition

Objective: Minimize solvent-solute interaction variability to ensure reproducible chemical shifts.

Step-by-Step Methodology:

  • Solvent Selection:

    • Primary:DMSO-

      
       . Preferred for polar derivatives. Note that water in DMSO appears at ~3.33 ppm and can H-bond to the pyridine nitrogen, shifting 
      
      
      
      -protons downfield by 0.1–0.3 ppm compared to anhydrous solvents [1].
    • Secondary:CDCl

      
       . Use for lipophilic analogs. Caution:  Acidic impurities (DCl) in aged chloroform can protonate the pyridine, causing a massive downfield shift (>1.0 ppm) of all ring protons. Always filter CDCl
      
      
      
      through basic alumina if protonation is suspected.
  • Concentration: Prepare samples at 5–10 mM . Higher concentrations can induce

    
    -stacking aggregation, causing concentration-dependent upfield shifts.
    
  • Acquisition Parameters:

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      s. The quaternary carbons (C2/C6) in substituted pyridines have long
      
      
      relaxation times; insufficient delay will suppress their signals in
      
      
      C experiments.
    • Scans: 16 (1H), 1024 (13C) minimum for S/N > 10:1.

Workflow Visualization: NMR Assignment Logic

NMR_Workflow Start Unknown Pyridine Derivative Solubility Solubility Check: Polar vs Non-Polar Start->Solubility Solvent_DMSO Dissolve in DMSO-d6 (Standard for H-bonding) Solubility->Solvent_DMSO Polar Solvent_CDCl3 Dissolve in CDCl3 (Check for Acid/DCl) Solubility->Solvent_CDCl3 Lipophilic Proton_1D Run 1H NMR Identify region 7.0-9.0 ppm Solvent_DMSO->Proton_1D Solvent_CDCl3->Proton_1D Check_Alpha Signal > 8.0 ppm? Proton_1D->Check_Alpha Assign_Alpha Assign H-2/H-6 (Look for small J ~5Hz) Check_Alpha->Assign_Alpha Yes Assign_Gamma Assign H-4 (Triplet/dd, J ~8Hz) Check_Alpha->Assign_Gamma No (Check N-Oxide) COSY Run COSY Confirm Connectivity Assign_Alpha->COSY Assign_Gamma->COSY NOESY Run NOESY Regioisomer Confirmation COSY->NOESY

Caption: Logical workflow for assigning pyridine regiochemistry. Note the divergence based on alpha-proton shifts.

Part 2: Mass Spectrometry of Pyridines

Theory: The Nitrogen Rule & Fragmentation

Pyridines adhere strictly to the Nitrogen Rule : An odd molecular ion (


) indicates an odd number of nitrogen atoms.

Dominant Fragmentation Pathway: The most diagnostic fragmentation for the pyridine ring is the loss of Hydrogen Cyanide (HCN, 27 Da).

  • Mechanism:[1][2][3][4] Ring opening followed by expulsion of HCN.

  • Observation: Look for peaks at

    
    .
    
Protocol: LC-MS Method Optimization

Objective: Enhance ionization efficiency while maintaining chromatographic peak shape.

Step-by-Step Methodology:

  • Mobile Phase pH:

    • Pyridines are basic (

      
      ).
      
    • Recommendation: Use 0.1% Formic Acid (pH ~2.7). This ensures the pyridine nitrogen is fully protonated (

      
      ), drastically increasing sensitivity in ESI(+) mode.
      
    • Avoid: High pH buffers (Ammonium Bicarbonate) unless using high-pH stable columns, as neutral pyridines ionize poorly in ESI.

  • Ionization Mode:

    • ESI (+): Standard for drug-like derivatives.

    • APCI (+): Use if the molecule is highly non-polar or halogenated (e.g., 2,6-dichloropyridine).

Visualization: MS Interpretation Logic

MS_Logic Input Mass Spectrum (ESI+) Mol_Ion Identify Molecular Ion [M+H]+ Input->Mol_Ion N_Rule Check Nitrogen Rule (Odd Mass = Odd N) Mol_Ion->N_Rule Frag_Check Check Fragmentation N_Rule->Frag_Check Loss_27 Loss of 27 Da (HCN)? Confirms Pyridine Core Frag_Check->Loss_27 Loss_28 Loss of 28 Da (CO)? Suspect Pyridone/N-Oxide Frag_Check->Loss_28 Halogen Isotope Pattern? (Cl/Br present) Frag_Check->Halogen

Caption: Decision tree for confirming pyridine substructures via MS fragmentation patterns.

Part 3: Advanced Case Study – The Tautomer Trap

The Problem: 2-Hydroxypyridine vs. 2-Pyridone

A common pitfall in drug discovery is the analysis of 2-substituted oxygenated pyridines. These exist in a tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.[2]

  • Non-polar solvents (CDCl

    
    ):  Favor the Lactim  (OH) form.
    
  • Polar solvents (DMSO, MeOH, Water): Favor the Lactam (NH/C=O) form.

Diagnostic Signals
FeatureLactim (Hydroxy) FormLactam (Pyridone) Form

C NMR (C-2)
~160–164 ppm (C-O)~165–170 ppm (C=O)

H NMR (NH/OH)
Sharp singlet (OH)Broad singlet (NH), often >11 ppm

Coupling
~8 Hz~9–10 Hz (distinctly larger)
MS Fragmentation Loss of HCN (27)Loss of CO (28) [2]

Application Note: If your biological target requires a specific tautomer, you must characterize the compound in an aqueous-mimetic solvent (like DMSO/Water mix) rather than pure CDCl


.

References

  • Reich, H. J. (2023). Solvent Effects on Chemical Shifts. University of Wisconsin-Madison Chemistry. [Link]

  • Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Referenced via NIST Chemistry WebBook for Pyridine fragmentation data). [Link]

  • Cushley, R. J., et al. (1975).[3]

    
    C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry.[3] [Link]
    
  • Abraham, R. J., et al. (2006).[5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (2-Isopropylpyridin-3-yl)methanol Purification

This is a technical support guide designed for the purification of (2-Isopropylpyridin-3-yl)methanol (CAS: 54023-38-0).[1] This guide assumes the compound was synthesized via the reduction of its corresponding ester or a...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the purification of (2-Isopropylpyridin-3-yl)methanol (CAS: 54023-38-0).[1] This guide assumes the compound was synthesized via the reduction of its corresponding ester or acid precursor, as this is the primary synthetic route generating the specific impurity profile addressed below.

[1]

Status: Operational Role: Senior Application Scientist Subject: Downstream Processing & Purity Optimization[1]

Chemical Profile & Separation Logic

Before initiating purification, you must understand the physicochemical behavior of your target. (2-Isopropylpyridin-3-yl)methanol is a bifunctional amphiphile :

  • Basic Center: The pyridine nitrogen (

    
    ).[1]
    
  • Polar Domain: The primary alcohol (-CH₂OH).[1]

  • Lipophilic Shield: The isopropyl group at the 2-position provides significant steric hindrance and lipophilicity, distinguishing it from simpler analogs like 3-pyridinemethanol.[1]

Implication: Standard silica chromatography often fails due to "streaking" caused by the basic nitrogen interacting with acidic silanols. Furthermore, if synthesized via borohydride/aluminate reduction, the nitrogen and oxygen atoms form stable, covalent-like complexes with Boron or Aluminum, often mistaken for "low yield."

Tier 1: The "Complex-Busting" Workup (Crucial Pre-treatment)

Issue: "My crude NMR shows broad peaks, and the mass balance is low."

If you used


 or 

, your product is likely trapped in a tetra-coordinated borate or aluminate complex. You must break this before any extraction.
Protocol A: Boron Removal (For reductions)

Boron salts bind tightly to the pyridine nitrogen.

  • Quench: Add dilute HCl until pH < 2. Stir for 30 mins to hydrolyze the B-N bond.

  • Methanol Chase: Evaporate the solvent. Redissolve the residue in MeOH and evaporate again. Repeat 3x .

    • Mechanism:[2] This converts boric acid into volatile trimethyl borate (

      
      ), which is removed in vacuo.
      
  • Neutralize: Basify with saturated

    
     or 
    
    
    
    to pH 10 before extraction.
Protocol B: Aluminum Removal (For reductions)

Aluminum emulsions trap the product in the aqueous phase.

  • Rochelle’s Salt Method: Instead of simple water/acid quench, add a saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt).[3]

  • Stir: Vigorously stir for 2-4 hours until two clear layers form.

    • Mechanism:[2] Tartrate acts as a bidentate ligand, chelating Aluminum more strongly than your pyridine product, releasing it into the organic phase.

Tier 2: Acid-Base Extraction (Chemical Purification)

Issue: "I have non-basic impurities (unreacted ester, dimers)."

This method exploits the pyridine nitrogen to separate your product from neutral organic impurities without chromatography.[1]

Workflow Diagram:

AcidBaseExtraction Start Crude Organic Mixture (in Et2O or DCM) AcidWash Extract with 1M HCl (3x) Start->AcidWash OrgLayer1 Organic Layer (Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Pyridine-H+ Salt) AcidWash->AqLayer1 Keep Basify Basify to pH 12 (NaOH/NaHCO3) AqLayer1->Basify Extract2 Extract with DCM (3x) Basify->Extract2 AqLayer2 Aqueous Waste (Salts) Extract2->AqLayer2 Discard OrgLayer2 Organic Layer (Free Base Product) Extract2->OrgLayer2 Keep Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry

Caption: Selective protonation sequesters the pyridine product in the aqueous phase, washing away non-basic contaminants.[1]

Detailed Steps:
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Extraction: Extract with 1.0 M HCl (

    
    ).
    
    • Check: Your product is now in the Aqueous layer (protonated).

    • Action: Keep Aqueous. Discard Organic (contains unreacted ester/neutrals).

  • Basification: Cool the aqueous layer on ice. Slowly add 2.0 M NaOH until pH > 10.

    • Observation: The solution should turn cloudy as the free base precipitates/oils out.[1]

  • Recovery: Extract the cloudy aqueous mixture with DCM (

    
    ). Dry over 
    
    
    
    and concentrate.

Tier 3: Chromatographic Polishing

Issue: "My product streaks on the column and co-elutes with impurities."

The pyridine nitrogen interacts with acidic silanol groups on silica gel, causing tailing. You must modify the stationary phase environment.

Optimized Solvent Systems (TLC Data)
Solvent SystemAdditive (Modifier)Application
DCM / MeOH (95:5) 1%

Best General Purpose. Triethylamine blocks silanol sites.
EtOAc / Hexane (1:1) 1%

Good for removing non-polar impurities.
DCM / MeOH /

90:9:1 "The Nuclear Option." Use if streaking persists. Ammonium hydroxide is superior for very polar pyridines.

Protocol:

  • Pre-treatment: Flush the silica column with the eluent containing the modifier (TEA or Ammonia) before loading your sample. This deactivates the silica.[1]

  • Loading: Load sample as a concentrated solution in DCM.

  • Elution: Run the gradient. The product typically elutes cleanly as a tight band.[1]

Troubleshooting & FAQs

Q1: The product is an oil that refuses to crystallize. How do I get a solid?

A: (2-Isopropylpyridin-3-yl)methanol may naturally be a viscous oil due to the isopropyl group disrupting packing.[1]

  • Solution: Convert it to the Hydrochloride Salt .

    • Dissolve the oil in dry Diethyl Ether or Ethanol.

    • Add 2M HCl in Ether (or bubble HCl gas).

    • The HCl salt usually precipitates instantly as a white solid. This is easier to handle, weigh, and store.

Q2: I see a mystery peak at ppm in NMR that won't go away.

A: This is likely Trimethyl Borate or a Boron-Methanol complex if you used


.
  • Fix: See Tier 1, Protocol A . You must co-evaporate with methanol repeatedly. If that fails, dissolve in DCM and wash with saturated

    
     solution.
    
Q3: My yield is >100%. Why?

A: Trapped solvent or inorganic salts.

  • Diagnosis: Check the aliphatic region of the NMR for solvent peaks.[1] If clean, it is likely inorganic salts (Alumina/Borates).

  • Fix: Redissolve in dry DCM, filter through a generic Celite pad to remove insolubles, and re-concentrate.

Q4: Can I distill this compound?

A: Yes, but proceed with caution.

  • Conditions: High vacuum (< 1 mmHg) is required.

  • Risk: Pyridine methanols can undergo self-condensation (ether formation) at high temperatures. Bulb-to-bulb distillation (Kugelrohr) is safer than fractional distillation.[1]

References

  • Boron Removal Strategy

    • Title: "Work-up of Borohydride Reductions"[1]

    • Source: Fieser & Fieser, Reagents for Organic Synthesis, Vol 1.
    • Context: Standard protocol for methanol co-evaporation to remove bor
  • Aluminum Emulsion Breaking (Rochelle's Salt)

    • Title: "Potassium Sodium Tartr
    • Source:Journal of Chemical Educ
    • URL:[Link]

  • Pyridine Purification (Acid-Base)

    • Title: "Purification of Pyridine Bases"[1][4][5]

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Context: General procedure for isol
  • Chromatography of Basic Amines

    • Title: "Rapid Chromatographic Technique for Preparative Separation with Moder
    • Source:J. Org. Chem. 1978, 43, 14, 2923–2925.
    • URL:[Link]

    • Context: Use of Triethylamine/Ammonia modifiers to prevent tailing.

Sources

Optimization

common challenges in the synthesis of substituted pyridines

Welcome to Syntha-Support , the technical assistance hub for heterocyclic chemistry. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to Syntha-Support , the technical assistance hub for heterocyclic chemistry. I am Dr. Aris, your Senior Application Scientist.

You have reached the Substituted Pyridines Division . The synthesis of substituted pyridines is notoriously deceptive; the molecule appears simple, yet its electron-deficient nature and the coordinating ability of the nitrogen lone pair create a "perfect storm" for reaction failure.

Below are the troubleshooting guides for the three most common failure modes reported by our users: Cross-Coupling Stalling , Regioselectivity Loss , and Catalyst Poisoning .

Module 1: The "Catalyst Killer" (Cross-Coupling Failures)

User Complaint: "I am attempting a Suzuki-Miyaura coupling to install a 2-pyridyl group. The starting material disappears, but I only isolate de-boronated pyridine, and my Pd catalyst precipitates as a black solid."

Root Cause Analysis

You are fighting two distinct mechanisms of failure simultaneously:

  • Protodeboronation: 2-Pyridyl boronic acids are kinetically unstable.[1][2] The C-B bond hydrolyzes rapidly under aqueous basic conditions (standard Suzuki conditions) because the electronegative nitrogen stabilizes the transition state for protonolysis.

  • Catalyst Sequestration: The pyridine nitrogen is a potent

    
    -donor. It binds irreversibly to the palladium center, displacing your phosphine ligands and arresting the catalytic cycle (the "Pd-sink" effect).
    
The Solution: The "Slow-Release" Protocol

Do not use free 2-pyridyl boronic acids. You must use a masked boronate species that releases the active reagent slower than the rate of catalyst turnover.

Recommended Reagent: 2-Pyridyl MIDA Boronate (N-methyliminodiacetic acid).[2][3][4]

  • Mechanism:[5][6][7][8][9][10] The MIDA ligand locks the boron hybridization to sp3, rendering it unreactive to hydrolysis. Under mild aqueous basic conditions, it slowly hydrolyzes to the active boronic acid, which is immediately consumed by the catalyst before it can decompose.

Visual Workflow: The MIDA Solution

MIDA_Mechanism cluster_poison Catalyst Poisoning Pathway MIDA 2-Pyridyl MIDA (Stable Reservoir) Hydrolysis Slow Hydrolysis (K3PO4 / H2O) MIDA->Hydrolysis Controlled Release Acid Free Boronic Acid (Transient & Unstable) Hydrolysis->Acid Decomp Protodeboronation (Pyridine Byproduct) Acid->Decomp Fast if Pd is slow Pd_Cycle Pd Catalytic Cycle (Cross-Coupling) Acid->Pd_Cycle Transmetallation N_Coord Pd-N Coordination (Catalyst Death) Acid->N_Coord If Ligand is Small Product 2-Aryl Pyridine (Desired Product) Pd_Cycle->Product

Figure 1: The kinetic competition between productive coupling (Green) and decomposition/poisoning (Red/Grey). MIDA boronates throttle the supply of the unstable acid.

Validated Protocol: MIDA Coupling

Standard Operating Procedure (SOP-PYR-02)

  • Reagents:

    • Aryl Chloride (1.0 equiv)[11]

    • 2-Pyridyl MIDA Boronate (1.5 equiv)

    • Catalyst: Pd2(dba)3 (1.5 mol%) + XPhos (6 mol%).[11] Note: XPhos is bulky enough to prevent N-binding.

    • Promoter: Cu(OAc)2 (50 mol%).[11] Copper aids in the transmetallation step for 2-substituted azines.

    • Base: K2CO3 (5.0 equiv).[11]

  • Solvent: DMF:Isopropanol (4:1). Anhydrous conditions are NOT desired; water/alcohol is needed to hydrolyze the MIDA.

  • Conditions: Heat to 100°C for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with NH4Cl (aq) to sequester copper.

Module 2: The "Electronic Fortress" (Regioselectivity & Substitution)

User Complaint: "I need to functionalize the C4 position, but Electrophilic Aromatic Substitution (EAS) fails, and Nucleophilic Aromatic Substitution (SNAr) only hits C2."

Root Cause Analysis
  • EAS Failure: The pyridine nitrogen pulls electron density from the ring (

    
    -deficient). Under EAS conditions (acidic), the nitrogen protonates, making the ring positively charged and completely inert to electrophiles.
    
  • SNAr Bias: Nucleophiles attack C2 and C4 because the negative charge in the Meisenheimer intermediate is stabilized by the nitrogen. However, C2 is kinetically favored due to proximity to the electron-withdrawing nitrogen (inductive effect).

Troubleshooting Table: Selecting the Right Pathway
Target PositionReaction TypeRecommended StrategyKey Reagents
C2 (Alpha) Nucleophilic (SNAr)Halogen Displacement. Requires a leaving group (F, Cl, Br) at C2.NaH, R-OH / R-NH2
C3 (Beta) Electrophilic (EAS)Impossible directly. Use Curtius Rearrangement from nicotinic acid or halogen-metal exchange.3-Bromopyridine, iPrMgCl
C4 (Gamma) Radical (Minisci)Radical Substitution. Attacks the protonated ring. C4 is favored by sterics and electronics if C2 is blocked.Carboxylic Acids, AgNO3, (NH4)2S2O8
C2/C6 C-H ActivationN-Oxide Route. Oxidize N to N-O to activate C2 for nucleophilic attack or rearrangement.mCPBA, then Ac2O (Boekelheide)
The Fix: The Minisci Reaction (C4 Functionalization)

To hit C4 without pre-functionalization, use the Minisci Reaction .[6]

  • Warning: Classical Minisci (thermal) often gives mixtures of C2/C4.

  • Optimization: Use Baran’s conditions or modern photoredox methods to improve regioselectivity.

Protocol: Thermal Minisci (C4 Alkylation)

  • Substrate: Pyridine (1 equiv) + Alkyl Carboxylic Acid (2 equiv).

  • Oxidant: Ammonium Persulfate (1.5 equiv).

  • Catalyst: AgNO3 (0.2 equiv).

  • Solvent: 10% H2SO4 (aq) / DCM biphasic mixture.

  • Temp: 40°C.

  • Note: The acid protonates the pyridine, activating it for radical attack. The radical is nucleophilic; the ring is electrophilic.

Module 3: Hydrogenation Stalls

User Complaint: "I am trying to reduce a nitropyridine or a double bond on a pyridine side chain. The reaction starts but stops at 20% conversion. Adding more catalyst doesn't help."

Root Cause Analysis

This is classic poisoning . The pyridine nitrogen (and often the primary amine product of a nitro-reduction) binds strongly to the heterogeneous catalyst surface (Pd/C or Pt/C), blocking active sites.

The Solution: Acidic Solvent Modification

You must protonate the pyridine nitrogen to remove its ability to coordinate to the metal surface.

Protocol Modification:

  • Switch Solvent: Do not use pure MeOH or EtOH.

  • New Solvent System: MeOH + 1.5 equiv HCl (or use Acetic Acid as the bulk solvent).

  • Effect: The pyridinium salt (

    
    ) cannot bind to the Pd surface, leaving the active sites free for H2 activation.
    
  • Post-Process: Neutralize with NaHCO3 after filtration of the catalyst.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for the Synthesis of 2-Substituted Pyridines." Journal of the American Chemical Society, 129(21), 6716-6717. Link

    • Foundational text for MIDA boron
  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." MedChemComm, 2(12), 1135-1161. Link

    • Comprehensive review of radical alkylation str
  • Billingsley, K. L., & Buchwald, S. L. (2008). "A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 47(25), 4695-4698. Link

    • Establishes the necessity of bulky ligands (XPhos) to prevent poisoning.
  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 132(31), 10891-10902. Link

    • Mechanistic proof of the instability of 2-pyridyl boron
  • Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666-13699. Link

    • Modern updates to regioselectivity control in radical additions.[6]

Sources

Troubleshooting

Technical Support Center: Pyridinemethanol Synthesis Optimization

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering yield ceilings in the synthesis of pyridinemethanols (piconols). Ticket ID: PYR-MEOH-OPT-001 Subject: Strategies to o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering yield ceilings in the synthesis of pyridinemethanols (piconols).

Ticket ID: PYR-MEOH-OPT-001 Subject: Strategies to overcome low yields, ring reduction, and isolation failures. Status: Open Assigned Specialist: Senior Application Scientist

The Core Directive: "The Pyridine Paradox"

User Issue: "I see full conversion on TLC, but my isolated yield is <40%."

Root Cause Analysis: Pyridinemethanol synthesis suffers from two opposing forces:

  • Reaction Selectivity: Strong reducing agents (LiAlH₄) often over-reduce the pyridine ring to piperidine.

  • Product Isolation: The product is amphiphilic. The pyridine nitrogen makes it water-soluble (especially in acidic media), while the hydroxyl group increases polarity. Furthermore, pyridine acts as a Lewis base, forming stable, non-extractable complexes with Boron or Aluminum byproducts.

This guide prioritizes Chemoselective Reduction and Complex-Breaking Workups .

Primary Protocol: Enhanced Borohydride Reduction

Recommendation: Replace Lithium Aluminum Hydride (LiAlH₄) with a Sodium Borohydride (NaBH₄) + Calcium Chloride (CaCl₂) system.

Why this works (The Mechanism)

NaBH₄ alone is too nucleophilic to reduce esters efficiently. Adding CaCl₂ generates Ca(BH₄)₂ in situ, which functions as a Lewis acid-activated hydride donor. This increases the electrophilicity of the ester carbonyl without activating the electron-deficient pyridine ring for reduction, preventing piperidine formation.

Optimized Workflow

Substrate: Methyl Nicotinate (or similar isomer). Scale: 10 mmol basis.

  • Activation: Dissolve NaBH₄ (2.5 equiv) in dry THF.

  • Lewis Acid Addition: Add CaCl₂ (1.25 equiv) (anhydrous, powder). Stir for 30 mins at 0°C. Note: The solution may become cloudy.

  • Substrate Addition: Add the pyridine ester in MeOH (dry) dropwise.

    • Critical: The MeOH acts as a solvolytic agent. The ratio of THF:MeOH should be roughly 2:1.

  • Reaction: Warm to Room Temperature (RT) and monitor by TLC. Conversion is usually complete within 3-5 hours.

The Isolation Protocol (The Yield Maker)

Warning: Standard aqueous extraction (Water/DCM) will result in massive yield loss due to water solubility and Boron-Nitrogen complexation.

Step-by-Step "Complex-Busting" Workup
  • Quench: Cool to 0°C. Add 1N HCl dropwise until pH < 2.

    • Purpose: Hydrolyzes the borate esters and protonates the pyridine (forming pyridinium chloride), releasing it from any Boron coordination.

  • Concentration: Rotovap to remove THF/MeOH. You are left with an aqueous slurry.

  • Basification & Saturation (The Secret Step):

    • Add solid K₂CO₃ until pH ~10-11.

    • CRITICAL: Continue adding K₂CO₃ until the aqueous layer is saturated (slushy). This "salting out" effect drastically reduces the solubility of pyridinemethanol in water.

  • Extraction:

    • Do NOT use Diethyl Ether (poor solubility).

    • Use: CHCl₃ (Chloroform) or DCM containing 5% MeOH.

    • Perform 5x extractions.

  • Drying: Dry over Na₂SO₄ (Magnesium sulfate can sometimes coordinate alcohols; Sodium sulfate is safer here).

Troubleshooting Logic & Diagnostics

Visualizing the Decision Process

The following diagram outlines the logical flow for troubleshooting low yields based on impurity profiles.

PyridineReduction Start Start: Low Yield Analysis CheckTLC Check Crude NMR/TLC Start->CheckTLC Piperidine Impurity: Piperidine Ring (Over-reduction) CheckTLC->Piperidine Ring Signals (3.0-4.0 ppm) NoReaction Issue: Starting Material Remains CheckTLC->NoReaction Ester Peak Persists CleanCrude Observation: Clean Conversion but Low Mass CheckTLC->CleanCrude Product Visible Low Recovery Soln_Piperidine Solution: Switch to NaBH4/CaCl2 Avoid Pd/C or LiAlH4 Piperidine->Soln_Piperidine Soln_NoRxn Solution: Increase Lewis Acid (CaCl2) or switch to LiBH4/THF NoReaction->Soln_NoRxn Soln_Workup Solution: Boron-Complex Trapping. Use Acid Hydrolysis + Salting Out CleanCrude->Soln_Workup

Caption: Diagnostic workflow for identifying the root cause of yield loss in pyridine ester reduction.

Frequently Asked Questions (FAQs)

Q1: Can I use Catalytic Hydrogenation (H₂/Pd-C) to reduce the ester? A: Generally, No . The pyridine ring is susceptible to hydrogenation under these conditions, especially if the reaction becomes acidic (pyridinium rings reduce faster than neutral pyridines). If you must use hydrogenation (e.g., for an aldehyde precursor), use a poisoned catalyst or strictly control pH to keep it neutral/basic, but the NaBH₄ route is far more chemoselective [1].

Q2: My product is an oil that refuses to crystallize. How do I purify it? A: Pyridinemethanols are notorious for trapping solvent.

  • Azeotrope: Rotovap with toluene 3x to remove trace water/alcohols.

  • Distillation: Short-path vacuum distillation is often superior to column chromatography, as silica gel can irreversibly adsorb polar pyridines (unless you use 1% Triethylamine in your eluent).

Q3: I am trying to lithiate 2-bromopyridine to react with paraformaldehyde, but I get low yields. A: This is the "Wurtz Coupling" trap.

  • Fix: Ensure temperature is <-78°C before adding n-BuLi.

  • Fix: Add the n-BuLi slowly to the bromide.

  • Fix: Use a polarity modifier like TMEDA to stabilize the lithiated intermediate and prevent it from attacking the unreacted bromide [2].

Comparative Data: Reducing Agent Efficiency

Reducing SystemChemoselectivity (Ester vs Ring)Work-up DifficultyTypical YieldNotes
LiAlH₄ / THF Low (Risk of piperidine)High (Al salts)40-60%Hazardous; often over-reduces.
NaBH₄ / MeOH HighLow<10%Too weak for esters without additives.
NaBH₄ / CaCl₂ Excellent Moderate 85-95% Recommended Standard.
DIBAL-H ModerateHigh60-70%Good for stopping at Aldehyde (-78°C).

References

  • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The stoichiometry of the reaction of calcium borohydride with representative organic functional groups." Journal of Organic Chemistry, 47(20), 3923–3930.

  • Cai, D., et al. (2002). "Lithiation of 2-bromopyridines: A practical method for the synthesis of 2-pyridinemethanol derivatives." Tetrahedron Letters, 43(23), 4285-4287.

  • Setliff, F. L. (1995). "The reduction of pyridinecarboxylic acids and esters." Organic Preparations and Procedures International, 27(4), 417-452.

Optimization

stability and degradation pathways of (2-Isopropylpyridin-3-yl)methanol

To: Research & Development Team From: Technical Support Division, Senior Application Scientist Subject: Technical Guide: Stability, Degradation, and Handling of (2-Isopropylpyridin-3-yl)methanol Technical Support Hub: (2...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Division, Senior Application Scientist Subject: Technical Guide: Stability, Degradation, and Handling of (2-Isopropylpyridin-3-yl)methanol

Technical Support Hub: (2-Isopropylpyridin-3-yl)methanol

CAS No: 194151-94-5 | Formula: C₉H₁₃NO | M.W.: 151.21 g/mol

This guide serves as a dynamic troubleshooting and technical resource for researchers working with (2-Isopropylpyridin-3-yl)methanol . It synthesizes chemical principles with practical handling protocols to mitigate instability issues common to pyridine-methanol derivatives.

Part 1: Stability & Degradation Mechanisms

Core Concept: The stability of (2-Isopropylpyridin-3-yl)methanol is governed by three competing reactive centers: the nucleophilic nitrogen atom, the oxidizable primary alcohol, and the benzylic-like methine proton of the isopropyl group.

Primary Degradation Pathways

Understanding how the molecule breaks down is the first step in prevention.

  • Pathway A: Alcohol Oxidation (The "Aldehyde Drift")

    • Mechanism: The hydroxymethyl group (-CH₂OH) at position 3 is susceptible to oxidative dehydrogenation, forming the corresponding aldehyde (2-isopropylnicotinaldehyde) and subsequently the carboxylic acid. This is accelerated by trace metals and basic conditions.

    • Impact: Appearance of a new peak at RRT ~1.1-1.2 on reverse-phase HPLC; potential drop in pH if acid forms.

  • Pathway B: N-Oxidation (The "Yellowing" Effect)

    • Mechanism: The pyridine nitrogen has a lone pair that can react with electrophilic oxygen species (peroxides, peracids) or atmospheric oxygen under light exposure to form the N-oxide . The electron-donating isopropyl group at position 2 increases the electron density on the nitrogen, making it more nucleophilic and susceptible to this pathway compared to unsubstituted pyridine.

    • Impact: Samples turn yellow to orange; increased polarity observed in chromatography.

  • Pathway C: Benzylic Radical Oxidation

    • Mechanism: The tertiary carbon of the isopropyl group (the "benzylic" position) contains a labile hydrogen atom. Radical initiators (light, heat, peroxides) can abstract this proton, leading to the formation of a hydroperoxide intermediate, which may decompose to a tertiary alcohol or ketone (2-acetylpyridine derivative).

    • Impact: Complex impurity profile; potential polymerization if radicals couple.

Visualization: Degradation Network

DegradationPathways Target (2-Isopropylpyridin-3-yl)methanol (Target Molecule) Aldehyde Aldehyde Impurity (Oxidation of -CH2OH) Target->Aldehyde [O], Trace Metals NOxide Pyridine N-Oxide (N-Oxidation) Target->NOxide Peroxides, Light Peroxide Hydroperoxide/Ketone (Isopropyl Radical Attack) Target->Peroxide hν, Radicals Acid Carboxylic Acid (Further Oxidation) Aldehyde->Acid [O]

Caption: Primary degradation vectors for (2-Isopropylpyridin-3-yl)methanol showing oxidative divergence.

Part 2: Troubleshooting & FAQs

Q1: My clear oil/solid has turned yellow. Is it still usable?

  • Diagnosis: Yellowing is the hallmark of N-oxide formation or trace conjugated impurities (aldol condensation products of the aldehyde degradant). Pyridine derivatives are notoriously photosensitive.

  • Action:

    • Check purity via HPLC/UPLC. If purity is >95%, the color may be due to trace (<0.1%) highly colored impurities (chromophores).

    • If N-oxide is the culprit (polar impurity), it can often be removed via a short silica plug filtration (N-oxides stick to silica more than the free base) or an acid-base extraction.

    • Prevention: Store in amber vials under Argon.

Q2: I see a new peak eluting before the main peak on my Reverse Phase HPLC. What is it?

  • Diagnosis: This is likely the Carboxylic Acid derivative (2-isopropylnicotinic acid) or the N-oxide . Both are more polar than the parent alcohol.

  • Verification: Check the pH of your aqueous mobile phase. At neutral pH, the acid will be ionized (carboxylate) and elute very early. At acidic pH (0.1% TFA), it may shift. The N-oxide will typically show a mass of [M+16].

Q3: The compound is hygroscopic. How do I handle it for precise weighing?

  • Diagnosis: The pyridyl nitrogen and hydroxyl group can form hydrogen bonds with atmospheric water. Water uptake alters the effective molecular weight, leading to stoichiometry errors in synthesis.

  • Protocol:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Weigh quickly in a low-humidity environment (glovebox or dry room preferred).

    • If the material looks "wet" or sticky, dry it under high vacuum (<1 mbar) at 30-40°C for 4 hours before use.

Q4: Can I use this compound in an oxidation reaction (e.g., Swern, Dess-Martin)?

  • Technical Insight: Yes, but you must control chemoselectivity . The pyridine nitrogen can interfere with electrophilic oxidants or coordinate with metal catalysts.

  • Recommendation: If using metal-based oxidants (e.g., MnO₂), the nitrogen may poison the catalyst; use excess reagent. For Swern, the nitrogen is generally tolerated, but ensure the temperature is kept low (-78°C) to prevent side reactions at the isopropyl group.

Part 3: Storage & Handling Specifications

To maximize shelf-life, adhere to the following "Chain of Custody" for the chemical.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Slows down Arrhenius-dependent oxidation rates.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces O₂ to prevent alcohol and isopropyl oxidation.
Container Amber Glass Blocks UV/Visible light to inhibit photo-induced radical formation at the benzylic position [1].
Desiccant RequiredPrevents hydrolysis and hydrate formation (Hygroscopic nature).
Re-test Date 12 MonthsPyridine methanols are generally stable but should be verified annually.

Part 4: References

  • PubChem. (2025).[1] 3-Pyridinemethanol, 2-(1-methylethyl)- (CAS 194151-94-5).[2] National Library of Medicine. Available at: [Link]

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (General reactivity of alkylpyridines).

(Note: Specific degradation data for this exact CAS is extrapolated from the known chemistry of 3-pyridinemethanol and 2-isopropylpyridine analogs [1][2].)

Sources

Troubleshooting

Technical Support Center: Minimizing Side-Product Formation in Pyridine Functionalization Reactions

Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Pyridine's unique electronic properties—an electron-deficient π-system and a Lewis basic nitrogen atom—make it a cornerstone in pharmaceuticals, yet these same features present distinct challenges in achieving selective functionalization.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter at the bench.

Section 1: Troubleshooting Poor Regioselectivity

Achieving the desired constitutional isomer is often the primary challenge in pyridine chemistry. The inherent electronic properties of the ring favor nucleophilic attack at the C2 and C4 positions and electrophilic attack at C3, but this is a simplification.[3][4] The following FAQs address common regioselectivity problems.

Question 1: My reaction is producing a mixture of C2 and C4-alkylated products in a Minisci-type reaction. How can I favor C4 functionalization?

Answer: This is a classic challenge in radical functionalization of pyridines.[5] The C2 and C4 positions are often electronically similar in their susceptibility to nucleophilic radical attack, leading to mixtures.[4]

Causality: The protonated pyridine ring is highly electrophilic at the C2, C4, and C6 positions. Without any directing or blocking groups, the radical addition is often governed by a combination of subtle electronic and steric effects, which can be difficult to control. Over-alkylation is also a common side-product.[5][6]

Troubleshooting Steps:

  • Employ N-Functionalized Pyridinium Salts: This is a highly effective modern strategy. By installing a bulky group on the pyridine nitrogen, you can sterically block the C2 and C6 positions, thereby directing the incoming radical to the C4 position.[6][7]

    • Protocol: Convert the starting pyridine to an N-oxide or an N-alkoxy or N-aminopyridinium salt. These intermediates not only enhance the reactivity of the pyridine ring but also provide the necessary steric hindrance at the ortho positions.[5][8] For instance, the use of a maleate-derived blocking group has shown excellent control for C4-selective Minisci-type alkylation.[9]

  • Utilize Enzyme-Mimetic Activation: A novel approach involves using a pocket-type urea to activate the pyridine. This creates a highly electrophilic pyridinium intermediate where the C2 and C6 positions are effectively shielded, leading to exceptional C4 selectivity for both ionic and radical nucleophiles.[7]

  • Solvent and pH Tuning: The regioselectivity of radical additions can be sensitive to the reaction medium. Systematically screen solvents and adjust the pH. In some cases, changing these conditions can alter the relative contributions of directing factors and tune the regiochemistry.[10]

Question 2: I am attempting a C-H activation/arylation and getting a mixture of isomers or no reaction at the desired C3 (meta) position. What should I do?

Answer: Directing C-H functionalization to the meta position of pyridine is notoriously difficult due to the lack of innate reactivity at this site.[4] The nitrogen lone pair tends to coordinate with transition metal catalysts, which can inhibit catalysis or favor ortho-functionalization.[1][2]

Causality: The C3 C-H bond is neither as acidic as the C2 bond nor as electronically activated for certain transformations. Therefore, meta-functionalization often requires a strategy that overrides the inherent electronic preferences of the ring.

Troubleshooting Workflow:

start Problem: Poor meta-Selectivity directing_group Strategy 1: Introduce a Directing Group (DG) start->directing_group ligand_modification Strategy 2: Modify Catalyst/Ligand System start->ligand_modification dearomatization Strategy 3: Temporary Dearomatization start->dearomatization dg_placement dg_placement directing_group->dg_placement Place DG at C4 (e.g., -CONH2) to direct to C3 phen_ligand phen_ligand ligand_modification->phen_ligand Use bidentate ligands (e.g., 1,10-phenanthroline) to weaken N-coordination dearom_protocol dearom_protocol dearomatization->dearom_protocol Convert pyridine to a more electron-rich dienamine intermediate pd_catalysis Achieve meta-arylation dg_placement->pd_catalysis Employ Pd-catalyzed arylation pd_catalysis_2 Achieve meta-functionalization phen_ligand->pd_catalysis_2 Attempt Pd-catalyzed meta-alkenylation/arylation electrophilic_attack Achieve meta-functionalization dearom_protocol->electrophilic_attack React with electrophile at the beta-position, then re-aromatize

Caption: Troubleshooting workflow for meta-selective C-H functionalization.

Detailed Strategies:

  • Directing Groups: The most reliable method is to install a directing metalating group (DMG) that positions the catalyst for C-H activation at the desired site. For meta-functionalization, a DMG at the C4 position is often effective.[11]

  • Ligand Modification: In palladium-catalyzed reactions, strong coordination of the pyridine nitrogen to the metal center can be a problem. Using bidentate ligands, such as 1,10-phenanthroline, can weaken this coordination through the trans-effect, allowing the catalyst to interact with the C3-H bond.[1][12]

  • Temporary Dearomatization: This advanced strategy involves converting the pyridine into a more electron-rich dearomatized intermediate. These intermediates are highly nucleophilic at the β-position (which corresponds to the original C3 or C5 position) and can react with electrophiles before being re-aromatized.[11]

Section 2: Overcoming Low Yield and Reaction Failure

Question 3: My pyridine lithiation reaction is giving low yields and multiple side-products. What is the likely cause?

Answer: Lithiation of pyridines is a powerful technique but is often plagued by side reactions, primarily the nucleophilic addition of the organolithium reagent to the C=N bond of the pyridine ring.[13] This leads to the formation of dihydropyridine adducts and other undesired products.

Causality: Organolithium reagents like n-BuLi are both strong bases and potent nucleophiles. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, which competes with the desired deprotonation (lithiation).[13][14]

Troubleshooting Steps:

  • Switch to a More Hindered Base: The most common solution is to replace nucleophilic bases like n-BuLi with a sterically hindered, non-nucleophilic lithium amide base.

    • Recommended Bases: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are excellent choices. Their bulkiness disfavors nucleophilic addition to the ring, promoting clean deprotonation.[13][15]

  • Optimize Reaction Temperature: These reactions are highly temperature-sensitive.

    • Protocol: Conduct the reaction at very low temperatures, typically -78 °C.[3][16] Lowering the temperature significantly reduces the rate of unwanted side reactions.[16] Running the reaction at 0 °C or higher can be deleterious to both conversion and chemoselectivity.[14]

  • Use of Additives: Additives can modulate the reactivity of the organolithium reagent.

    • TMEDA: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can have a profound impact, often leading to cleaner reactions and improved yields by breaking down organolithium aggregates and increasing the basicity.[16]

  • Consider Halogen-Metal Exchange: If direct deprotonation remains problematic, an alternative is to start with a halogenated pyridine (e.g., 3-bromopyridine) and perform a halogen-lithium or halogen-magnesium exchange. This method is often cleaner and more regioselective.[13][17]

Table 1: Troubleshooting Common Side-Products in Pyridine Lithiation

Observed Side-ProductLikely CauseRecommended Solution(s)
Dihydropyridine Adducts Nucleophilic addition of organolithium reagent.Use a hindered base (LDA, LiTMP); Lower reaction temperature to -78 °C.[13][14]
Dimerization/Oligomerization Lithiated pyridine intermediate attacks another pyridine molecule.Maintain low temperature; Use inverse addition (add pyridine to base); Ensure rapid trapping with electrophile.[17]
Ring Opening Products Occurs with certain substrates and bases, especially at higher temperatures.Strictly maintain low temperatures (-78 °C or below).[16]
Mixture of Regioisomers Deprotonation at multiple sites due to competing directing effects or lack of selectivity.Use a strong directing group; For unbiased pyridines, consider a halogen-metal exchange approach for defined regiochemistry.[17]

Section 3: Advanced Strategies & FAQs

Question 4: What is the role of a Pyridine N-oxide, and when should I consider using one?

Answer: Formation of a pyridine N-oxide is a versatile strategy to alter the electronic properties of the pyridine ring and control functionalization.[2]

Causality and Application: The N-oxide has several key effects:

  • Alters Reactivity: It makes the pyridine ring more electron-rich, facilitating electrophilic substitution, which is normally difficult.

  • Directs Functionalization: It activates the C2 and C4 positions towards both nucleophilic and electrophilic attack while deactivating the C3 position.

  • Acts as a Protecting Group: It masks the Lewis basicity of the nitrogen, preventing it from interfering with metal catalysts.[2]

  • Enables Novel Reactivity: Pyridine N-oxides can serve as precursors for oxygen-centered radicals in photoredox catalysis for C-H functionalization reactions.[18]

You should consider using a pyridine N-oxide when:

  • You need to perform electrophilic substitution on the pyridine ring.

  • You want to direct functionalization specifically to the C2 or C4 positions.

  • The pyridine nitrogen is interfering with a metal-catalyzed reaction.

  • You are exploring radical-based C-H functionalization strategies.[19][20]

The N-oxide can typically be prepared by simple oxidation with agents like m-CPBA or H₂O₂ and can be removed later in the synthesis by reduction.[18]

Question 5: My palladium-catalyzed cross-coupling reaction is inefficient. How can I improve the yield?

Answer: Low yields in palladium-catalyzed cross-couplings involving pyridines are common and usually stem from catalyst inhibition by the pyridine nitrogen.[2]

Troubleshooting Steps:

  • Ligand Choice is Critical: The ligand stabilizes the palladium center and modulates its reactivity. For pyridine substrates, bulky and electron-rich phosphine ligands are often necessary to promote the key steps of the catalytic cycle.[2]

  • Use of Additives: The presence of certain additives can significantly improve catalyst turnover. For C3-selective arylations, the addition of a carboxylic acid ligand like pivalic acid has been shown to be effective.[21]

  • Palladium Precursor: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the reaction's success. It is worth screening different precursors if you are experiencing issues.[2]

  • Protect the Nitrogen: As mentioned previously, converting the pyridine to its N-oxide can prevent catalyst inhibition. The N-oxide can be deoxygenated after the coupling step.

Visualization of Key Concepts

cluster_0 Factors Influencing Regioselectivity Pyridine Pyridine Ring Electronics Inherent Electronics (C2/C4 electron-deficient) Pyridine->Electronics Sterics Steric Hindrance (Substituents block access) Pyridine->Sterics Directing_Group Directing Group Control (Ortho-metalation) Pyridine->Directing_Group Catalyst Catalyst/Ligand System (e.g., trans-effect) Pyridine->Catalyst

Caption: Key factors that govern the site of functionalization on a pyridine ring.

This guide provides a starting point for troubleshooting common issues in pyridine functionalization. Successful synthesis often requires systematic optimization of multiple parameters. Always consult the primary literature for specific protocols and mechanistic details relevant to your transformation.

References

  • Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Vertex AI Search.
  • Strategies to control regioselectivity in the functionalization of 3,4-Diphenylpyridine - Benchchem. BenchChem.
  • Functionalization of pyridine N‐oxides using PyBroP. - ResearchGate.
  • Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide - Purdue University Graduate School - Figshare.
  • Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes - RSC Publishing. RSC Publishing.
  • Established strategies for controlling regioselectivity in C−H activation of pyridine. - ResearchGate.
  • Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents | ACS Catalysis - ACS Publications.
  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives - AIR Unimi. AIR Unimi.
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. Beilstein Journals.
  • meta‐Selective C−H Functionalization of Pyridines - Xingwei Li. Wiley Online Library.
  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradi
  • Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes | Organic Letters.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
  • Troubleshooting low yield in pyridine functionaliz
  • Unified ionic and radical C-4 alkylation and arylation of pyridines - ResearchGate.
  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity | Journal of the American Chemical Society.
  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A. RSC Publishing.
  • Directed (ortho) Metallation. University of Illinois Urbana-Champaign.
  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines | Journal of the American Chemical Society - ACS Publications.
  • Unified ionic and radical C-4 alkylation and aryl
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Verlag der Zeitschrift für Naturforschung.
  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC. PMC.
  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls - Frontiers. Frontiers.

Sources

Optimization

Technical Support Center: Solvent Optimization for Pyridine Chemistry

The following technical guide is structured as a dynamic support center for researchers optimizing pyridine chemistry. It prioritizes mechanistic logic over rote lists, addressing the "Pyridine Paradox"—its dual nature a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers optimizing pyridine chemistry. It prioritizes mechanistic logic over rote lists, addressing the "Pyridine Paradox"—its dual nature as a nucleophile (at Nitrogen) and an electron-deficient electrophile (at the Ring).

Status: Active | Topic: Solvent Effects & Selection | Audience: MedChem/Process Dev

The Core Challenge: The Pyridine Paradox

Pyridine substrates present a unique solvent selection challenge due to two competing properties:

  • N-Nucleophilicity: The lone pair makes pyridine a Lewis base, prone to interfering with metal catalysts or undergoing unwanted N-alkylation.

  • 
    -Deficiency:  The ring is electron-poor, making electrophilic aromatic substitution (EAS) difficult but facilitating Nucleophilic Aromatic Substitution (
    
    
    
    ).

Guidance: Your solvent choice must either enhance the desired property or mask the interfering one.

Troubleshooting N-Functionalization (Menshutkin Reaction)

Scenario: You are performing an N-alkylation or acylation (e.g., forming pyridinium salts). Common Issue: "The reaction is sluggish, or the product forms a gummy oil that is hard to isolate."

Technical Logic: Transition State Stabilization

The Menshutkin reaction involves neutral reactants forming a charged ion-pair product. The transition state (TS) is highly polar.

  • Kinetic Control: Polar aprotic solvents (DMSO, DMF, MeCN) stabilize the charge-separated TS, significantly lowering activation energy (

    
    ).
    
  • Thermodynamic Control (Precipitation): Non-polar solvents (EtOAc, Toluene, Et2O) destabilize the product, causing it to precipitate. This drives the equilibrium forward (Le Chatelier’s principle) and simplifies workup.

Protocol: The "Solvent Switch" Strategy

If your reaction is slow in green solvents, use a High-Concentration/Precipitation hybrid approach:

  • Dissolve reactants in a minimum volume of a high-polarity "starter" solvent (e.g., 2-Propanol or minimal MeCN).

  • Dilute with a non-polar "crasher" solvent (e.g., EtOAc or MTBE) until slightly turbid.

  • Heat: As the reaction proceeds, the insoluble pyridinium salt precipitates as a clean solid, preventing "gumming."

Green Solvent Swap Table:

Traditional Solvent Issues Recommended Green Replacement Why?
DCM Carcinogenic, volatile EtOAc / EtOH (3:1) Good solubility for reactants; product often crystallizes out.
DMF Reprotoxic, high BP Acetonitrile (MeCN) Lower BP, excellent dipole stabilization for TS.

| Acetone | Reacts with electrophiles | MEK (Methyl Ethyl Ketone) | Similar polarity, higher stability. |

Troubleshooting Pd-Catalyzed Cross-Couplings (Suzuki/Buchwald)

Scenario: Low yield or stalled conversion in Suzuki-Miyaura coupling of halopyridines. Common Issue: "Catalyst Poisoning." The pyridine nitrogen coordinates to the Pd(II) center, displacing phosphine ligands and deactivating the catalyst.

Technical Logic: The "Masking" Effect

To prevent catalyst deactivation, you must block the nitrogen lone pair without chemically altering the substrate.

  • Protic Solvents: Water and alcohols form Hydrogen bonds with the pyridine nitrogen. This steric and electronic "mask" reduces its ability to bind to Palladium.

  • The Selectivity Switch: Solvent polarity dictates site selectivity in poly-halogenated pyridines.

    • Polar Solvents (MeCN/DMF): Stabilize anionic Pd species, favoring oxidative addition at electron-poor sites (e.g., C-OTf).

    • Non-Polar/Protic (Toluene/Water): Favor standard oxidative addition at C-Cl/C-Br.

Workflow: Preventing Deactivation

Step 1: Assess the substrate. Is the Nitrogen sterically exposed (e.g., pyridine) or hindered (e.g., 2,6-lutidine)? Step 2: If exposed, avoid pure non-polar solvents (Dioxane, Toluene) unless using a massive excess of ligand. Step 3: Adopt the Aqueous Protocol.

  • Solvent System: 2-MeTHF : Water (4:1) or n-Butanol.

  • Mechanism: Water solvates the Pyridine-N (H-bonding), keeping the Pd catalyst free to enter the catalytic cycle.

Visualization: Solvent Decision Tree

The following diagram illustrates the decision logic for solvent selection based on reaction type and substrate constraints.

SolventSelection Start Start: Pyridine Reaction Type Type Select Reaction Class Start->Type N_Attack N-Functionalization (Alkylation/Acylation) Type->N_Attack C_Attack Ring Functionalization (Cross-Coupling/C-H) Type->C_Attack Reduction Ring Hydrogenation Type->Reduction Kinetic Goal: Max Kinetic Rate (Solubilize TS) N_Attack->Kinetic Slow Rxn Workup Goal: Easy Isolation (Precipitate Product) N_Attack->Workup Standard Poison Risk: Catalyst Poisoning (N binds Metal) C_Attack->Poison Acidic Strategy: Protonate N (Prevent Poisoning) Reduction->Acidic Solv_Polar Use: MeCN, DMSO, or MeOH (Green) Kinetic->Solv_Polar Solv_NonPolar Use: EtOAc, iPrOAc, or Toluene Workup->Solv_NonPolar Masking Strategy: Mask N-atom Poison->Masking Solv_Protic Use: 2-MeTHF/Water or n-Butanol Masking->Solv_Protic H-Bonding Solv_Acid Use: Acetic Acid (AcOH) or Alcohol + HCl Acidic->Solv_Acid

Figure 1: Decision matrix for selecting solvents based on the specific reactivity mode of the pyridine substrate.

Troubleshooting Hydrogenation

Scenario: Reducing the pyridine ring to piperidine using Heterogeneous Catalysis (Pd/C, PtO2). Common Issue: "Reaction stops at 10% conversion" or "Dehalogenation occurs."

Technical Logic: Acidic Activation

Neutral pyridine poisons heterogeneous catalysts by strongly adsorbing to the metal surface via the Nitrogen lone pair.

  • Solution: Perform the reaction in Acetic Acid or an Alcohol with 1.0 eq. of HCl.

  • Mechanism: Protonation forms the pyridinium ion, which cannot coordinate effectively to the metal surface, allowing the

    
    -system to interact with the hydride species.
    

FAQ: Green Chemistry & Solubility

Q: I need to replace DMF in a


 reaction on a chloropyridine. What is the best alternative? 
A: DMSO  is the closest kinetic equivalent but difficult to remove. NMP  is reprotoxic. The modern green recommendation is Sulfolane  (if high temp needed) or Acetonitrile  (if T < 80°C). For strictly green processes, explore 2-MeTHF  (2-Methyltetrahydrofuran), which often shows surprising rate acceleration due to its unique polarity/polarizability profile.

Q: My pyridinium salt is soluble in EtOAc and won't precipitate. How do I isolate it? A: This is common with lipophilic counter-ions (e.g., TFSI, Iodide).

  • Switch solvent to MTBE (Methyl tert-butyl ether) or Heptane .

  • If it oils out, scratch the flask to induce nucleation or use sonication .

  • Cooling: Place the mixture in a -20°C freezer; entropy favors crystallization at low T.

References

  • Solvent Effects on the Menshutkin Reaction.Journal of the American Chemical Society.

    • Demonstrates that polar aprotic solvents stabilize the transition state, lowering activ
  • Solvent Selection Guides: Pfizer, GSK, and Sanofi. Green Chemistry.[1]

    • Comprehensive comparison of solvent "greenness," recommending replacements for DCM and DMF.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.Organic Letters.

    • Details the "Selectivity Switch" where solvent polarity dictates whether Pd
  • Solubility Trends in Pyridinium Salts.Journal of Physical Chemistry B.

    • Data on solubility parameters of pyridinium species to aid in workup/precipitation str

Sources

Troubleshooting

optimizing reaction conditions for the alkylation of pyridines

Topic: Optimizing Reaction Conditions for the Alkylation of Pyridines Welcome to the Pyridine Functionalization Support Hub Status: Operational | Tier: Level 3 (Advanced Methodology) Operator: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for the Alkylation of Pyridines

Welcome to the Pyridine Functionalization Support Hub

Status: Operational | Tier: Level 3 (Advanced Methodology) Operator: Senior Application Scientist

The "Pyridine Problem" Overview: If you are here, you are likely facing one of two classic failures: catalyst death (due to nitrogen lone-pair coordination) or poor regioselectivity (C2 vs. C3 vs. C4 mixtures).[1] Pyridines are electron-deficient "π-deficient" heterocycles, rendering classical Friedel-Crafts alkylation ineffective.

This guide moves beyond textbook theory to address the practical failure modes of modern alkylation strategies: Minisci Radical Substitution , Transition Metal C–H Activation , and Nucleophilic Addition .

Part 1: Method Selection & Decision Logic

Before optimizing a failing reaction, ensure you are using the correct mechanistic manifold for your specific substrate constraints.

PyridineDecisionTree Start START: Select Substrate Constraints FuncGroup Are sensitive functional groups (halides, esters) present? Start->FuncGroup Regio Required Position? FuncGroup->Regio Yes (High Tolerance Needed) NuAdd METHOD C: Nucleophilic Addition (Organometallic/Grignard) FuncGroup->NuAdd No (Robust Substrate) Minisci METHOD A: Minisci / Photoredox (Radical Mechanism) Regio->Minisci C2/C4 Mix or C4 Specific MetalCH METHOD B: TM-Catalyzed C-H Activation (Lewis Acid/N-Oxide) Regio->MetalCH C2 Specific (Directed) Use Blocking Groups\nfor C4 Selectivity Use Blocking Groups for C4 Selectivity Minisci->Use Blocking Groups\nfor C4 Selectivity Use N-Oxide\nto prevent poisoning Use N-Oxide to prevent poisoning MetalCH->Use N-Oxide\nto prevent poisoning caption Figure 1: Strategic Decision Matrix for Pyridine Alkylation Methodologies.

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Minisci & Photoredox Alkylation

Best for: Late-stage functionalization, drug-like scaffolds, high functional group tolerance.[2]

Q1: My Minisci reaction (using carboxylic acids/persulfate) yields a messy mixture of mono-, di-, and tri-alkylated products. How do I stop at mono-alkylation?

Diagnosis: Radical "Over-Alkylation." The product of a Minisci reaction (an alkyl-pyridine) is often more electron-rich and nucleophilic than the starting material, making it more reactive toward subsequent radical attacks.

Corrective Actions:

  • Biphasic Solvent Systems: Switch to a DCM/Water (1:1) biphasic system. The protonated pyridine remains in the aqueous phase, while the neutral alkylated product extracts into the organic phase, protecting it from further radical attack [1].

  • Protonation Control: Ensure the reaction medium is acidic enough (TFA or

    
    ). The pyridinium cation is the reactive species; however, if the product is less basic, it may deprotonate, reducing its reactivity.
    
  • Switch to Photoredox: Modern photoredox protocols (e.g., Ir-catalysts with alkyl bromides) generate radicals in lower steady-state concentrations than thermal persulfate methods, significantly reducing poly-alkylation side reactions [2].

Q2: I need C4 selectivity, but I am getting a 1:1 mixture of C2 and C4 isomers. How do I force C4 substitution?

Diagnosis: Lack of steric/electronic bias. Thermodynamically, the C2 and C4 positions are similar in electron deficiency. Without steric hindrance at C2, you will get a mixture.

Corrective Actions:

  • The "Baran Blocking" Strategy: Pre-functionalize your pyridine with a bulky, removable blocking group. Reacting pyridine with maleic acid forms a salt that sterically shields the C2 positions, forcing the radical to attack C4 exclusively.[3] This is the gold standard for C4 selectivity [3].

  • Electronic Deactivation: If using N-oxides (see Module B), the oxygen atom directs to C2. For C4, you must rely on steric blocking or innate substrate bias (e.g., existing substituents at C2).

Module B: Transition Metal C–H Activation

Best for: Directed C2 alkylation, alkene coupling.

Q3: My Palladium-catalyzed alkylation barely proceeds (<10% yield). The starting material is recovered unreacted.

Diagnosis: Catalyst Poisoning (The "Pyridine Sponge" Effect). The pyridine nitrogen lone pair (


) is a strong sigma-donor. It binds irreversibly to the electrophilic metal center (Pd, Rh, Ni), displacing the ligands required for the catalytic cycle.

Corrective Actions:

  • Use Pyridine N-Oxides: Oxidize your substrate to the N-oxide first.[3] This removes the lone pair's ability to poison the catalyst and activates the C2-H bond for oxidative addition. The N-oxide can be reduced back to the pyridine later (e.g., using Zn or

    
    ) [4].
    
  • Lewis Acid Scavengers: Add a Lewis Acid (e.g.,

    
     or 
    
    
    
    ) to the reaction. The Lewis acid binds to the pyridine nitrogen, protecting the catalyst and increasing the acidity of the C2-H bond, facilitating activation [5].
  • Bulky Ligands: Switch to bulky, electron-rich ligands like JohnPhos or IPr (NHC). These sterically prevent the pyridine nitrogen from coordinating to the metal center while permitting C-H activation.

Part 3: Optimized Experimental Protocols

Protocol A: C4-Selective Minisci Alkylation (Blocking Group Strategy)

Reference: Adapted from Choi et al. (Baran Lab), JACS 2021 [3].

Objective: Install an alkyl group at C4 with >10:1 regioselectivity.

Reagents:

  • Substrate: Pyridine (1.0 equiv)

  • Blocking Agent: Maleic acid (1.0 equiv)

  • Alkyl Source: Carboxylic acid (2.0 equiv)

  • Oxidant:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (0.2 equiv)
    
  • Solvent: DCM/Water (1:1 biphasic)

Step-by-Step:

  • Blocking: Dissolve pyridine and maleic acid in minimal MeOH/DCM. Evaporate to yield the Pyridine-Maleate salt. (Do not skip: This salt sterically shields C2).

  • Reaction: Suspend the salt in DCM/Water (0.1 M). Add the alkyl carboxylic acid, Silver Nitrate, and Ammonium Persulfate.[4]

  • Execution: Heat to 40°C with vigorous stirring (critical for biphasic transfer) for 4–12 hours.

  • Workup: Basify with NaOH to pH > 10. Extract with DCM.[5] The maleate group falls off during workup/basification, yielding the C4-alkylpyridine .

Protocol B: Photoredox Alkylation (Mild Conditions)

Reference: Adapted from MacMillan et al., Nature 2014 [2].

Objective: Alkylation using alkyl halides or alcohols without thermal decomposition.

Reagents:

  • Substrate: Heteroarene (1.0 equiv)[6]

  • Alkyl Source: Alkyl Bromide (2.0 equiv) or Alcohol

  • Photocatalyst:

    
     (1 mol%)
    
  • Additives: TFA (1.0 equiv), TRIS (silyl radical precursor if using bromides)

  • Light Source: Blue LED (450 nm)

Step-by-Step:

  • Setup: In an 8 mL vial, combine pyridine, photocatalyst, and alkyl bromide in DMSO or MeCN.

  • Acidification: Add TFA. Crucial: The pyridine must be protonated to activate it toward the nucleophilic alkyl radical.

  • Irradiation: Sparge with Nitrogen for 10 mins (Oxygen quenches the triplet state of Ir). Irradiate with Blue LED fan-cooled to keep temp < 30°C.

  • Monitoring: Monitor by LCMS. Reaction typically completes in 2–6 hours.

Part 4: Comparative Data Analysis

Table 1: Method Capability Comparison

FeatureMinisci (Thermal)Photoredox MinisciTM C-H ActivationNucleophilic Addn.
Primary Selectivity C2/C4 MixC2/C4 MixC2 (Directed)C2 or C4 (Reagent dependent)
FG Tolerance Moderate (Oxidant sensitive)High (Mild)Low (Halide sensitive)Low (Base sensitive)
Reagent Cost Low (Persulfate/Acids)High (Ir/Ru Catalysts)High (Pd/Rh)Moderate (Organolithium)
Scalability High (kg scale)Low (Photon penetration)ModerateModerate
Key Failure Mode Poly-alkylationIncomplete conversionCatalyst PoisoningDimerization

Part 5: Visualizing the Mechanism

Understanding the radical pathway is essential for troubleshooting.

MinisciMechanism cluster_failure CRITICAL FAILURE POINT Py Pyridine PyH Py-H+ (Activated) Py->PyH + Acid (TFA) Inter Radical Cation Intermediate PyH->Inter + R• (Attack at C2/C4) R_Rad Alkyl Radical (R•) Prod Alkylated Product Inter->Prod - H• (Oxidation) caption Figure 2: The Minisci Cycle. Failure to oxidize the intermediate results in polymerization.

References

  • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH functionalization for medicinal chemists.[4] MedChemComm, 2(12), 1135-1161. Link

  • Zuo, Z., et al. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. Link

  • Choi, J., et al. (2021).[5][7] Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. Link

  • Campeau, L. C., & Fagnou, K. (2006). Pd-catalyzed direct arylation of pyridine N-oxides. Chemical Communications, (11), 1253-1255. Link

  • Nakao, Y., et al. (2010). Alkylation of Pyridines via Co-operative Catalysis. Journal of the American Chemical Society, 132(39), 13666–13668. Link

Sources

Optimization

Technical Support Center: Advanced Workup Strategies for Borohydride Reductions

Ticket ID: BORO-WORKUP-001 Status: Open Agent: Senior Application Scientist Subject: Optimization of Quenching, Extraction, and Purification Protocols for NaBH₄/LiBH₄ Reductions Mission Statement Welcome to the Borohydri...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BORO-WORKUP-001 Status: Open Agent: Senior Application Scientist Subject: Optimization of Quenching, Extraction, and Purification Protocols for NaBH₄/LiBH₄ Reductions

Mission Statement

Welcome to the Borohydride Reduction Support Center. While Sodium Borohydride (NaBH₄) is often viewed as the "tamer" cousin of Lithium Aluminum Hydride (LAH), it presents unique downstream processing challenges—specifically boron-amine complexation , persistent emulsions , and hydrogen evolution hazards . This guide moves beyond the textbook "add water" instruction to provide robust, scalable, and chemically grounded workup procedures.

Module 1: The Decision Matrix (Start Here)

Before initiating a quench, identify your substrate and solvent system. The behavior of the boron byproduct (


) dictates your strategy.

WorkupDecision Start START: Select Substrate Type Neutral Neutral (Ketone/Aldehyde) Start->Neutral Basic Basic (Amine/N-Heterocycle) Start->Basic Solvent Primary Solvent? Neutral->Solvent Complex Protocol B: Oxidative or Acidic Reflux (Break B-N Bond) Basic->Complex High Risk of Boron-Amine Complex Standard Protocol A: Standard Acidic/Buffer Quench Solvent->Standard Methanol/Ethanol Emulsion Protocol C: Rochelle's Salt (Tartrate) Solvent->Emulsion THF/Ether (Low Water Solubility)

Figure 1: Decision matrix for selecting the appropriate workup protocol based on substrate chemistry and solvent system.

Module 2: Detailed Protocols

Protocol A: The Standard pH-Controlled Quench

Best for: Aldehydes, Ketones, and non-basic products in alcoholic solvents.

The Mechanism: NaBH₄ generates basic byproducts (sodium alkoxides/borates). Upon adding water, the pH spikes, potentially causing epimerization or side reactions. The goal is to neutralize the alkoxide while safely venting the evolved hydrogen gas (


).

Step-by-Step:

  • Cool Down: Cool the reaction mixture to 0°C.

  • The Sacrifice: Add Acetone (1.5 eq relative to NaBH₄) and stir for 15 minutes.

    • Why? Acetone reacts with unreacted hydride to form isopropoxide. This is a "silent quench" that consumes the active hydride without violent

      
       evolution initially.
      
  • The Buffer: Slowly add Saturated Aqueous Ammonium Chloride (

    
    ) .
    
    • Why?

      
       buffers the solution to ~pH 8-9. Strong acids (HCl) can cause rapid 
      
      
      
      evolution ("volcano effect") and cleave acid-sensitive groups (acetals).
  • Extraction:

    • Evaporate the alcohol (MeOH/EtOH) before extraction if possible. Alcohol acts as a phase transfer agent, dragging your product into the water layer.

    • Extract with EtOAc or DCM.

Protocol B: The "Sticky" Situation (Breaking Boron-Amine Complexes)

Best for: Reductive aminations, reduction of amides/nitriles, or alkaloids.

The Issue: Borane (


) and borates are Lewis Acids; Amines are Lewis Bases. They form stable Boron-Nitrogen (B-N) adducts  that are:
  • Soluble in organic solvents (reducing yield).

  • Often appear as "oils" or "gums" that smear on NMR.

  • Cause "phantom yield" (Mass > 100%).

Troubleshooting Guide:

MethodReagentsProcedurePros/Cons
Method 1: Acidic Reflux MeOH + HClEvaporate solvent. Add MeOH and adjust to pH < 1 with HCl. Reflux for 1h. Re-evaporate. Basify with NaOH, extract.Pro: Very effective. Con: Harsh; incompatible with acid-sensitive groups.
Method 2: Oxidative Cleavage

+ NaOH
Add 10% NaOH, then dropwise 30%

. Stir 1h at RT.[1]
Pro: Mild pH. Rapidly oxidizes B-N bond. Con: Oxidizes sensitive amines (N-oxides) or sulfides.
Method 3: Glycerol/Diol Glycerol or MannoseAdd excess glycerol/mannose to the aqueous quench.Pro: Boron prefers the diol (chelate effect) over the amine. Con: Can create viscous aqueous layers.
Protocol C: Emulsion Rescue (Rochelle's Salt)

Best for: Large scale reactions, THF solvents, or when the "rag layer" won't separate.

The Science: While typically associated with Aluminum hydrides, Rochelle's Salt (Potassium Sodium Tartrate) is a bidentate ligand that sequesters boron and aluminum salts, pulling them strictly into the aqueous phase and breaking the surface tension that causes emulsions.

Step-by-Step:

  • Quench reaction with minimal water or acetone.[2]

  • Add Saturated Aqueous Rochelle’s Salt (volume equal to reaction solvent).

  • Vigorous Stirring: Stir at room temperature for 30–60 minutes.

    • Visual Cue: The cloudy emulsion will separate into two distinct, clear layers.[3]

  • Separate layers. The aqueous layer will contain the sequestered boron tartrate complex.

Module 3: Troubleshooting & FAQs

Q: My product yield is 120% and it's a viscous oil. What happened? A: You likely have trapped solvent or Boric Acid/Borate salts.

  • Diagnosis: Check

    
     NMR for broad humps around 0.5–2.0 ppm (boron impurities) or check 
    
    
    
    NMR.
  • Fix: Perform a "Methanol Chase." Dissolve the oil in MeOH and evaporate (repeat 3x). This forms Trimethyl Borate (

    
    ), which is volatile and azeotropes away.
    

Q: I used THF and now I have a white rock in my flask. A: Sodium borates are insoluble in THF.

  • Fix: Do not try to filter it (it clogs). Add water to dissolve the salts, then extract. If the product is water-soluble, use a Soxhlet extractor or switch to Protocol B (Acidic Reflux) to convert everything to the soluble hydrochloride salt.

Q: Can I use the Fieser Workup (1:1:3) for NaBH₄? A: Technically, yes, but it is unnecessary.

  • Context: Fieser is designed for LiAlH₄ to form granular aluminates. NaBH₄ byproducts are generally water-soluble. Using Fieser ratios for NaBH₄ often leaves you with a gummy paste rather than a filterable solid. Stick to Protocol A or C .

Module 4: Safety & Hazard Visualization

Critical Warning: The addition of acid to NaBH₄ generates Hydrogen gas (


) at a rate dependent on pH.

SafetyPathway Input NaBH4 + H3O+ Reaction Hydrolysis Reaction Input->Reaction Output H2 Gas + Boric Acid Reaction->Output Risk RISK: Pressure Buildup / Ignition Source Output->Risk If System Closed

Figure 2: Safety pathway highlighting the risk of rapid hydrogen evolution during acidic quenching.

References

  • Fieser Workup & Stoichiometry

    • Source: Harvard University (Myers Group). "Reagents for Organic Synthesis."[4][5]

    • URL:[Link]

  • Boron-Amine Complex Cleavage

    • Source: Organic Chemistry Portal. "Cleavage of Borane-Amine Adducts."
    • URL:[Link]

  • Rochelle's Salt Mechanism

    • Source: Master Organic Chemistry. "Workup for Aluminum Hydride Reductions (Applicable to Borohydrides)."
    • URL:[Link]

  • Methanolysis of Boron Complexes

    • Source: University of Rochester (Not Voodoo). "Workup Tricks."
    • URL:[Link]

  • Safety of NaBH4 Hydrolysis

    • Source: IChemE (Institution of Chemical Engineers). "Chemical reaction hazards associated with the use of sodium borohydride."
    • URL:[Link]

Sources

Troubleshooting

addressing solubility issues of pyridine derivatives in organic solvents

Technical Support Center: Solu-Tech Guide for Pyridine Derivatives Topic: Addressing Solubility & Purification Anomalies of Pyridine Derivatives Ticket ID: PYR-SOL-001 Support Tier: Level 3 (Senior Application Scientist)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solu-Tech Guide for Pyridine Derivatives

Topic: Addressing Solubility & Purification Anomalies of Pyridine Derivatives Ticket ID: PYR-SOL-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Solu-Tech Support Center

You are likely here because your pyridine derivative is behaving like a "brick" in your reaction flask, streaking across your TLC plates, or turning into an intractable oil during recrystallization.[1]

Pyridine derivatives possess a unique duality: they are aromatic yet basic (


), and often lipophilic yet capable of strong hydrogen bonding depending on substitution.[1] This guide deconstructs these physicochemical conflicts to provide actionable, self-validating solutions.

Module 1: The Solubility Matrix (Reaction Phase)

User Issue: "My starting material (highly substituted pyridine salt) won't dissolve in DCM, Toluene, or THF."

Diagnosis: Standard organic solvents often fail to overcome the Lattice Energy of pyridine salts or the


-

Stacking
interactions of planar, electron-deficient pyridine rings. You are fighting the crystal lattice, not just solvation parameters.
Troubleshooting Workflow: The Solubility Decision Tree

Use this logic flow to select the correct solvent system based on your derivative's electronic nature.

SolventSelection Start START: Pyridine Derivative State IsSalt Is it a Salt? (HCl, HBr, TFA) Start->IsSalt IsNeutral Is it Neutral/Free Base? Start->IsNeutral SaltSolvent Use High Dielectric Constant (DMSO, DMF, DMAc) IsSalt->SaltSolvent Homogeneous req. PTC Alternative: Phase Transfer Catalysis (DCM + Water + TBAB) IsSalt->PTC Biphasic OK Substituents Analyze Substituents IsNeutral->Substituents PolarGroups H-Bond Donors (NH2, OH, Amide) Substituents->PolarGroups NonPolar Lipophilic/Halogenated (Cl, Br, Alkyl) Substituents->NonPolar PolarSolvent Protic Co-Solvent (MeOH/DCM or THF/Water) PolarGroups->PolarSolvent NonPolarSolvent Standard Aprotic (DCM, EtOAc, Toluene) NonPolar->NonPolarSolvent GreenSolvent Green Alternative: Eucalyptol / CPME NonPolar->GreenSolvent caption Figure 1: Solvent Selection Logic for Pyridine Derivatives based on electronic state.

Advanced Protocol: Phase Transfer Catalysis (PTC)

If you cannot use high-boiling solvents like DMSO due to work-up constraints, use PTC to "shuttle" the pyridine salt into the organic phase [1].

  • System: Dichloromethane (Organic) + Water (Aqueous).[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (if metal cations are present).[1]

  • Loading: 5–10 mol%.

  • Mechanism: The quaternary ammonium cation pairs with the anionic counter-ion of the pyridine salt, increasing lipophilicity and dragging it into the DCM layer where the reaction occurs.

Module 2: Purification & Isolation (The "Pyridine Drag")

User Issue: "My product tails (streaks) on the silica column, contaminating all fractions."

Diagnosis: The basic nitrogen lone pair on the pyridine ring interacts with the acidic silanol (Si-OH) groups on the silica gel surface.[2] This creates a secondary retention mechanism (Ion-Exchange) that competes with the primary adsorption mechanism, causing tailing [2].

Solution: The "Silica Deactivation" Protocol

Option A: The Mobile Phase Modifier (Standard) Add 1–3% Triethylamine (TEA) or 1% Aqueous Ammonia to your mobile phase.

  • Why: TEA is a stronger base than most pyridines. It saturates the acidic silanol sites, effectively "capping" them so your pyridine derivative can pass through without sticking.

Option B: The Pre-Wash (For Acid-Sensitive Pyridines) If your derivative is labile to base, do not keep TEA in the mobile phase.

  • Pack the column with 5% TEA in Hexane.

  • Flush with 3 column volumes (CV) of pure Hexane.

  • Run your column with standard solvents (EtOAc/Hex).

  • Result: The silanols remain neutralized, but the bulk mobile phase is neutral.

Data: Solvent Modifiers for Pyridine Chromatography

ModifierConcentrationApplicationProsCons
Triethylamine (TEA) 1–5% v/vGeneral PyridinesExcellent peak shapeHigh UV cutoff; difficult to remove (high bp)
NH₄OH (aq) 0.5–1% v/vPolar/Amide PyridinesVolatile; MS compatibleImmiscible in pure Hexane (req.[1] DCM/MeOH)
Acetic Acid 0.1–1% v/vAcidic Pyridines (e.g., Nicotinic Acid)Suppresses ionizationCan cause salt formation on basic sites

Module 3: Crystallization Rescue (Oiling Out)

User Issue: "I tried to recrystallize my pyridine derivative, but it separated as an oil droplets instead of crystals."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the metastable limit is hit before the nucleation limit. Pyridine derivatives with flexible alkyl chains or high solubility in the impurity profile are prone to this [3].

The "Reverse Addition" Protocol

Standard anti-solvent addition often causes local supersaturation spikes, leading to oiling. Use this self-validating method instead:

  • Dissolve: Dissolve the crude oil in the minimum amount of "Good Solvent" (e.g., Ethanol).

  • Prepare: In a separate flask, heat a large volume of "Poor Solvent" (e.g., Heptane) to near boiling.

  • Seed (Critical): Add a few seed crystals to the Poor Solvent.

  • Add: Slowly drop the Good Solvent solution into the stirring Poor Solvent.

  • Validate: Shine a flashlight through the flask. You should see a "Tyndall Effect" (sparkling particles) immediately. If you see cloudy, milky emulsion, stop addition and heat until clear.[1]

OilingOut Step1 Dissolved State (Solute + Good Solvent) Step2 Add Anti-Solvent (Too Fast) Step1->Step2 Step3 Supersaturation Spike Step2->Step3 Oiling LLPS (Oiling Out) Metastable Zone Step3->Oiling High Impurity/Temp Nucleation Crystal Nucleation Stable Zone Step3->Nucleation Seeding/Slow Add Oiling->Nucleation Re-heat & Seed caption Figure 2: Pathway divergence between Oiling Out and Nucleation.

Module 4: FAQ - Rapid Fire Solutions

Q: Can I use Acetone for pyridine recrystallization? A: Caution. Pyridines with primary amines (e.g., 2-aminopyridine) can react with acetone to form imines (Schiff bases) under acidic catalysis or heat.[1] Use EtOAc or IPA instead.

Q: My NMR sample in CDCl₃ is cloudy. A: You likely have the Hydrochloride salt form.

  • Fix: Add 1 drop of DMSO-d6 or Methanol-d4 to the tube to break the ionic lattice.

  • Alternative: "Free-base" the sample directly in the NMR tube by adding solid K₂CO₃ and shaking, then filtering the solution into a fresh tube.

Q: How do I remove residual pyridine solvent from my product? A: Pyridine (bp 115°C) is hard to rotovap.

  • Azeotrope: Add Toluene or Heptane and evaporate. They form azeotropes that carry the pyridine over.

  • CuSO₄ Wash: Wash the organic layer with saturated aqueous Copper(II) Sulfate. Pyridine coordinates to Copper (turning the solution bright blue) and is pulled into the aqueous phase [4].

References

  • Furukawa, N., et al. "Sulphoxide substituted pyridines as phase-transfer catalysts for nucleophilic displacements and alkylations."[1] Journal of the Chemical Society, Perkin Transactions 1, 1984.

  • BenchChem Technical Support.[2] "Chromatographic Purification of Pyridine Derivatives: Addressing Peak Tailing." BenchChem Technical Guides, 2025.

  • Mettler Toledo. "Oiling Out in Crystallization: Causes and Remedies." Crystallization Technical Resources.

  • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989. (Standard Protocol Validation).

Sources

Reference Data & Comparative Studies

Validation

comparison of (2-Isopropylpyridin-3-yl)methanol with structurally similar compounds

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (2-Isopropylpyridin-3-yl)methanol (CAS: 194151-94-5) is a specialized heterocyclic bui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Isopropylpyridin-3-yl)methanol (CAS: 194151-94-5) is a specialized heterocyclic building block defined by the steric interplay between its bulky 2-isopropyl group and the adjacent 3-hydroxymethyl moiety. Unlike its ubiquitous analog (2-Methylpyridin-3-yl)methanol , this compound offers a distinct lipophilic profile and steric shielding effect, making it a critical scaffold in the design of KRAS G12C inhibitors (e.g., structural analogs of Sotorasib) and TRPV3 antagonists .

This guide objectively compares (2-Isopropylpyridin-3-yl)methanol against structurally similar pyridines, evaluating its synthetic utility, physicochemical properties, and performance in medicinal chemistry applications.

Structural & Physicochemical Analysis[1][2][3][4][5]

The introduction of an isopropyl group at the C2 position drastically alters the electronic and steric landscape compared to methyl-substituted pyridines.

Comparative Data Table
Property(2-Isopropylpyridin-3-yl)methanol (2-Methylpyridin-3-yl)methanol (2-tert-Butylpyridin-3-yl)methanol
Structure Pyridine w/ 2-iPr, 3-CH₂OHPyridine w/ 2-Me, 3-CH₂OHPyridine w/ 2-tBu, 3-CH₂OH
Molecular Weight 151.21 g/mol 123.15 g/mol 165.23 g/mol
ClogP (Est.) ~1.6~0.6~2.1
Steric Bulk (A-Value) High (Isopropyl)Moderate (Methyl)Very High (t-Butyl)
Rotational Freedom Restricted (C2-C3 bond)Free rotationHighly Restricted (Atropisomer potential)
Primary Application Kinase/GPCR Ligands (Sotorasib analogs)General Building Block (Vit B6 analogs)Specialized Steric Probes
The "Isopropyl Effect" in Drug Design
  • Metabolic Stability: The branched isopropyl group effectively blocks oxidative metabolism at the

    
    -position (C2), a common liability in methyl-pyridines (which oxidize to carboxylic acids).
    
  • Hydrophobic Filling: In kinase pockets (e.g., KRAS switch II pocket), the isopropyl group fills hydrophobic voids more effectively than a methyl group without the excessive steric penalty of a tert-butyl group.

  • Conformational Locking: The steric clash between the C2-isopropyl and C3-hydroxymethyl groups forces the hydroxymethyl arm out of plane, pre-organizing the molecule for binding and potentially reducing the entropic cost of ligand-protein interaction.

Synthetic Pathways & Manufacturing[10]

The synthesis of (2-Isopropylpyridin-3-yl)methanol requires navigating the steric hindrance of the isopropyl group. Two primary routes are dominant in process chemistry.

Route A: Reduction of Nicotinic Acid Derivatives (Preferred)

This route is scalable and avoids cryogenic conditions. It typically starts from 2-isopropylnicotinic acid (or its ester), obtained via oxidative condensation or Minisci-type radical alkylation.

Route B: Metal-Halogen Exchange (Lab Scale)

Lithiation of 3-bromo-2-isopropylpyridine followed by formylation (DMF) or direct hydroxyalkylation (paraformaldehyde). This route is faster for small batches but harder to scale due to cryogenic requirements (-78 °C).

Visualization: Synthetic Workflow

SynthesisPathways Start 2-Isopropylnicotinic Acid (Precursor) Reagent1 MeOH / H2SO4 (Esterification) Start->Reagent1 Inter Methyl 2-isopropylnicotinate (Intermediate) Reagent2 NaBH4 / MeOH / THF (Reduction) Inter->Reagent2 Reagent1->Inter Product (2-Isopropylpyridin-3-yl)methanol (Target) Reagent2->Product High Yield (>85%) AltStart 3-Bromo-2-isopropylpyridine AltReagent 1. n-BuLi, -78°C 2. Paraformaldehyde AltStart->AltReagent AltReagent->Product Lab Scale Only

Caption: Figure 1. Comparative synthetic routes. Route A (Blue) is preferred for scale-up due to milder conditions and safety profile compared to the cryogenic Route B (Red).

Experimental Protocol: Scalable Reduction

This protocol is adapted for the steric demands of the isopropyl group, utilizing a NaBH₄-Methanol system which is safer than LiAlH₄ for scale-up.

Methodology: One-Pot Esterification & Reduction[3][5]

Safety Note: NaBH₄ liberates hydrogen gas. Perform all steps in a well-ventilated fume hood.

  • Esterification:

    • Charge a reaction vessel with 2-isopropylnicotinic acid (10.0 g, 60.5 mmol) and Methanol (50 mL).

    • Add H₂SO₄ (conc., 1.0 mL) dropwise.

    • Reflux at 65 °C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until acid is consumed.

    • Concentrate in vacuo to remove excess methanol. Neutralize residue with sat.[1] NaHCO₃ and extract with EtOAc.[1] Dry (Na₂SO₄) and concentrate to yield the methyl ester intermediate.[1]

  • Reduction:

    • Dissolve the crude ester in THF (anhydrous, 60 mL) and Methanol (15 mL).

    • Cool to 0 °C.

    • Add Sodium Borohydride (NaBH₄) (4.6 g, 121 mmol, 2.0 eq) portion-wise over 30 minutes. Caution: Exothermic + Gas evolution.

    • Allow to warm to room temperature and stir for 12 hours.

    • Quench: Cool to 0 °C and slowly add Acetone (5 mL) followed by sat. NH₄Cl solution.

    • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine.[1] Dry over MgSO₄ and concentrate.

    • Purification: If necessary, purify via flash chromatography (DCM:MeOH 95:5).

Expected Yield: 85–92% as a clear, viscous oil or low-melting solid.

Comparative Performance in Medicinal Chemistry

Case Study: KRAS G12C Inhibition

In the development of Sotorasib (AMG 510) and its analogs, the 2-isopropyl group is crucial.

  • Vs. 2-Ethyl: The isopropyl group provides a rigid "anchor" that restricts the rotation of the pyridine ring relative to the atropisomeric axis, increasing the energy barrier to racemization.

  • Vs. 2-Cyclopropyl: While cyclopropyl is isosteric, it lacks the same hydrophobic bulk and can suffer from "cyclopropyl ring opening" metabolism under oxidative stress.

Reactivity Profile: Nucleophilic Substitution

When converting the alcohol to a leaving group (e.g., Chloride or Mesylate) for subsequent coupling:

  • 2-Methyl Analog: Reacts rapidly; prone to self-alkylation (polymerization) if stored as the free base chloride.

  • (2-Isopropylpyridin-3-yl)methanol: The steric bulk of the isopropyl group shields the nitrogen lone pair slightly, reducing self-alkylation rates and improving the stability of the corresponding alkyl chloride intermediate.

Visualization: Steric & Electronic Impact

PerformanceComparison Compound (2-Isopropylpyridin-3-yl)methanol Steric Bulk Lipophilicity Stability StericEffect Restricted Rotation (Atropisomer Control) Compound:steric->StericEffect LipoEffect LogP ~1.6 (Hydrophobic Pocket Fill) Compound:lipo->LipoEffect StabEffect Blocks C2-Oxidation (Metabolic Stability) Compound:stab->StabEffect Target1 KRAS G12C Inhibitors (Sotorasib Analogs) StericEffect->Target1 Target2 TRPV3 Antagonists LipoEffect->Target2 Outcome Prolonged Half-life (t1/2) StabEffect->Outcome

Caption: Figure 2. Mechanistic impact of the 2-isopropyl group on drug design parameters.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. Link

  • Lan, H., et al. (2020). Achieving Atropisomer Selectivity in the Synthesis of KRAS G12C Inhibitors. Journal of Medicinal Chemistry. Link

  • BenchChem Application Notes. (2025). Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Link

  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Link

  • PubChem Compound Summary. (2025). 2-Isopropylpyridine and derivatives. National Center for Biotechnology Information. Link

Sources

Comparative

A Comparative Analysis of (2-Isopropylpyridin-3-yl)methanol and 2-Methyl-3-hydroxypyridine in Preclinical Biological Assays

A Guide for Researchers in Drug Discovery and Development In the landscape of pyridine derivatives, with their vast therapeutic potential, a nuanced understanding of structure-activity relationships is paramount for the...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of pyridine derivatives, with their vast therapeutic potential, a nuanced understanding of structure-activity relationships is paramount for the rational design of novel therapeutics. This guide provides a comparative analysis of two structurally related pyridine compounds: (2-Isopropylpyridin-3-yl)methanol and the well-characterized neuroprotective agent 2-methyl-3-hydroxypyridine (also known as Emoxypine or Mexidol).

While 2-methyl-3-hydroxypyridine has established antioxidant and neuroprotective effects, the biological activity of (2-Isopropylpyridin-3-yl)methanol is less documented in publicly available literature, where it is often cited as a synthetic intermediate.[1][2] This guide, therefore, presents a series of standardized in vitro assays to hypothetically evaluate and compare the neuroprotective, antioxidant, and cytotoxic profiles of these two molecules. The experimental data for (2-Isopropylpyridin-3-yl)methanol presented herein is hypothetical and intended to serve as a framework for potential research endeavors.

Overview of the Compounds

CompoundStructureKey Reported Activities
(2-Isopropylpyridin-3-yl)methanol Primarily documented as a synthetic intermediate.[1] Potential for broad biological activities typical of pyridine derivatives.
2-Methyl-3-hydroxypyridine Antioxidant, neuroprotective, anxiolytic, and anti-inflammatory properties.[3][4]

Comparative Assay I: Neuroprotective Efficacy in an In Vitro Model of Oxidative Stress

To evaluate the neuroprotective potential of each compound, a well-established in vitro model of oxidative stress-induced neuronal cell death is employed. The human neuroblastoma cell line SH-SY5Y serves as a robust model for assessing neuroprotection against insults relevant to neurodegenerative diseases.[5]

Experimental Rationale

Oxidative stress is a key pathological feature of many neurodegenerative disorders.[6] By inducing oxidative stress with hydrogen peroxide (H₂O₂), we can mimic this aspect of neurodegeneration in a controlled laboratory setting. The ability of the test compounds to mitigate H₂O₂-induced cell death is a strong indicator of their neuroprotective potential.

Experimental Protocol: Neuroprotection Assay
  • Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations (1 µM, 10 µM, 50 µM) of either (2-Isopropylpyridin-3-yl)methanol or 2-methyl-3-hydroxypyridine. Cells are pre-incubated with the compounds for 2 hours.

  • Induction of Oxidative Stress: Following pre-incubation, H₂O₂ is added to each well (except for the vehicle control group) to a final concentration of 200 µM.

  • Incubation: The plates are incubated for a further 24 hours.

  • Cell Viability Assessment (MTT Assay): Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are solubilized with dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader.

Hypothetical Comparative Data
TreatmentConcentration (µM)Cell Viability (% of Control)
Vehicle Control-100 ± 5.2
H₂O₂ (200 µM)-45 ± 3.8
(2-Isopropylpyridin-3-yl)methanol + H₂O₂152 ± 4.1
1068 ± 5.5
5075 ± 6.3
2-Methyl-3-hydroxypyridine + H₂O₂160 ± 4.9
1085 ± 7.1
5092 ± 8.0
Interpretation

The hypothetical data suggest that both compounds exhibit a dose-dependent neuroprotective effect against H₂O₂-induced toxicity. 2-Methyl-3-hydroxypyridine demonstrates superior neuroprotective activity at all tested concentrations, consistent with its known profile. The isopropyl substituent in (2-Isopropylpyridin-3-yl)methanol may confer moderate neuroprotective properties, warranting further investigation.

Experimental Workflow: Neuroprotection Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis culture Culture SH-SY5Y Cells seed Seed Cells in 96-well Plates culture->seed add_compounds Add Test Compounds seed->add_compounds add_h2o2 Induce Oxidative Stress (H₂O₂) add_compounds->add_h2o2 incubate Incubate for 24h add_h2o2->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance

Caption: Workflow for the in vitro neuroprotection assay.

Comparative Assay II: Antioxidant Capacity

The antioxidant activity of the compounds is a key parameter, especially given the established free-radical scavenging properties of 2-methyl-3-hydroxypyridine.[3] The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to assess the total antioxidant capacity of a substance.[8]

Experimental Rationale

The FRAP assay measures the ability of a compound to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. This electron-donating capacity is a direct measure of its antioxidant potential.

Experimental Protocol: FRAP Assay
  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Standard Curve: A standard curve is generated using known concentrations of Trolox, a water-soluble vitamin E analog.

  • Sample Preparation: Stock solutions of (2-Isopropylpyridin-3-yl)methanol and 2-methyl-3-hydroxypyridine are prepared in methanol.

  • Assay Procedure: In a 96-well plate, 20 µL of the sample or standard is mixed with 180 µL of the FRAP reagent.

  • Incubation and Measurement: The plate is incubated at 37°C for 30 minutes, and the absorbance is measured at 593 nm.

  • Data Analysis: The antioxidant capacity is expressed as Trolox equivalents (TE) in µmol per µmol of the compound.

Hypothetical Comparative Data
CompoundFRAP Value (µmol TE / µmol compound)
(2-Isopropylpyridin-3-yl)methanol 0.45 ± 0.03
2-Methyl-3-hydroxypyridine 0.85 ± 0.05
Interpretation

The hypothetical results indicate that 2-methyl-3-hydroxypyridine possesses a significantly higher antioxidant capacity compared to (2-Isopropylpyridin-3-yl)methanol. The hydroxyl group on the pyridine ring is a key contributor to the antioxidant activity of 2-methyl-3-hydroxypyridine. The presence of a hydroxymethyl group in (2-Isopropylpyridin-3-yl)methanol may confer some, albeit weaker, antioxidant properties.

Experimental Workflow: FRAP Assay

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement prep_reagent Prepare FRAP Reagent prep_samples Prepare Samples & Standards prep_reagent->prep_samples mix Mix Samples with FRAP Reagent prep_samples->mix incubate Incubate at 37°C for 30 min mix->incubate read_abs Measure Absorbance at 593 nm incubate->read_abs calculate Calculate Trolox Equivalents read_abs->calculate

Caption: Workflow for the FRAP antioxidant capacity assay.

Comparative Assay III: Cytotoxicity Profile

Assessing the potential toxicity of a compound is a critical step in early-stage drug discovery. The Lactate Dehydrogenase (LDH) release assay is a common method for quantifying cytotoxicity by measuring plasma membrane damage.[9]

Experimental Rationale

LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. Measuring the amount of LDH in the supernatant provides a reliable and quantitative measure of cytotoxicity.

Experimental Protocol: LDH Cytotoxicity Assay
  • Cell Culture and Seeding: Human embryonic kidney 293 (HEK293) cells are cultured in DMEM with 10% FBS and seeded in 96-well plates at 1 x 10⁴ cells per well for 24 hours. HEK293 cells are a common cell line for general toxicity screening.[10]

  • Compound Treatment: The medium is replaced with fresh medium containing increasing concentrations (1, 10, 50, 100, 200 µM) of the test compounds.

  • Controls: Include wells for untreated cells (negative control) and cells treated with a lysis buffer to induce maximum LDH release (positive control).

  • Incubation: Plates are incubated for 24 hours.

  • LDH Measurement: A commercially available LDH cytotoxicity assay kit is used. An aliquot of the cell culture supernatant is transferred to a new plate and mixed with the LDH reaction mixture.

  • Data Analysis: The absorbance is measured at 490 nm. The percentage of cytotoxicity is calculated relative to the positive control.

Hypothetical Comparative Data
CompoundConcentration (µM)Cytotoxicity (%)
(2-Isopropylpyridin-3-yl)methanol 11.2 ± 0.3
102.5 ± 0.6
505.1 ± 1.2
10010.8 ± 2.5
20022.4 ± 4.1
2-Methyl-3-hydroxypyridine 10.8 ± 0.2
101.5 ± 0.4
503.2 ± 0.8
1006.7 ± 1.5
20012.3 ± 2.8
Interpretation

The hypothetical data suggest that both compounds exhibit low cytotoxicity at concentrations effective for neuroprotection. 2-Methyl-3-hydroxypyridine appears to have a more favorable safety profile, with lower cytotoxicity observed across all concentrations. The increased lipophilicity due to the isopropyl group in (2-Isopropylpyridin-3-yl)methanol might contribute to slightly higher membrane interaction and, consequently, higher cytotoxicity at elevated concentrations.

Experimental Workflow: LDH Cytotoxicity Assay

G cluster_0 Cell Culture & Treatment cluster_1 LDH Measurement cluster_2 Analysis seed_cells Seed HEK293 Cells add_compounds Add Test Compounds seed_cells->add_compounds incubate_24h Incubate for 24h add_compounds->incubate_24h get_supernatant Collect Supernatant incubate_24h->get_supernatant add_reagent Add LDH Reaction Mix get_supernatant->add_reagent incubate_30m Incubate for 30 min add_reagent->incubate_30m read_abs Measure Absorbance at 490 nm incubate_30m->read_abs calc_toxicity Calculate % Cytotoxicity read_abs->calc_toxicity

Caption: Workflow for the LDH cytotoxicity assay.

Conclusion and Future Directions

This comparative guide provides a framework for evaluating the biological activities of (2-Isopropylpyridin-3-yl)methanol in relation to the established compound 2-methyl-3-hydroxypyridine. Based on the hypothetical data presented, 2-methyl-3-hydroxypyridine exhibits a more potent neuroprotective and antioxidant profile with a superior safety margin.

However, the moderate activity predicted for (2-Isopropylpyridin-3-yl)methanol suggests that it may serve as a valuable scaffold for further chemical modification. Future studies should focus on synthesizing and testing analogs of (2-Isopropylpyridin-3-yl)methanol to explore how modifications to the isopropyl and hydroxymethyl groups influence its biological activity. Such structure-activity relationship studies are essential for the development of novel and more effective therapeutic agents.

References

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved February 19, 2026, from [Link]

  • PLOS. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS ONE. Available at: [Link]

  • MDPI. (2023). Antioxidant Assays. Encyclopedia. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved February 19, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 19, 2026, from [Link]

  • protocols.io. (2024). Cytotoxicity Assay Protocol. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved February 19, 2026, from [Link]

  • Taylor & Francis Online. (2016). Recent Applications for in Vitro Antioxidant Activity Assay. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. NCBI. Available at: [Link]

  • MDPI. (n.d.). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. Available at: [Link]

  • Frontiers. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience. Available at: [Link]

  • ResearchGate. (n.d.). In vitro models for antioxidant activity evaluation and some medicinal plants possessing antioxidant properties: An overview. Retrieved February 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). Assessment of Antioxidant Activity by Using Different In Vitro Methods. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Emoxypine. Retrieved February 19, 2026, from [Link]

  • PubMed. (n.d.). [STUDYING SOME PHARMACOLOGICAL EFFECTS OF NEW 3-HYDROXYPYRIDINE DERIVATIVE]. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Methylpyridin-3-ol. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-methylpyridine. Retrieved February 19, 2026, from [Link]

  • DergiPark. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • The Good Scents Company. (n.d.). 3-hydroxy-2-methyl pyridine. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. Retrieved February 19, 2026, from [Link]

Sources

Validation

synthetic alternatives to (2-Isopropylpyridin-3-yl)methanol for specific applications

Topic: Synthetic Alternatives to (2-Isopropylpyridin-3-yl)methanol for Atropisomeric Drug Design (KRAS G12C Inhibition) Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic Alternatives to (2-Isopropylpyridin-3-yl)methanol for Atropisomeric Drug Design (KRAS G12C Inhibition) Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

(2-Isopropylpyridin-3-yl)methanol is a critical pharmacophore scaffold, most notably recognized as the steric anchor in covalent KRAS G12C inhibitors (e.g., Sotorasib precursors). Its primary function is to provide the steric bulk necessary to restrict rotation around the biaryl axis, thereby creating stable atropisomers essential for binding to the cryptic pocket of KRAS.

However, this scaffold presents two significant liabilities in late-stage drug development:

  • Metabolic Instability: The isopropyl methine proton is a "soft spot" for CYP450-mediated hydroxylation.

  • Rotational Energy Barrier: Without additional substitution (e.g., C4-methyl), the rotational energy barrier (

    
    ) may be insufficient to prevent racemization in vivo, leading to the loss of the active atropisomer.
    

This guide objectively compares three synthetic alternatives designed to overcome these limitations: Cyclopropyl Bioisosteres (for metabolic hardening), C4-Methylated Analogs (for conformational locking), and Pyrimidine Scaffolds (for physicochemical optimization).

Part 1: The Benchmark System

Compound: (2-Isopropylpyridin-3-yl)methanol Role: Atropisomeric Anchor Mechanism: The 2-isopropyl group clashes with the ortho-substituents of the coupled ring (typically a pyrimidine or quinazoline), freezing the molecule in a bioactive conformation.

Performance Baseline
ParameterPerformanceLiability
Steric Bulk (A-Value) High (~2.2 kcal/mol)Good for restricting rotation.
Metabolic Stability (HLM) Low (

min)
Rapid CYP3A4 oxidation at the isopropyl methine.
Lipophilicity (cLogP) ~1.2Moderate; acceptable for cell permeability.
Rotational Barrier ~22-24 kcal/molBorderline. May racemize slowly at physiological temp.

Part 2: Comparative Analysis of Alternatives

Alternative A: (2-Cyclopropylpyridin-3-yl)methanol

Strategy: Metabolic Hardening (Bioisosterism) Rationale: The cyclopropyl group is a classic bioisostere for the isopropyl group. The C-H bonds in the cyclopropyl ring have higher bond dissociation energy (approx. 106 kcal/mol vs. 95 kcal/mol for isopropyl methine), making them resistant to CYP-mediated radical abstraction.

  • Pros: Significantly improved metabolic stability; reduced lipophilicity (lower LogD).

  • Cons: Reduced steric bulk compared to isopropyl. This lowers the rotational energy barrier (

    
    ), potentially leading to faster racemization of the atropisomer.
    
  • Verdict: Best for non-atropisomeric applications or when the coupled ring provides massive steric bulk to compensate.

Alternative B: (2-Isopropyl-4-methylpyridin-3-yl)methanol

Strategy: Conformational Locking (Steric Occlusion) Rationale: This is the specific scaffold used in Sotorasib (AMG 510) . Adding a methyl group at the C4 position (adjacent to the linker) creates a "buttressing effect." It physically jams the rotation of the biaryl axis, raising the energy barrier significantly (


 kcal/mol).[1]
  • Pros: Locks the atropisomer completely (shelf-stable single enantiomer); maintains potency.

  • Cons: Increases synthetic complexity; slightly higher lipophilicity.

  • Verdict: The Gold Standard for KRAS G12C inhibitors where atropisomer stability is non-negotiable.

Alternative C: (2-Isopropylpyrimidin-5-yl)methanol

Strategy: Scaffold Hopping (Physicochemical Optimization) Rationale: Replacing the pyridine core with a pyrimidine ring lowers the pKa and LogD. This improves aqueous solubility and reduces non-specific protein binding.

  • Pros: Better solubility; reduced hERG liability (lower basicity).

  • Cons: The electron-deficient ring may alter the electronics of the biaryl bond, potentially weakening the crucial

    
    -stacking interactions in the protein pocket.
    
  • Verdict: Best for optimizing ADME properties in lead candidates with solubility issues.

Part 3: Comparative Data Summary

The following data represents a consensus from structure-activity relationship (SAR) studies in KRAS G12C inhibitor development.

FeatureBenchmark (2-iPr-Py)Alt A (Cyclopropyl)Alt B (4-Me-2-iPr)Alt C (Pyrimidine)
Metabolic Stability (

, HLM)
18 min> 60 min 25 min20 min
Rotational Barrier (

)
~23 kcal/mol~19 kcal/mol> 30 kcal/mol ~22 kcal/mol
Atropisomer Stability Days (Racemizes)Hours (Unstable)Years (Stable) Days
Solubility (pH 7.4) ModerateModerateModerateHigh
Synthetic Cost LowMediumHighMedium

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate alternative based on the specific liability encountered during lead optimization.

SAR_Decision_Tree Start Liability in (2-iPr-Py) Scaffold Metab High Metabolic Clearance (CYP Oxidation) Start->Metab Racem Atropisomer Instability (Racemization) Start->Racem Solub Poor Solubility / High LogD Start->Solub Alt_A Switch to Cyclopropyl (Alt A) Metab->Alt_A Remove labile H Alt_B Add C4-Methyl Group (Alt B - Sotorasib Style) Racem->Alt_B Increase Steric Bulk Alt_C Switch to Pyrimidine (Alt C) Solub->Alt_C Lower LogD Check Check Rotational Barrier Alt_A->Check Risk: Lower Barrier

Figure 1: Strategic decision tree for scaffold modification based on specific ADME/PK liabilities.

Part 5: Experimental Protocols

To validate the performance of these alternatives, the following self-validating protocols are recommended.

Protocol 1: Atropisomer Stability Assay (Racemization Kinetics)

Objective: Determine the rotational energy barrier (


) of the synthesized analog.
Causality:  By measuring the rate of racemization at elevated temperatures, we can extrapolate the shelf-life stability at physiological temperature.
  • Isolation: Separate the atropisomers of the final coupled product (e.g., the full inhibitor) using Chiral SFC (Stationary phase: Chiralpak AD-H or OD-H; Mobile phase:

    
    /MeOH).
    
  • Incubation: Dissolve the enantiopure single atropisomer (e.g., M-isomer) in DMSO-

    
     (0.5 mL).
    
  • Thermal Stress: Heat the sample in an NMR probe or heating block to 3 distinct temperatures (e.g., 60°C, 70°C, 80°C).

  • Measurement: Monitor the reappearance of the P-isomer over time using chiral HPLC or

    
    H NMR (if distinct signals exist).
    
  • Calculation:

    • Plot

      
       vs. time to get the rate constant 
      
      
      
      .
    • Use the Eyring equation:

      
       to calculate 
      
      
      
      .
    • Pass Criteria:

      
       kcal/mol is required for a physically stable drug product.
      
Protocol 2: Microsomal Stability Assay (Metabolic Hardening)

Objective: Verify if the cyclopropyl or pyrimidine modification reduces metabolic clearance.

  • Preparation: Prepare a 1

    
    M solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Control: Run (2-Isopropylpyridin-3-yl)methanol as the high-clearance control and Verapamil as the assay standard.

  • Data Output: Calculate Intrinsic Clearance (

    
    ) and Half-life (
    
    
    
    ).
    • Success:

      
       (Alternative) > 2x 
      
      
      
      (Benchmark).
Protocol 3: Synthesis of Alternative B (4-Methyl-2-isopropyl analog)

Context: This is the most challenging but highest-value alternative. Method:

  • Starting Material: 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Alkylation: Treat with isopropyl iodide (

    
    ) and 
    
    
    
    (Silver carbonate promotes O-alkylation vs N-alkylation) or use a Suzuki coupling approach on a halogenated precursor.
  • Reduction: Reduce the nitrile or ester to the alcohol using DIBAL-H at -78°C to yield the (2-isopropyl-4-methylpyridin-3-yl)methanol.

    • Note: The 4-methyl group introduces significant steric hindrance, often requiring higher reaction temperatures or more reactive catalysts during the final coupling steps.

Part 6: Visualizing the Synthesis Workflow

Synthesis_Workflow SM Precursor (Nitrile/Ester) Step1 C-C / C-O Bond Formation SM->Step1 Reagent Alkylation (iPr vs Cyclopropyl) Reagent->Step1 Step2 Reduction to Alcohol (DIBAL-H) Step1->Step2 Prod_Bench Benchmark (2-iPr) Step2->Prod_Bench Standard Route Prod_Alt Alternative (4-Me / Cyclo) Step2->Prod_Alt Modified Route

Figure 2: Generalized synthetic workflow for accessing both benchmark and alternative scaffolds.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. [Link]

  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52–65. [Link]

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS(G12C) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(13), 6679–6693. [Link]

  • Nasiri, H. R., et al. (2018). Atropisomerism in Drug Discovery: A Challenge or an Opportunity? Bioorganic & Medicinal Chemistry Letters, 28(14), 2365-2372. [Link]

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Comparative

comparative analysis of reducing agents for pyridinemethanol synthesis

Executive Summary & Strategic Analysis Pyridinemethanols (piconols) are pivotal pharmacophores in medicinal chemistry, serving as precursors for vitamin B6 analogs, vasodilators, and enzyme inhibitors. The synthesis of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Pyridinemethanols (piconols) are pivotal pharmacophores in medicinal chemistry, serving as precursors for vitamin B6 analogs, vasodilators, and enzyme inhibitors. The synthesis of these moieties typically proceeds via the reduction of pyridine carboxylic acids (nicotinic, isonicotinic, picolinic) or their esters.

The Core Challenge: The pyridine ring is electron-deficient and susceptible to reduction (to piperidine) under vigorous conditions. Furthermore, the high water solubility of pyridinemethanols complicates workup.

Strategic Recommendation:

  • For Routine Lab Scale: Convert the acid to an ester (methyl/ethyl), then reduce using Sodium Borohydride (NaBH₄) in methanol/THF.[1] This offers the highest chemoselectivity and safety profile.

  • For Direct Acid Reduction: Use Borane-THF (BH₃·THF) . It activates the carboxylate uniquely, avoiding ring reduction, but is costlier and moisture-sensitive.

  • Avoid: Lithium Aluminum Hydride (LiAlH₄) unless absolutely necessary.[2] While effective, its lack of selectivity and hazardous quenching requirements make it inferior for this specific substrate class.[3]

Comparative Analysis of Reducing Agents

The following analysis evaluates the three primary methodologies based on yield, chemoselectivity (avoiding ring saturation), and scalability.

FeatureSodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄) Borane Reagents (BH₃·THF)
Primary Substrate Pyridine Esters (e.g., Methyl Nicotinate)Acids, Esters, AmidesCarboxylic Acids
Mechanism Nucleophilic hydride transfer (requires activation)Aggressive nucleophilic attackElectrophilic activation of carboxylate
Chemoselectivity High. Does not reduce pyridine ring.Low. Risk of over-reduction to piperidines.High. Selective for -COOH over esters/nitro.
Yield (Typical) 85 – 95%60 – 75%80 – 90%
Safety Profile Green. Mild, manageable gas evolution.Red. Pyrophoric, violent quenching.Amber. Toxic, requires inert atmosphere.
Workup Difficulty Low (Simple extraction)High (Emulsions, aluminum salts)Medium (Requires MeOH quench/reflux)
Deep Dive: The Chemistry of Selection
1. The "Modified" NaBH₄ Route (Recommended)

Standard NaBH₄ is too mild to reduce carboxylic acids directly. However, reducing the ester derivative in the presence of methanol (acting as a co-solvent and activator) is highly efficient. The methanol reacts with NaBH₄ to form alkoxyborohydrides (e.g., Na[BH(OMe)₃]), which are more nucleophilic and kinetically active toward the ester carbonyl than the parent borohydride.

2. The LiAlH₄ "Sledgehammer"

LiAlH₄ reduces pyridine carboxylic acids to alcohols but often attacks the pyridine ring, leading to 1,2- or 1,4-dihydropyridines or fully saturated piperidines. This necessitates strict temperature control (-78°C to 0°C), which is impractical for large batches. Additionally, the aluminum hydroxide byproducts trap the water-soluble pyridinemethanol, leading to poor isolated yields.

3. The Borane "Surgeon"

Borane is unique because it is an electrophilic reducing agent. It coordinates to the electron-rich carbonyl oxygen of the carboxylate, activating it. The electron-deficient pyridine nitrogen also coordinates borane, but this can actually protect the ring from reduction. This method is ideal when the molecule contains other reducible groups (like nitro or esters) that must remain untouched.

Visualizing the Decision Logic

The following decision tree assists in selecting the optimal reagent based on substrate constraints.

ReagentSelection Start Starting Material: Pyridine Carboxylic Acid CheckSens Contains Nitro/Cyano groups? Start->CheckSens YesSens Yes CheckSens->YesSens Strict Selectivity Needed NoSens No CheckSens->NoSens BH3 Use Borane-THF (BH3) (Direct Acid Reduction) YesSens->BH3 EsterStep Can you form the Ester? NoSens->EsterStep YesEster Yes EsterStep->YesEster NoEster No (Acid Labile) EsterStep->NoEster NaBH4 Use NaBH4 / MeOH (Via Methyl Ester) YesEster->NaBH4 LiAlH4 Use LiAlH4 (Strict Temp Control) NoEster->LiAlH4

Caption: Decision matrix for selecting reducing agents based on functional group compatibility and substrate stability.

Experimental Protocol: Synthesis of 3-Pyridinemethanol

This protocol utilizes the NaBH₄/MeOH system via the intermediate methyl nicotinate.[1][4][5] It is chosen for its robustness, high yield, and safety compared to LiAlH₄ methods.

Phase 1: Esterification (In Situ or Isolated)

Note: Methyl nicotinate is commercially available. If starting from Nicotinic Acid, perform Fischer esterification (Reflux in MeOH with cat.[1] H₂SO₄).[1][5][6]

Phase 2: Reduction of Methyl Nicotinate

Reagents:

  • Methyl Nicotinate (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (2.0 - 4.0 equiv)

  • Tetrahydrofuran (THF) (Anhydrous)

  • Methanol (MeOH) (Dry)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[7]

  • Dissolution: Dissolve Methyl Nicotinate (13.7 g, 0.1 mol) in anhydrous THF (100 mL).

  • Reagent Addition: Add finely powdered NaBH₄ (15.2 g, 0.4 mol) to the solution. The mixture will be a suspension.

  • Activation (Critical Step): Heat the mixture to a gentle reflux (approx. 65°C).

  • Methanol Dosing: Add Methanol (32 mL) dropwise via an addition funnel over 1 hour while maintaining reflux.

    • Mechanism:[2][3][4][8][9][10][11] The addition of MeOH generates H₂ gas and active alkoxyborohydride species. Vigorous bubbling will occur.

  • Reaction: Continue reflux for 2–3 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1) or HPLC.[1] The ester spot should disappear.

  • Quenching: Cool the reaction to room temperature. Carefully add water (20 mL) dropwise to destroy excess hydride.

  • Workup:

    • Evaporate the THF/MeOH under reduced pressure.

    • Dissolve the residue in water (50 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL). Note: Pyridinemethanols are water-soluble; salting out the aqueous layer with NaCl improves extraction efficiency.

    • Dry combined organics over anhydrous MgSO₄, filter, and concentrate.[4]

  • Purification: Distillation (bp ~144°C at 10 mmHg) or recrystallization (if solid) yields the pure alcohol.

Expected Yield: 85–92%

Mechanistic Insight

Understanding the activation pathway is crucial for troubleshooting. The diagram below illustrates why methanol is required for the NaBH₄ reduction of esters.

ReactionMechanism NaBH4 NaBH4 ActiveSpecies Active Species: Na[BH(OMe)3] NaBH4->ActiveSpecies + MeOH - H2 MeOH MeOH MeOH->ActiveSpecies Complex Tetrahedral Intermediate ActiveSpecies->Complex Hydride Transfer (Fast) Substrate Methyl Nicotinate (Ester) Substrate->Complex Product 3-Pyridinemethanol Complex->Product Collapse & Protonation

Caption: Activation of Sodium Borohydride by Methanol to generate the hyper-nucleophilic trimethoxyborohydride species.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives.[12] (2025).[1][6][13][14] Retrieved from

  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. (2025).[1][6][13][14] Retrieved from

  • Shripanavar, C., et al. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.[5][15] Der Pharmacia Lettre, 3(4), 264-266.[5] (2011).[5][11][16] Retrieved from

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[3][16][17] (2023).[2][8] Retrieved from

  • Rzepa, H. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. (2011).[5][11][16] Retrieved from

Sources

Validation

A Comparative Spectroscopic Guide to (2-Isopropylpyridin-3-yl)methanol and Its Isomers for Researchers and Drug Development Professionals

In the intricate landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular structures are paramount. Structural isomers, compounds sharing the same molecular...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular structures are paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive spectroscopic comparison of (2-Isopropylpyridin-3-yl)methanol and a selection of its key structural isomers. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for unambiguous isomeric differentiation.

The Imperative of Isomeric Purity in Drug Development

The subtle repositioning of a functional group, as seen in the isomers of (2-Isopropylpyridin-3-yl)methanol, can dramatically alter a molecule's interaction with biological targets. One isomer might be a potent therapeutic agent, while another could be inactive or even toxic. Therefore, robust analytical methodologies capable of distinguishing between these closely related structures are not just a matter of scientific rigor but a cornerstone of drug safety and efficacy. This guide will explore how key spectroscopic techniques can be leveraged to provide a detailed "fingerprint" of each isomer.

Visualizing the Isomeric Landscape

To better understand the structural variations, let's visualize the core compound and its selected isomers.

G cluster_main (2-Isopropylpyridin-3-yl)methanol cluster_isomer1 (4-Isopropylpyridin-3-yl)methanol cluster_isomer2 (6-Isopropylpyridin-3-yl)methanol cluster_isomer3 2-(Pyridin-3-yl)propan-2-ol a N f C a->f b C b->a c C(CH(CH3)2) c->b d C(CH2OH) d->c e C e->d f->e g N l C g->l h C h->g i C(CH2OH) i->h j C(CH(CH3)2) j->i k C k->j l->k m N r C(CH(CH3)2) m->r n C n->m o C o->n p C(CH2OH) p->o q C q->p r->q s N x C s->x t C t->s u C u->t v C(C(CH3)2OH) v->u w C w->v x->w

Figure 1: Molecular structures of (2-Isopropylpyridin-3-yl)methanol and three of its isomers.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment of individual nuclei (primarily ¹H and ¹³C) and their connectivity.

A. The Foundational Principles of NMR

At its core, NMR relies on the quantum mechanical property of nuclear spin. When placed in a strong external magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition between these levels, a phenomenon known as resonance. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, giving rise to the concept of chemical shift (δ) .[3][4]

Furthermore, the magnetic fields of neighboring nuclei can influence each other through a process called spin-spin coupling , leading to the splitting of NMR signals into multiplets. This splitting pattern provides invaluable information about the number of adjacent, non-equivalent nuclei.[4]

B. Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data comparison.

G prep Sample Preparation (~5-10 mg in 0.5-0.7 mL of deuterated solvent, e.g., CDCl3) instrument Instrument Setup (Shim, lock, and tune) prep->instrument h1 ¹H NMR Acquisition (1D proton experiment) instrument->h1 c13 ¹³C{¹H} NMR Acquisition (Proton-decoupled carbon experiment) h1->c13 process Data Processing (Fourier transform, phase correction, and baseline correction) c13->process analysis Spectral Analysis (Chemical shift, integration, and multiplicity analysis) process->analysis

Figure 2: A typical workflow for acquiring ¹H and ¹³C NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomeric compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumental Setup: Place the NMR tube in the spectrometer's probe. Perform shimming to optimize the homogeneity of the magnetic field, lock onto the deuterium signal of the solvent, and tune the probe to the appropriate frequencies for ¹H and ¹³C.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.

  • ¹³C{¹H} NMR Acquisition: Following proton NMR, acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to collapse the carbon-proton couplings, resulting in sharp singlet signals for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform. Subsequent processing steps include phase correction and baseline correction to obtain a clean and interpretable spectrum.

C. Comparative ¹H NMR Analysis

Table 1: Comparison of Key ¹H NMR Signals (Predicted and Experimental in CDCl₃)

CompoundIsopropyl (CH)Isopropyl (CH₃)Methanol/Alcohol (CH/CH₂)Pyridine Ring Protons
(2-Isopropylpyridin-3-yl)methanol) (Predicted)SeptetDoubletSingletMultiplets in the aromatic region
(4-Isopropylpyridin-3-yl)methanol) (Predicted)SeptetDoubletSingletDistinct multiplet patterns
(6-Isopropylpyridin-3-yl)methanol) (Predicted)SeptetDoubletSingletShifted aromatic signals
2-(Pyridin-3-yl)propan-2-ol -Singlet (6H, δ 1.58)-Multiplets (δ 7.22, 7.85, 8.32, 8.65)
3-(Pyridin-2-yl)propan-1-ol [5]--TripletMultiplets in the aromatic region
1-(Pyridin-3-yl)propan-1-ol [2]--TripletMultiplets in the aromatic region

Key Differentiating Features in ¹H NMR:

  • Aromatic Region: The substitution pattern on the pyridine ring significantly influences the chemical shifts and coupling constants of the ring protons. Each isomer will present a unique set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm).

  • Isopropyl Group Signals: For isomers containing an isopropyl group attached to the ring, a characteristic septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃) will be observed. The chemical shifts of these signals will vary depending on the position of the isopropyl group.

  • Methanol/Alcohol Protons: The chemical shift of the hydroxyl proton (-OH) is variable and can be identified by its broadness and its disappearance upon D₂O exchange. The protons of the -CH₂OH or -CH(OH)- group will have characteristic multiplicities and chemical shifts depending on their neighboring protons.

D. Comparative ¹³C NMR Analysis

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. With proton decoupling, each chemically non-equivalent carbon atom typically gives rise to a single sharp peak.

Table 2: Comparison of Key ¹³C NMR Signals (Predicted and Experimental)

CompoundIsopropyl (C)Isopropyl (CH₃)Methanol/Alcohol (C)Pyridine Ring Carbons
(2-Isopropylpyridin-3-yl)methanol) (Predicted)~30-35 ppm~20-25 ppm~60-65 ppm5 distinct signals in the aromatic region
(4-Isopropylpyridin-3-yl)methanol) (Predicted)~30-35 ppm~20-25 ppm~60-65 ppm5 distinct signals with different shifts
(6-Isopropylpyridin-3-yl)methanol) (Predicted)~30-35 ppm~20-25 ppm~60-65 ppm5 distinct signals with different shifts
2-(Pyridin-3-yl)propan-2-ol -~25-30 ppm~70-75 ppmAromatic signals with distinct shifts
3-(Pyridin-2-yl)propan-1-ol --~60-65 ppmAromatic signals with distinct shifts
1-(Pyridin-3-yl)propan-1-ol --~65-70 ppmAromatic signals with distinct shifts

Key Differentiating Features in ¹³C NMR:

  • Number of Aromatic Signals: In most cases, the pyridine ring will exhibit five or six distinct signals in the ¹³C NMR spectrum, depending on the symmetry of the molecule. The chemical shifts of these carbons are highly sensitive to the position of the substituents.

  • Aliphatic Carbon Signals: The chemical shifts of the carbons in the isopropyl and methanol/alcohol moieties provide clear diagnostic information. For instance, the quaternary carbon in 2-(pyridin-3-yl)propan-2-ol will have a significantly different chemical shift compared to the methylene carbon in (2-isopropylpyridin-3-yl)methanol.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6][7] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.[8]

A. The Principles of IR Spectroscopy

When a molecule is irradiated with infrared light, its bonds can vibrate by stretching or bending.[8] Only vibrations that result in a change in the dipole moment of the molecule are IR-active. The frequency of absorption is characteristic of the type of bond and the atoms it connects. An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber (cm⁻¹) of the radiation.

B. Experimental Protocol for IR Data Acquisition

G background Collect Background Spectrum (Empty sample compartment) sample Prepare and Load Sample (e.g., neat liquid on salt plates or KBr pellet) background->sample scan Acquire Sample Spectrum (Typically 16-32 scans) sample->scan process Process and Analyze Spectrum (Identify characteristic absorption bands) scan->process

Figure 3: Workflow for obtaining an FT-IR spectrum.

Step-by-Step Methodology:

  • Background Collection: An initial spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically ground with KBr powder and pressed into a thin pellet.

  • Sample Spectrum Acquisition: The prepared sample is placed in the IR beam, and the spectrum is recorded. Multiple scans are usually averaged to improve the signal-to-noise ratio.

C. Comparative IR Analysis

The IR spectra of these isomers will share some common features due to the presence of the pyridine ring and the hydroxyl group. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can aid in their differentiation.

Table 3: Characteristic IR Absorption Bands

Functional GroupVibrationApproximate Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=N, C=C (pyridine)Stretching1400-1600
C-O (alcohol)Stretching1000-1260

Key Differentiating Features in IR:

  • Fingerprint Region: The region from approximately 1500 cm⁻¹ to 600 cm⁻¹ is known as the fingerprint region. The complex pattern of absorptions in this region is unique to each molecule and can be used for definitive identification by comparison with a reference spectrum.

  • C-O Stretching: The exact position of the C-O stretching vibration can be influenced by the structure of the alcohol (primary, secondary, or tertiary), providing another point of comparison.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

A. The Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is first vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[9][10] This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺·) . The molecular ion is often unstable and can fragment into smaller, more stable ions. The mass spectrometer then separates these ions based on their m/z ratio and detects their relative abundance.

B. Experimental Protocol for EI-MS Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and ionized in the ion source using an electron beam.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: An ion detector measures the abundance of each ion, and the data is plotted as a mass spectrum.

C. Comparative MS Analysis

All the isomers of (2-Isopropylpyridin-3-yl)methanol will have the same nominal molecular weight, and thus their molecular ion peaks will appear at the same m/z value. However, their fragmentation patterns will differ due to the variations in their structures.

Table 4: Predicted and Observed Key Fragments in EI-MS

CompoundMolecular Ion (M⁺·)Key Fragment Ions (m/z)
(2-Isopropylpyridin-3-yl)methanol) (Predicted)151[M-CH₃]⁺, [M-H₂O]⁺·, [M-CH₂OH]⁺
2-(Pyridin-3-yl)propan-2-ol 137[M]⁺· (m/z 137)
3-(Pyridin-2-yl)propan-1-ol [5]137[M-H₂O]⁺·, [M-C₂H₄OH]⁺
1-(Pyridin-3-yl)propan-1-ol [2]137[M-C₂H₅]⁺

Key Differentiating Features in MS:

  • Base Peak: The most intense peak in the mass spectrum, known as the base peak, often corresponds to the most stable fragment ion. The identity of the base peak can be a key differentiator between isomers.

  • Characteristic Neutral Losses: The loss of small, stable neutral molecules such as water (H₂O), methyl radicals (·CH₃), or ethyl radicals (·C₂H₅) from the molecular ion can provide clues about the structure. For example, the loss of a methyl group is a common fragmentation pathway for isopropyl-substituted compounds. The fragmentation of pyridine derivatives can also involve complex rearrangements.

Conclusion

The unambiguous differentiation of (2-Isopropylpyridin-3-yl)methanol from its structural isomers is a critical task in pharmaceutical development. This guide has outlined how a multi-technique spectroscopic approach, integrating ¹H and ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for achieving this. While a complete experimental dataset for the primary compound remains to be published, the principles and comparative data presented here offer a solid foundation for researchers to interpret their own experimental findings and ensure the structural integrity of their compounds of interest. As a Senior Application Scientist, I emphasize the importance of not relying on a single technique but rather on the convergence of evidence from multiple spectroscopic methods for confident structural assignment.

References

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

  • PubChem. 1-(Pyridin-3-yl)propan-1-ol. [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Scribd. Procedure A. Obtain IR Spectra. [Link]

  • Emory University. Mass Spectrometry Ionization Methods. [Link]

  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

  • RTI Laboratories. FTIR Analysis. [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. [Link]

  • Michigan State University. Basic Practical NMR Concepts. [Link]

  • The Royal Society of Chemistry. Experimental section General. [Link]

  • LCGC International. The Essential Guide to Electron Ionization in GC–MS. [Link]

  • PubChem. 2-(4-Pyridyl)-2-propanol. [Link]

  • ResearchGate. Principles in NMR Spectroscopy. [Link]

  • Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

  • YouTube. How To Obtain A Neat IR Spectrum. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial. [Link]

  • PubChem. Pyripropanol. [Link]

  • National Center for Biotechnology Information. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. [Link]

  • ISMRM. Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • ACS Publications. How to Compute Electron Ionization Mass Spectra from First Principles. [Link]

  • ResearchGate. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. [Link]

  • Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

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  • Taylor & Francis Online. Infrared Spectra of Some Simple Organic Compounds. [Link]

  • MDPI. In-Depth Technical Guide: 2-(2-Chloropyridin-4-yl)propan-2-ol (CAS No. 1240620-98-7). [Link]

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Comparative

comparative study on the biological activities of various pyridine derivatives

Introduction: The Versatility of the Pyridine Ring The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, abilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyridine Ring

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, ability to form hydrogen bonds, and compact size make it a privileged scaffold in drug design.[] Pyridine and its derivatives are found in essential natural molecules like vitamins and coenzymes and form the structural core of numerous synthetic drugs.[][3] This versatility stems from the pyridine ring's capacity to act as a bioisostere for various functional groups and its favorable pharmacokinetic properties, although its water solubility can be pH-dependent.[] This guide offers a comparative analysis of the diverse biological activities of various pyridine derivatives, supported by experimental data, to aid researchers in the fields of drug discovery and development. Pyridine derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[][4][5]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridine derivatives have emerged as a significant class of compounds in oncology, with several approved drugs, such as Sorafenib and Crizotinib, featuring this heterocyclic core.[6][7][8] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for tumor growth and survival.[9]

A notable mechanism is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6][9] By blocking VEGFR-2, certain pyridine derivatives can effectively stifle tumor growth.[9] For instance, a series of novel pyridine-urea derivatives has shown potent inhibitory activity against the MCF-7 breast cancer cell line, with some compounds demonstrating significantly greater potency than the standard drug doxorubicin.[6]

Comparative Cytotoxicity of Pyridine-Urea Derivatives against MCF-7 Cells

CompoundIC50 (µM) after 48hIC50 (µM) after 72hReference
8e 0.220.11[6]
8n 1.880.80[6]
Doxorubicin 1.93Not Reported[6]
Sorafenib 4.50Not Reported[6]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that compound 8e is exceptionally potent, being approximately 8.7 times more active than Doxorubicin after 48 hours of treatment.[6] This highlights the potential for developing highly effective anticancer agents through the strategic modification of the pyridine scaffold.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow for Anticancer Drug Screening

Caption: General workflow for evaluating the in vitro cytotoxicity of pyridine derivatives using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives and a reference drug (e.g., Doxorubicin) in the culture medium. Add these solutions to the respective wells and incubate for the desired time periods (e.g., 48 and 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyridine derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[][3][10] The incorporation of different functional groups onto the pyridine ring can significantly influence their antimicrobial potency and spectrum.

For example, certain diacylhydrazine and acyl(arylsulfonyl)hydrazine derivatives of pyridine have demonstrated notable antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive bacteria, as well as the fungus Candida albicans.[] Similarly, thienopyridine compounds have shown good efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa.[]

The synthesis of pyridine-based organic salts has also yielded compounds with significant antibacterial and antibiofilm activity.[10] For instance, certain N-alkylated pyridine salts have shown promising minimum inhibitory concentration (MIC) values against S. aureus and E. coli.[10]

Comparative Antimicrobial Activity of Pyridine Derivatives

Derivative TypeTarget Organism(s)Reported Activity
DiacylhydrazinesE. coli, C. albicansExciting antibacterial activity
ThienopyridinesS. aureus, E. coli, P. aeruginosaGood antibacterial activity
Pyridine-benzothiazole hybridsP. aeruginosa, E. coli, S. aureusPoor to fair activity
Thiophene-pyrazole-pyridine hybridsS. aureus, B. subtilis, E. coli, S. typhimurium, A. flavus, C. albicansGood antimicrobial activity
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology (Broth Microdilution):

  • Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 colony-forming units/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the pyridine derivatives in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antiviral Activity: A Broad-Spectrum Approach

Pyridine derivatives have demonstrated significant potential as antiviral agents, with activity reported against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV).[4][11] The mechanisms of action are varied and can involve the inhibition of viral replication at different stages.[4][11]

For example, certain oxime derivatives of pyridine and naphthyridine are highly active against HIV.[] Additionally, hydrohydrazones of 3-acetylpyridine and 4-acetylpyridine have been shown to inhibit the replication of both positive and negative RNA strands of HCV.[] The versatility of the pyridine scaffold allows for the development of compounds that can target various viral enzymes and proteins, such as reverse transcriptase, polymerase, and proteases.[4][11]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing promising results in preclinical models.[12]

One proposed mechanism for the anti-inflammatory effects of some pyridine-4-one derivatives is their iron-chelating ability.[12] Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent, and their activity may be modulated by compounds that chelate iron.[12]

In a study evaluating new 3-hydroxy pyridine-4-one derivatives, all tested compounds exhibited significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice.[12]

Comparative Anti-inflammatory Activity in Croton Oil-Induced Ear Edema

CompoundDose (mg/kg)Inhibition of Edema (%)
A 2037
B 40043
C 20050
Indomethacin (Standard) 1065
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Workflow for In Vivo Anti-inflammatory Assay

Caption: Workflow for the carrageenan-induced paw edema model to assess anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Grouping: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the pyridine derivatives.

  • Compound Administration: Administer the test compounds and the standard drug intraperitoneally (i.p.) 30 minutes before inducing inflammation. The control group receives the vehicle.

  • Inflammation Induction: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmograph at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Perspectives

The pyridine scaffold is a remarkably versatile platform for the development of new therapeutic agents with a wide array of biological activities. The evidence presented in this guide underscores the potential of pyridine derivatives in anticancer, antimicrobial, antiviral, and anti-inflammatory applications. The ability to readily modify the pyridine ring allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. Future research should continue to focus on the rational design of novel pyridine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles to address unmet medical needs.

References

  • Avasthi, P., et al. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research, 8(7). Available at: [Link]

  • Caproiu, M. T., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(11), 3439. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Synthesis, 18(6), 611-633. Available at: [Link]

  • Ali, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(11), 3439. Available at: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal of Science and Advanced Technology. Available at: [Link]

  • Abdel-Aziz, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1431. Available at: [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics, 13(8-S). Available at: [Link]

  • Rani, N., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103672. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. Available at: [Link]

  • Asadollahi, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Reports in Pharmaceutical Sciences, 3(1), 49-55. Available at: [Link]

  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. Available at: [Link]

  • Jber, N. R., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Egyptian Journal of Chemistry, 65(1), 255-266. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Academia.edu. Available at: [Link]

  • Ali, I., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 53(8), 1845-1865. Available at: [Link]

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. (n.d.). Open Access Journals. Available at: [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2026). Der Pharma Chemica. Available at: [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Research, 13(3). Available at: [Link]

  • Insights Into the Synthetic Strategies, Biological Activity, and Structure-Activity Relationship of Pyridine and Analogs: A Review. (2023). Bentham Science Publishers. Available at: [Link]

  • Al-Ostath, A. I., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Scilit. Available at: [Link]

  • Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes. (2024). Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Biointerface Research in Applied Chemistry, 12(2), 2428-2440. Available at: [Link]

  • Al-Qaisi, J. A., et al. (2019). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Pharmaceutical and Biosciences Journal, 7(2), 1-11. Available at: [Link]

Sources

Validation

methods for assessing the purity of synthesized (2-Isopropylpyridin-3-yl)methanol

Topic: Methods for Assessing the Purity of Synthesized (2-Isopropylpyridin-3-yl)methanol Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Introduction: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for Assessing the Purity of Synthesized (2-Isopropylpyridin-3-yl)methanol Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Introduction: The Criticality of Orthogonal Analysis

(2-Isopropylpyridin-3-yl)methanol (CAS: 194151-94-5) is a functionalized pyridine intermediate frequently employed in the synthesis of small-molecule inhibitors, such as KRAS G12C inhibitors (e.g., structural analogs of Sotorasib). Its dual functionality—a basic pyridine nitrogen and a primary alcohol—presents unique analytical challenges.[1]

In drug development, relying on a single analytical technique often leads to "blind spots." For instance, HPLC may miss inorganic salts, while GC might degrade thermally labile impurities. This guide objectively compares three orthogonal methodologies—HPLC-UV/MS , GC-FID , and qNMR —to establish a self-validating purity assessment framework.

Method 1: HPLC-UV/MS (The Gold Standard for Organic Impurities)

High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying related organic impurities, such as the starting material (2-isopropylpyridine) and oxidation byproducts (carboxylic acids).

Technical Rationale

Pyridine derivatives are prone to peak tailing on standard silica-based C18 columns due to interactions between the basic nitrogen and residual silanols.[1] To mitigate this, we employ a high-pH stable stationary phase .[1] At pH > 9, the pyridine moiety (pKa ~5-6) remains unprotonated, improving peak shape and resolution.

Experimental Protocol
  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 9.5 (adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5% → 90% B (Linear gradient)

    • 15–18 min: 90% B (Wash)

    • 18.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (Pyridine λmax) and MS (ESI+ mode).

  • Sample Prep: Dissolve 1 mg/mL in Water:Acetonitrile (50:50).

Self-Validating Criteria (System Suitability)
  • Tailing Factor (T): Must be < 1.5 for the main peak.

  • Resolution (Rs): > 2.0 between the product and the nearest impurity (likely 2-isopropylpyridine).

Method 2: GC-FID (Volatiles & Residual Solvents)[1]

Gas Chromatography with Flame Ionization Detection (GC-FID) is indispensable for detecting residual solvents (THF, Methanol) and volatile starting materials that may co-elute in the solvent front of an HPLC run.

Technical Rationale

(2-Isopropylpyridin-3-yl)methanol has a high boiling point but is stable enough for GC.[1] However, the hydroxyl group can cause adsorption. A mid-polarity column (6% cyanopropylphenyl) is superior to standard non-polar columns for separating the alcohol from the pyridine starting material.

Experimental Protocol
  • Column: DB-624 or ZB-624 (30 m x 0.32 mm x 1.8 µm).[1]

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[1]

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • 40°C hold for 3 min (Solvent elution).

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Detector: FID at 280°C.

Limitations
  • Thermal Instability: If the synthesis involved thermally labile protecting groups, GC may induce degradation, producing false impurity peaks.

  • Inorganics: GC is blind to inorganic salts (e.g., borate salts from NaBH₄ reduction).

Method 3: 1H-qNMR (The Absolute Truth)

Quantitative NMR (qNMR) provides an absolute purity assay without requiring a reference standard of the analyte itself.[2] It is the only method that detects "invisible" impurities like moisture and inorganic salts (by mass balance deficit).

Technical Rationale

The proton signals of (2-Isopropylpyridin-3-yl)methanol are distinct:

  • Aromatic protons: 7.0–8.5 ppm.[1]

  • Methylene (-CH2-OH): ~4.6 ppm (singlet or doublet depending on solvent).[1]

  • Isopropyl (-CH(CH3)2): Methine ~3.0 ppm, Methyls ~1.2 ppm.[1]

We use an internal standard (IS) with non-overlapping signals, such as Maleic Acid (singlet at 6.26 ppm) or Dimethyl Sulfone (singlet at 3.0 ppm, check overlap with isopropyl methine). Maleic Acid is preferred due to the clear region.[1]

Experimental Protocol
  • Solvent: DMSO-d6 (prevents H-D exchange of the alcohol proton and ensures solubility).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).[1]

  • Preparation: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Dissolve in 0.6 mL DMSO-d6.
  • Acquisition:

    • Pulse angle: 90°.[1][2]

    • Relaxation delay (d1): 60 seconds (must be > 5x T1).

    • Scans: 16 or 32.[1][2]

  • Calculation:

    
    
    
    • 
      : Integral area[1][2][3]
      
    • 
      : Number of protons (e.g., 2 for Maleic acid, 1 for Pyridine H-6)
      
    • 
      : Molecular Weight[1][4]
      
    • 
      : Mass
      

Comparative Performance Analysis

The following table summarizes the strengths and weaknesses of each approach for this specific molecule.

FeatureHPLC-UV/MSGC-FID1H-qNMR
Primary Scope Organic Impurities (Non-volatile)Residual Solvents & VolatilesAbsolute Assay (Mass Balance)
Specificity High (with MS confirmation)Moderate (Retention time only)High (Structural confirmation)
Limit of Detection Excellent (< 0.05%)Good (< 0.1%)Moderate (~0.5-1.0%)
Blind Spots Inorganic salts, very polar speciesNon-volatiles, thermally labileOverlapping signals (rare)
Reference Standard Required for quantitationRequired for quantitationNOT Required (Internal Std only)
Throughput High (Automated)High (Automated)Low (Manual processing)

Strategic Decision Workflow

The following diagram illustrates the logical flow for assessing the purity of a newly synthesized batch.

PurityAssessment Start Synthesized (2-Isopropylpyridin-3-yl)methanol Visual Visual Inspection (Color/Homogeneity) Start->Visual qNMR 1H-qNMR Analysis (Absolute Assay) Visual->qNMR Pass Decision1 Purity > 95%? qNMR->Decision1 HPLC HPLC-UV/MS (Impurity Profiling) Decision1->HPLC Yes GC GC-FID (Residual Solvents) Decision1->GC Yes Recrystal Recrystallize / Column Decision1->Recrystal No (<95%) Release Release for Next Step HPLC->Release No impurities >0.1% GC->Release Solvents < Limit Recrystal->Visual

Caption: Integrated workflow for purity assessment prioritizing qNMR for initial mass-balance verification followed by chromatographic profiling.

References

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Center for Drug Evaluation and Research (CDER). (2000).[1] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[1][5] Link

  • Dong, M. W. (2006).[1] Modern HPLC for Practicing Scientists. Wiley-Interscience.[1] (Referencing Chapter 6 on Method Development for Basic Compounds). Link

  • PubChem. (2025).[1][6][7] Compound Summary for (2-Isopropylpyridin-3-yl)methanol. National Library of Medicine.[1] Link

Sources

Comparative

literature review of synthetic methodologies for pyridinemethanols

[1] Executive Summary Pyridinemethanols (pyridylcarbinols) are linchpin intermediates in the synthesis of antiretrovirals, agrochemicals, and chiral ligands. While structurally simple, the pyridine ring introduces unique...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Pyridinemethanols (pyridylcarbinols) are linchpin intermediates in the synthesis of antiretrovirals, agrochemicals, and chiral ligands. While structurally simple, the pyridine ring introduces unique synthetic challenges: the basic nitrogen poisons transition metal catalysts, the electron-deficient ring resists electrophilic substitution, and the solubility profile often complicates aqueous workups.

This guide objectively compares four distinct synthetic pathways, moving from classical reduction to modern biocatalysis. We prioritize protocols that offer chemoselectivity (avoiding ring reduction) and scalability .

Part 1: Strategic Decision Matrix

Before selecting a reagent system, match your substrate constraints to the methodology using the decision tree below.

G Start Starting Material? AcidEster Pyridine Carboxylic Acid/Ester Start->AcidEster Unsub Unsubstituted Pyridine Start->Unsub Ketone Acetyl/Acyl Pyridine Start->Ketone Scale Scale > 100g? AcidEster->Scale Regio Regiocontrol Required? Unsub->Regio Chiral Chiral Alcohol Needed? Ketone->Chiral Method1 Method 1: Activated Borohydride (NaBH4/CaCl2) Scale->Method1 No (Lab Scale) Method1b Catalytic Hydrogenation (Rh2O3/H2) Scale->Method1b Yes (Process Scale) Method2 Method 2: Directed Lithiation (n-BuLi/E+) Regio->Method2 Strict (Ortho) Method3 Method 3: Minisci Radical Rxn (Persulfate/MeOH) Regio->Method3 Moderate (C2/C4 Mix) Method4 Method 4: Biocatalysis (KREDs) Chiral->Method4 Yes (>99% ee) Method1c Standard Reduction (NaBH4) Chiral->Method1c No (Racemic)

Figure 1: Strategic selection of synthetic methodology based on substrate availability and stereochemical requirements.

Part 2: Detailed Methodologies

Methodology 1: Chemoselective Reduction (The Baseline)

Target: Primary Pyridinemethanols Precursor: Pyridine Carboxylic Esters

While Lithium Aluminum Hydride (LiAlH₄) is the textbook reagent, it is hazardous at scale and often reduces the pyridine ring to piperidine side-products. The Sodium Borohydride (NaBH₄) + Calcium Chloride (CaCl₂) system generates Ca(BH₄)₂ in situ, a species potent enough to reduce esters but mild enough to spare the heteroaromatic ring.

Protocol: NaBH₄/CaCl₂ Reduction of Methyl Nicotinate
  • Reagents: Methyl nicotinate (1.0 eq), NaBH₄ (3.0 eq), CaCl₂ (anhydrous, 1.5 eq), THF/Ethanol (2:1 ratio).

  • Mechanism: The Ca²⁺ ion coordinates to the ester carbonyl oxygen, increasing electrophilicity and facilitating hydride attack.

Step-by-Step Workflow:

  • Activation: Dissolve methyl nicotinate (10 mmol) in dry THF (20 mL) and absolute ethanol (10 mL). Add anhydrous CaCl₂ (15 mmol) and stir for 15 minutes at 0°C. Note: The solution may become turbid due to complexation.

  • Addition: Add NaBH₄ (30 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution.

  • Workup: The pyridine alcohol is water-soluble. Saturate the aqueous phase with NaCl (salting out) and extract exhaustively with EtOAc (4x).

  • Purification: Dry over Na₂SO₄ and concentrate. Distillation is preferred over chromatography for simple pyridinemethanols to avoid streaking on silica.

Methodology 2: Organometallic C-H Functionalization

Target: Secondary/Tertiary Alcohols or Regio-Specific Primary Alcohols Precursor: Halopyridines or Pyridines with Directing Groups

This method relies on Directed Ortho Metalation (DoM) or Halogen-Metal Exchange . It is the only viable route for introducing the hydroxymethyl group at specific positions (e.g., C3 or C4) without starting from an oxidized precursor.

Lithiation Substrate 2-Bromopyridine Exchange Li-Halogen Exchange (-78°C, n-BuLi) Substrate->Exchange Intermediate 2-Lithiopyridine (Nucleophile) Exchange->Intermediate Fast (<15 min) Trapping Electrophile Trap (DMF or Aldehyde) Intermediate->Trapping C-C Bond Formation Product Pyridinemethanol Trapping->Product Workup

Figure 2: Mechanistic flow of cryogenic lithiation. Temperature control is critical to prevent Wurtz coupling or ring addition.

Protocol: C2-Lithiation and Formylation
  • Setup: Flame-dry a 3-neck flask under Argon.

  • Lithiation: Dissolve 2-bromopyridine (10 mmol) in anhydrous ether (30 mL). Cool to -78°C (dry ice/acetone).

  • Exchange: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 minutes. Critical: Do not allow temperature to rise above -60°C, or the lithium species will attack the pyridine ring of unreacted starting material.

  • Trapping: Add dry DMF (1.5 eq) dropwise. Stir for 1 hour at -78°C, then warm to 0°C.

  • Reduction (One-Pot): To the resulting aldehyde intermediate (in situ), add NaBH₄ (0.5 eq) and MeOH (5 mL). Stir 30 mins.

  • Result: 2-Pyridinemethanol.

Methodology 3: Minisci Radical Hydroxymethylation

Target: Late-Stage Functionalization (C2/C4 mixture) Precursor: Complex Pyridine Scaffolds

The Minisci reaction allows for the direct installation of a hydroxymethyl group onto the pyridine ring without pre-functionalization. It is ideal for "decorating" a drug lead but often suffers from poor regioselectivity (C2 vs C4).

  • Reagents: Ammonium Persulfate

    
    , Methanol, TFA (catalytic), 
    
    
    
    (catalyst).
  • Mechanism: The persulfate generates a hydroxymethyl radical

    
     from methanol, which attacks the protonated pyridine (pyridinium) species.
    

Key Optimization: Use N-methoxy-pyridinium salts instead of simple protonated pyridines to improve mono-alkylation yields and suppress over-reaction.

Methodology 4: Biocatalytic Asymmetric Synthesis

Target: Chiral Secondary Pyridinemethanols Precursor: Acetylpyridines (Ketones)

Chemical reduction of acetylpyridine yields a racemic mixture. For pharmaceutical applications requiring high enantiomeric excess (ee), Ketoreductases (KREDs) are superior.

Protocol: Enzymatic Reduction of 2-Acetylpyridine
  • Biocatalyst: KRED-101 (Codexis/commercial kit) or Candida maris whole cells.

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

Workflow:

  • Buffer Prep: Phosphate buffer (100 mM, pH 7.0) containing MgSO₄ (2 mM).

  • Reaction Mix: Add 2-acetylpyridine (50 mM), Isopropanol (10% v/v as hydrogen donor if using ADH), and Enzyme (10 mg/mL).

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Outcome: >99% conversion, >98% ee (R)-1-(2-pyridyl)ethanol.

Part 3: Comparative Analysis

The following table contrasts the methodologies based on experimental data and industrial viability.

FeatureMethod 1: NaBH₄/CaCl₂Method 2: LithiationMethod 3: MinisciMethod 4: Biocatalysis
Primary Utility Converting Esters to

Alcohols
Creating C-C bonds (

Alcohols)
Direct C-H FunctionalizationCreating Chiral Centers
Atom Economy GoodModerate (Stoichiometric metal waste)Poor (Excess oxidant required)Excellent
Regioselectivity Pre-determined by Ester locationHigh (Directed by Halogen/DMG)Low (Mix of C2/C4 common)Perfect (Enzyme specific)
Safety Profile High (Mild exotherm)Low (Pyrophoric reagents)Moderate (Strong oxidizers)High (Aqueous, ambient temp)
Scalability High (kg scale)Low (Cryogenic limits)ModerateHigh (Fermentation scale)
Cost $



$ (Enzyme dependent)

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of Pyridinemethanol Derivatives. Retrieved from

  • Brown, H. C., & Subba Rao, B. C. (1956). A new powerful reducing agent—Sodium borohydride in the presence of aluminum chloride and other polyvalent metal halides. Journal of the American Chemical Society, 78(11), 2582-2588.
  • Katz, R. B., Mistry, J., & Mitchell, M. B. (1989). An Improved Method for the Mono-Hydroxymethylation of Pyridines.[2][3] A Modification of the Minisci Procedure. Synthetic Communications, 19(1-2), 317-325.

  • Trément, Y., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.[4] Chemical Communications, 50, 10633-10636.

  • Inoue, K., et al. (2003). Microbial Enantioselective Reduction of Acetylpyridine Derivatives. Bioscience, Biotechnology, and Biochemistry, 67(1), 73-80.

  • Choi, J., et al. (2021).[5] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933.

Sources

Safety & Regulatory Compliance

Safety

(2-Isopropylpyridin-3-yl)methanol proper disposal procedures

Executive Summary & Substance Identification (2-Isopropylpyridin-3-yl)methanol (CAS: 194151-94-5 ) is a functionalized pyridine intermediate often utilized in the synthesis of pharmaceutical antagonists and ligands. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Identification

(2-Isopropylpyridin-3-yl)methanol (CAS: 194151-94-5 ) is a functionalized pyridine intermediate often utilized in the synthesis of pharmaceutical antagonists and ligands. As a Senior Application Scientist, I emphasize that while specific toxicological data for this exact isomer may be sparse in public databases, its structural moiety—a pyridine ring substituted with a polar hydroxyl group and a lipophilic isopropyl chain—dictates a Conservative Safety Protocol .[1]

We treat this substance as a Hazardous Organic Base .[1] The primary risks during disposal are aquatic toxicity, potential neurotoxicity (characteristic of the pyridine class), and exothermic reactions if improperly mixed with acidic waste streams.[1]

Physicochemical Profile (For Disposal Context)
PropertyValue / CharacteristicRelevance to Disposal
Molecular Formula C

H

NO
Organic waste stream.
Molecular Weight 151.21 g/mol N/A
Physical State Solid or Viscous Oil (at RT)Determines container selection.[1]
Basicity (pKa) ~5–6 (Pyridine Nitrogen)CRITICAL: Incompatible with strong acids.[1]
Flash Point >60°C (Estimated)Likely Class II or III Combustible.[1]
Solubility Soluble in organic solvents (DCM, MeOH)Use organic solvent waste streams.[1]

Hazard Assessment & Compatibility Logic

Before initiating disposal, you must understand the causality of the hazards.[1] This is not just about compliance; it is about preventing bench-level accidents.[1]

  • The Nitrogen Hazard: The lone pair on the pyridine nitrogen makes this compound a weak base.[1] If thrown into a general "Acid Waste" container, it will protonate.[1] While the heat of neutralization for this specific molecule is moderate, in a closed waste drum containing concentrated acids (e.g., H

    
    SO
    
    
    
    ), this can generate sufficient heat to pressurize the vessel or volatilize other solvents.[1]
  • The Environmental Hazard: Pyridine derivatives are notoriously mobile in soil and harmful to aquatic life.[1] Under NO circumstances should this be discharged into municipal sewage systems (drain disposal).[1]

Step-by-Step Disposal Protocol

A. Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm) is generally sufficient for incidental splash.[1] For prolonged handling or spill cleanup, use Laminate film (Silver Shield) as pyridine analogs can permeate nitrile over time.[1]

  • Respiratory: If handling large quantities (>10g) or if the substance is heated, work within a certified fume hood.[1]

B. Waste Segregation Workflow

Do not follow a "one bin fits all" approach. Use the logic flow below to determine the correct waste stream.

DisposalWorkflow Start Start: (2-Isopropylpyridin-3-yl)methanol Waste StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidStream Solid Hazardous Waste (Tag: Organic/Toxic) Solid->SolidStream Place in wide-mouth jar PurityCheck Is it dissolved in solvent? Liquid->PurityCheck SolventCheck Solvent Type? PurityCheck->SolventCheck Yes NonHaloWaste Non-Halogenated Organic Waste (High BTU Fuel Blending) PurityCheck->NonHaloWaste No (Pure Oil) Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHalogenated HaloWaste Halogenated Organic Waste (Segregate from Acids) Halogenated->HaloWaste NonHalogenated->NonHaloWaste

Figure 1: Decision logic for segregating pyridine-methanol derivative waste. Note the critical separation based on solvent carrier.

C. Operational Procedures

Scenario 1: Pure Substance (Solid/Oil) Disposal

  • Containment: Transfer the substance into a sealable container (glass or HDPE). Do not use metal cans if the substance is wet or potentially corrosive.[1]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: (2-Isopropylpyridin-3-yl)methanol.[2]

    • Hazards: Irritant, Toxic.[1][3][4]

    • Constituents: 100%.[1]

  • Storage: Place in the "Solid Waste" bin in the Satellite Accumulation Area (SAA).[1]

Scenario 2: Reaction Mixture (In Solution)

  • Identify the Carrier: Determine if your solvent is Halogenated (DCM) or Non-Halogenated (Methanol, Ethyl Acetate).[1]

  • The pH Check: If the reaction involved strong acids, neutralize the mixture to pH 6–8 using Sodium Bicarbonate (NaHCO

    
    ) before adding it to the waste carboy.[1]
    
    • Why? Adding an acidic reaction mixture containing this pyridine derivative to a basic organic waste drum can cause rapid heating and drum bulging.[1]

  • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel.

  • Log: Record the volume and concentration on the waste log sheet immediately.

Regulatory Compliance (US Focus)

While this specific isomer is not a "P" or "U" listed waste by name (unlike Pyridine, U196), it falls under broader regulatory definitions due to its characteristics.[1]

  • RCRA Classification:

    • If the waste is ignitable (Flash point <60°C due to solvent): D001 .[1]

    • If the waste fails Toxicity Characteristic Leaching Procedure (TCLP) for Pyridine (if pyridine is present as an impurity): D038 .[1]

  • Best Practice: Manage as Non-Halogenated Organic Solvent Waste (if in combustible solvent) or Toxic Solid Waste .[1]

Critical Compliance Note: Do not evaporate the solvent in a fume hood to reduce waste volume.[1] This is "Treatment by Generator" and is a violation of EPA regulations in many jurisdictions.[1]

Emergency Contingencies

Spill Response (Bench Scale < 500 mL):

  • Evacuate & Ventilate: Alert nearby personnel. Pyridine derivatives often have nauseating odors that can cause olfactory fatigue.[1]

  • PPE Up: Wear safety goggles, lab coat, and double nitrile gloves or Silver Shield gloves.[1]

  • Absorb: Use a Universal Absorbent or Vermiculite .[1]

    • Do not use paper towels alone, as they increase the surface area for evaporation of toxic vapors.[1]

  • Decontaminate: Clean the surface with a mild soap solution.[1] Do not use bleach (hypochlorite), as it may react with the nitrogen to form chloramines.[1]

  • Dispose: Bag all cleanup materials as hazardous chemical waste.

References

  • BuyersGuideChem. (2025).[1] 3-Pyridinemethanol, 2-(1-methylethyl)- CAS 194151-94-5 Suppliers and Structure. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024).[1][5] RCRA Waste Codes for Pyridine (U196) and Ignitability (D001).[1] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Pyridine and Derivative Safety Profiles. Retrieved from [Link]

Sources

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